1-Bromo-4-(trifluorovinyloxy)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLXBIRBHMRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939910 | |
| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184910-53-0 | |
| Record name | 1-Bromo-4-[(trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184910-53-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene: A Key Monomer for Advanced Fluoropolymers
Introduction: Unveiling a Versatile Fluorinated Building Block
1-Bromo-4-(trifluorovinyloxy)benzene is a pivotal organofluorine compound that serves as a critical monomer in the synthesis of high-performance fluoropolymers. Its unique structure, combining an aromatic core, a reactive trifluorovinyl ether group, and a versatile bromine handle, makes it an invaluable building block for materials scientists and organic chemists. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of perfluorocyclobutyl (PFCB) polymers. These materials are at the forefront of innovation in fields requiring exceptional thermal stability, chemical inertness, and specific optical and dielectric properties.
Core Properties and Characteristics
1-Bromo-4-(trifluorovinyloxy)benzene is a specialized chemical intermediate, and as such, detailed experimental physical and spectroscopic data are not widely published. The following table summarizes its fundamental identifiers and predicted properties.
| Property | Value | Reference(s) |
| Chemical Name | 1-Bromo-4-(trifluorovinyloxy)benzene | [1] |
| Synonyms | 4-Bromophenyl trifluorovinyl ether | [1] |
| CAS Number | 134151-77-2 | [1] |
| Molecular Formula | C₈H₄BrF₃O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| Predicted Boiling Point | 185.9 ± 40.0 °C | |
| Predicted Density | 1.625 ± 0.06 g/cm³ | |
| Solubility | Reported to be insoluble in organic solvents. | [1] |
Spectroscopic Characterization Insights
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. Two distinct multiplets, each integrating to 2H, would be anticipated in the aromatic region (typically δ 7.0-7.6 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the bromine (C-Br) and the carbon attached to the trifluorovinyloxy group (C-O) being the most deshielded. The two carbons of the trifluorovinyl group would also be present at characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. The trifluorovinyl group (-O-CF=CF₂) would give rise to a complex set of signals. Generally, the chemical shifts for such groups appear in the range of -80 to -171 ppm (relative to CFCl₃), with distinct signals for each of the three fluorine atoms exhibiting characteristic cis, trans, and geminal F-F coupling constants.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether linkage.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), C-O-C stretching of the ether linkage (~1200-1300 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).
Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene: A Generalized Protocol
A specific, detailed synthesis protocol for 1-Bromo-4-(trifluorovinyloxy)benzene is not widely published. However, a general and scientifically sound two-step approach can be proposed based on established methodologies for the bromination of phenols and the subsequent formation of aryl trifluorovinyl ethers.
Step 1: Synthesis of 4-Bromophenol
The initial step involves the regioselective bromination of phenol to produce the key intermediate, 4-bromophenol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HBr, dissolve phenol in a suitable solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). Cool the flask in an ice-salt bath to a temperature between -5°C and 0°C.[2][3]
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred phenol solution via the dropping funnel. The addition should be controlled to maintain the low temperature.[3] The reaction is typically complete after the addition of one molar equivalent of bromine.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. The solvent is then removed by distillation.
-
Purification: The resulting crude product, a mixture of ortho- and para-bromophenol, is purified by fractional distillation under reduced pressure to isolate the desired 4-bromophenol, which is a solid at room temperature.[2]
Step 2: Formation of the Trifluorovinyl Ether
The second step involves the reaction of 4-bromophenol with a source of the trifluorovinyl group. A common method for the synthesis of aryl trifluorovinyl ethers involves the reaction of a phenoxide with a suitable trifluorovinylating agent.
Experimental Protocol:
-
Phenoxide Formation: In a suitable reaction vessel, 4-bromophenol is deprotonated using a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile to form the corresponding potassium 4-bromophenoxide.
-
Trifluorovinylation: The trifluorovinylating agent is then introduced. A common precursor for this transformation is 1,2-dichloro-1,2,2-trifluoroethane, which can be reacted with the phenoxide in the presence of a reducing agent (like zinc dust) to generate the trifluorovinyl ether. Alternatively, other specialized reagents can be employed.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove inorganic salts, and the product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure 1-bromo-4-(trifluorovinyloxy)benzene.
Key Reactions and Mechanistic Pathways
The utility of 1-bromo-4-(trifluorovinyloxy)benzene stems from its two primary reactive sites: the trifluorovinyl ether group and the carbon-bromine bond.
Thermal [2+2] Cyclopolymerization to form Perfluorocyclobutyl (PFCB) Polymers
The most significant reaction of this monomer is its thermal [2+2] cycloaddition polymerization. When heated above 150°C, the trifluorovinyl ether groups undergo a radical-mediated cyclodimerization to form a highly stable, four-membered perfluorocyclobutyl (PFCB) ring, linking the aromatic units together. This process proceeds without the need for catalysts or initiators and does not produce any condensation byproducts.
This polymerization mechanism allows for the creation of linear or cross-linked polymers with a unique combination of properties derived from the aromatic ether backbone and the fluorinated cyclobutyl rings. These properties include:
-
High Thermal Stability: The resulting PFCB polymers can withstand high temperatures, with glass transition temperatures often exceeding 200°C.
-
Chemical and Moisture Resistance: The fluorinated segments impart excellent resistance to a wide range of chemicals and very low water absorption.
-
Low Dielectric Constant: These polymers possess low dielectric constants and low dielectric loss, making them suitable for applications in microelectronics and high-frequency communication.
-
Optical Transparency: PFCB polymers often exhibit high optical clarity and low optical loss, which is advantageous for optical waveguide applications.
Nucleophilic Addition Reactions
The electron-deficient nature of the trifluorovinyl group makes it susceptible to nucleophilic attack. This reactivity can be harnessed to synthesize a variety of fluorinated ethers. A systematic study of nucleophilic additions to 1-bromo-4-(trifluorovinyloxy)benzene has demonstrated its versatility as an intermediate. The vinylene group can act as a nucleophile, leading to polymerized products.
Cross-Coupling Reactions
The bromine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups, further expanding the synthetic utility of this monomer and enabling the creation of more complex polymer architectures.
Applications in Research and Industry
The primary application of 1-bromo-4-(trifluorovinyloxy)benzene is as a monomer for the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers. These high-performance materials are utilized in several advanced technology sectors:
-
Photonics and Optical Devices: The high optical transparency and tunable refractive index of PFCB polymers make them excellent materials for fabricating optical waveguides, interconnections, and other components for high-speed data communication.
-
Microelectronics: Due to their low dielectric constant, low moisture absorption, and high thermal stability, PFCB polymers are used as insulating layers and encapsulants in integrated circuits and other electronic components, particularly for high-frequency applications like 5G technology.
-
Proton Exchange Membranes (PEMs) for Fuel Cells: By incorporating sulfonic acid groups into the polymer backbone, PFCB materials can be functionalized to create proton exchange membranes for fuel cells, offering good thermal and chemical stability.
-
Aerospace and High-Performance Coatings: The inherent stability and inertness of PFCB polymers make them suitable for coatings and composites in the aerospace industry, where resistance to extreme temperatures, radiation, and harsh chemicals is required.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 1-bromo-4-(trifluorovinyloxy)benzene.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-4-(trifluorovinyloxy)benzene is a highly versatile and valuable monomer that provides access to a unique class of semi-fluorinated polymers. Its ability to undergo thermal [2+2] cyclopolymerization to form robust perfluorocyclobutyl aryl ethers has positioned it as a key material in the development of advanced technologies. The continued exploration of its reactivity and the applications of its derived polymers promises to yield further innovations in materials science, electronics, and beyond.
References
- Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 269, 110187.
- Souzy, R., Ameduri, B., & Boutevin, B. (2004). Functional fluoropolymers for fuel cell membranes. Macromolecular Symposia, 218(1), 189-200.
- Smith Jr, D. W., Babb, D. A., Shah, H. V., Hoeglund, A., Traiphol, R., Perahia, D., ... & Boone, H. (2000). Perfluorocyclobutane (PFCB) polyaryl ethers: versatile coatings materials. Journal of Fluorine Chemistry, 104(1), 109-117.
- Mabry, J. M., Wlassics, I. D., & Smith Jr, D. W. (2005). Highly fluorinated trifluorovinyl aryl ether monomers and perfluorocyclobutane aromatic ether polymers for optical waveguide applications.
- Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). Strategies to reduce shrinkage in photo-curable polymers: a review. Polymer Chemistry, 5(16), 4647-4661.
- Ballato, J., Foulger, S. H., & Smith Jr, D. W. (2003). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Journal of Polymer Science Part A: Polymer Chemistry, 41(19), 3029-3041.
- Jin, J., Narayan-Sarathy, S., El-Ghayoury, A., & Smith Jr, D. W. (2007). Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers. Journal of the American Chemical Society, 129(21), 6834-6841.
- Ford, L. A., Mark, J. E., & Smith Jr, D. W. (2002). Siloxane-perfluorocyclobutyl block copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1734-1744.
- Topping, C., Jin, J., Fallis, S., & Smith Jr, D. W. (2007). Synthesis and characterization of novel perfluorocyclobutyl (PFCB) aryl ether polymers containing the hexafluoroisopropylidene (6F) group. Polymer, 48(2), 374-380.
- Suresh, S., & Smith Jr, D. W. (2011). Perfluorocyclobutyl (PFCB) aryl ether-based polymers for proton exchange membrane fuel cells. In Polymer membranes for fuel cells (pp. 115-141). Springer, New York, NY.
- Choi, W. S., & Smith Jr, D. W. (2005). Synthesis and characterization of new perfluorocyclobutyl (PFCB) polymers containing pendant sulfonic acid groups for proton exchange membranes. Macromolecules, 38(17), 7249-7255.
- Iacono, S. T., & Smith Jr, D. W. (2009). Perfluorocyclobutyl (PFCB) aryl ether polymers: versatile materials for photonics and electronics. Journal of Polymer Science Part A: Polymer Chemistry, 47(24), 6763-6776.
- MDPI. (2020).
- Royal Society of Chemistry. (2019). Perfluorocyclobutyl-based polymers for functional materials. Materials Chemistry Frontiers, 3(11), 2262-2276.
- American Chemical Society. (2005). Highly Fluorinated Trifluorovinyl Aryl Ether Monomers and Perfluorocyclobutane Aromatic Ether Polymers for Optical Waveguide Applications.
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]
-
Sparrow. (2025, November 11). What are the derivatives of 4 - bromophenol?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
- MDPI. (2019, October 16).
- ResearchGate. (2016, August 7). Alkyl Aryl Ether Bond Formation with PhenoFluor.
- PubMed. (2006, May 31). Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers. Journal of the American Chemical Society, 128(21), 7055-7064.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to 1-Bromo-4-(trifluorovinyloxy)benzene, a key intermediate in the development of advanced polymers and pharmaceutical agents. The synthesis commences with the readily available starting material, 4-bromophenol, and proceeds through a two-step sequence involving the formation of a potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate intermediate, followed by a strategic thermolysis to yield the target trifluorovinyl ether. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and critical process parameters to ensure successful and reproducible synthesis.
Introduction: The Significance of 1-Bromo-4-(trifluorovinyloxy)benzene
1-Bromo-4-(trifluorovinyloxy)benzene is a versatile synthetic building block of significant interest in both medicinal chemistry and materials science. The presence of the trifluorovinyloxy group (-OCF=CF₂) imparts unique electronic properties and can serve as a precursor to a variety of fluorine-containing moieties. Furthermore, the bromo-substituent provides a reactive handle for a wide array of cross-coupling reactions, enabling the facile introduction of this fluorinated motif into more complex molecular architectures. Aryl trifluorovinyl ethers are recognized as valuable monomers for the synthesis of specialty polymers with high thermal stability and desirable dielectric properties[1].
This guide will delineate a reliable and scalable synthetic route to 1-Bromo-4-(trifluorovinyloxy)benzene, emphasizing the chemical principles that underpin each step of the process.
The Synthetic Pathway: A Two-Step Approach from 4-Bromophenol
The most direct and efficient synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene begins with 4-bromophenol. The overall transformation can be conceptualized as the O-vinylation of the phenol with a trifluorovinyl equivalent. A well-documented approach for the synthesis of aryl trifluorovinyl ethers involves a two-step process:
-
Formation of a Tetrafluoropropanoate Intermediate: 4-bromophenol is first converted to its corresponding potassium salt, which then undergoes nucleophilic addition to hexafluoropropene oxide (HFPO). This reaction forms the potassium salt of 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoic acid.
-
Thermolysis to the Trifluorovinyl Ether: The intermediate potassium salt is then subjected to controlled thermal decomposition (thermolysis), which results in the elimination of carbon dioxide and potassium fluoride to afford the desired 1-Bromo-4-(trifluorovinyloxy)benzene.
This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields achievable in both steps.
Mechanistic Considerations
Step 1: Nucleophilic Ring-Opening of Hexafluoropropene Oxide
The initial step involves the deprotonation of 4-bromophenol with a suitable base, typically potassium hydroxide, to form the more nucleophilic potassium 4-bromophenoxide. This phenoxide then attacks the electrophilic epoxide ring of hexafluoropropene oxide. The attack preferentially occurs at the more substituted carbon atom of the epoxide, driven by the strong electron-withdrawing effect of the trifluoromethyl group. This regioselectivity leads to the formation of the desired 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate salt.
Step 2: Decarboxylative Elimination via Thermolysis
The subsequent thermolysis of the potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate is a critical step that proceeds via a concerted or stepwise elimination mechanism. Under vacuum and elevated temperatures, the carboxylate group departs as carbon dioxide, and a fluoride ion is eliminated, leading to the formation of the trifluorovinyl double bond. The choice of the cation (potassium is often preferred over sodium) can significantly influence the yield of the thermolysis step[2].
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of aryl trifluorovinyl ethers and have been adapted for the specific synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene[2].
Step 1: Synthesis of Potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate
Materials:
-
4-Bromophenol
-
Potassium hydroxide (KOH)
-
Hexafluoropropene oxide (HFPO)
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl), 30% solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Methanol (MeOH)
Procedure:
-
Formation of Potassium 4-bromophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a minimal amount of methanol. To this solution, add a stoichiometric equivalent of potassium hydroxide dissolved in methanol. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium salt.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator to obtain the dry potassium 4-bromophenoxide salt.
-
Reaction with HFPO: In a suitable pressure reactor, suspend the dried potassium 4-bromophenoxide in anhydrous diethyl ether. Cool the reactor to a low temperature (e.g., -78 °C) and carefully introduce hexafluoropropene oxide (HFPO) gas. The reaction is exothermic and should be controlled by the rate of HFPO addition.
-
Reaction Work-up: After the addition of HFPO is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Acidify the mixture with 30% hydrochloric acid.
-
Extraction and Drying: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Isolation of the Intermediate Acid: Remove the diethyl ether by rotary evaporation to yield the crude 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoic acid.
-
Formation of the Potassium Salt: Dissolve the crude acid in methanol and neutralize with a methanolic solution of potassium hydroxide using phenolphthalein as an indicator. Evaporate the solvent under reduced pressure and dry the resulting potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate salt under vacuum over phosphorus pentoxide.
Step 2: Thermolysis to 1-Bromo-4-(trifluorovinyloxy)benzene
Materials:
-
Potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate
-
Dry sand
Procedure:
-
Preparation for Thermolysis: Thoroughly mix the dried potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate with an equal weight of dry sand in a flask suitable for vacuum distillation.
-
Thermolysis under Vacuum: Connect the flask to a vacuum distillation apparatus with a cold trap (-78 °C). Apply a vacuum and gradually heat the flask using a suitable heating mantle or Wood's metal bath to a temperature range of 225-280 °C[2].
-
Product Collection: The volatile 1-Bromo-4-(trifluorovinyloxy)benzene will distill and be collected in the cold trap.
-
Purification: The collected condensate can be further purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Bromophenol | - |
| Key Reagents | Potassium hydroxide, Hexafluoropropene oxide | [2] |
| Intermediate | Potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropanoate | [2] |
| Final Product | 1-Bromo-4-(trifluorovinyloxy)benzene | - |
| Typical Yield (Overall) | 60-70% (based on analogous syntheses) | [2] |
| Boiling Point | Not explicitly reported, but expected to be higher than phenyltrifluorovinyl ether (132-134 °C) | [2] |
| Molecular Formula | C₈H₄BrF₃O | - |
| Molecular Weight | 257.02 g/mol | - |
Visualizing the Synthesis Workflow
The following diagram illustrates the key transformations in the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene.
Caption: Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene.
Safety Considerations
-
Hexafluoropropene oxide (HFPO) is a toxic and reactive gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
-
Thermolysis is conducted at high temperatures and under vacuum. Appropriate safety precautions, including the use of a blast shield, are essential.
-
Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene from 4-bromophenol via a two-step sequence involving reaction with hexafluoropropene oxide followed by thermolysis is a reliable and well-precedented method. This guide provides the necessary details for researchers and scientists to successfully prepare this valuable fluorinated building block for applications in drug discovery and materials science. The provided protocols, when executed with appropriate safety measures, should afford the target compound in good yields.
References
-
The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 2(15), 1999. [Link]
-
Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization - ProQuest. [Link]
-
Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers | Request PDF - ResearchGate. [Link]
-
Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest - OUCI. [Link]
-
Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 2022, 24(19), 3589–3593. [Link]
-
Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 1997, 62(23), 7890-7897. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(trifluorovinyloxy)benzene
Foreword
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 1-Bromo-4-(trifluorovinyloxy)benzene (CAS 134151-77-2) represents a unique building block, offering the potential for the synthesis of advanced fluorinated polymers and pharmaceuticals. However, a notable scarcity of publicly available spectroscopic data for this specific molecule presents a significant challenge for its identification and characterization.
This guide is structured to address this gap. Instead of a simple repository of data, we will embark on a predictive and comparative analysis. By leveraging established principles of spectroscopy and drawing on data from closely related analogues—1-bromo-4-(trifluoromethoxy)benzene and 1-bromo-4-(trifluoromethyl)benzene—we will construct a robust framework for the characterization of 1-bromo-4-(trifluorovinyloxy)benzene. This document will serve as a valuable resource for scientists who have synthesized this compound and are seeking to confirm its structure and purity.
Molecular Structure and Predicted Spectroscopic Features
The key to understanding the spectroscopic signature of 1-bromo-4-(trifluorovinyloxy)benzene lies in the interplay of its three main components: the 1,4-disubstituted benzene ring, the bromine atom, and the trifluorovinyloxy group (-O-CF=CF₂). Each of these will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.
Figure 1: Molecular Structure of 1-Bromo-4-(trifluorovinyloxy)benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-bromo-4-(trifluorovinyloxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region. The 1,4-disubstitution pattern will give rise to a characteristic AA'BB' system, which often appears as two doublets.
-
Predicted Chemical Shifts: The protons on the benzene ring will be influenced by the electron-withdrawing nature of the bromine atom and the trifluorovinyloxy group. We can predict their approximate chemical shifts by comparison with analogues.
-
The protons ortho to the bromine (H-2 and H-6) are expected to be deshielded and appear as a doublet at a higher chemical shift.
-
The protons ortho to the trifluorovinyloxy group (H-3 and H-5) will also be deshielded and appear as a doublet at a slightly lower chemical shift than the other pair.
-
| Compound | Aromatic Protons (ppm) | Reference |
| 1-Bromo-4-(trifluoromethyl)benzene | 7.64 (d), 7.50 (d) | [1] |
| 1-Bromo-4-(trifluoromethoxy)benzene | ~7.5 (d), ~7.2 (d) | |
| 1-Bromo-4-(trifluorovinyloxy)benzene | Predicted: ~7.5-7.7 (d), ~7.2-7.4 (d) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon signals will be split by the attached fluorine atoms.
-
Predicted Chemical Shifts and Couplings:
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the bromine (C-1) will appear at a relatively low field. The carbon attached to the oxygen (C-4) will be shifted downfield. The other two aromatic carbons (C-2/C-6 and C-3/C-5) will appear at intermediate chemical shifts.
-
Vinylic Carbons: Two signals are expected for the vinylic carbons. These will show complex splitting due to one-bond and two-bond couplings to the fluorine atoms. The carbon of the =CF₂ group will likely be a triplet of doublets, while the carbon of the =CF- group will be a doublet of triplets.
-
| Compound | C-1 (ppm) | C-4 (ppm) | CF₃/OCF₃ (ppm) | Reference |
| 1-Bromo-4-(trifluoromethyl)benzene | 132.1 | 129.7 | 123.9 (q) | [1] |
| 1-Bromo-4-(trifluoromethoxy)benzene | ~120 | ~148 | ~120 (q) | [2] |
| 1-Bromo-4-(trifluorovinyloxy)benzene | Predicted: ~120-125 | Predicted: ~150-155 | Vinylic Carbons: Predicted ~120-140 |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is the most diagnostic tool for confirming the presence and structure of the trifluorovinyloxy group. Unlike the simple singlet observed for the -CF₃ and -OCF₃ groups of the analogue compounds, the trifluorovinyloxy group will exhibit a complex splitting pattern.
-
Predicted Splitting Pattern: The three fluorine atoms on the vinyl group are chemically and magnetically non-equivalent. This will result in an AMX or ABX spin system, with three distinct signals, each showing coupling to the other two.
-
F(A): The single fluorine on the internal vinylic carbon.
-
F(M) and F(X): The two geminal fluorines on the terminal vinylic carbon. These will be cis and trans to the other fluorine.
-
We expect to see three signals, each being a doublet of doublets. The coupling constants will be characteristic of geminal, cis, and trans F-F couplings.
-
| Compound | ¹⁹F Chemical Shift (ppm) | Multiplicity | Reference |
| 1-Bromo-4-(trifluoromethyl)benzene | -62.8 | singlet | [1] |
| 1-Bromo-4-(trifluoromethoxy)benzene | ~ -58 | singlet | |
| 1-Bromo-4-(trifluorovinyloxy)benzene | Predicted: 3 distinct signals between -80 and -160 ppm | Doublet of doublets for each |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
Predicted Key Vibrational Bands:
-
C-Br Stretch: A weak to medium band in the region of 600-500 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1300-1200 cm⁻¹ for the aryl ether linkage.
-
C=C Stretch (Vinylic): A medium intensity band around 1640-1620 cm⁻¹.
-
C-F Stretch: Strong, characteristic bands in the region of 1300-1100 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of approximately equal intensity, separated by 2 m/z units, due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 254 and 256.
-
Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the bromine atom or by cleavage of the vinyloxy group.
-
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm, a 30° pulse, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Parameters: Acquire a proton-decoupled fluorine spectrum with a spectral width of +50 to -250 ppm, a 30° pulse, a relaxation delay of 1-2 seconds, and 64-128 scans. Use a common fluorine reference standard like CFCl₃ (0 ppm).
-
IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared.
-
Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Parameters: Scan the sample from 4000 to 400 cm⁻¹. Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For a volatile compound like this, GC-MS with EI would be ideal.
-
Acquisition:
-
Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Parameters: For EI, use a standard electron energy of 70 eV. Acquire a mass spectrum over a range of m/z 50 to 400.
-
Conclusion
References
-
PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-(trifluoromethyl)-. [Link]
Sources
A Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene: Synthesis, Reactivity, and Applications in Polymer Science
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(trifluorovinyloxy)benzene, a key fluorinated monomer. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of aryl trifluorovinyl ethers (TFVEs) and aryl halides. The guide covers the compound's structure and nomenclature, general synthetic strategies, characteristic reactivity of its dual functional groups, and its primary application as a precursor for high-performance perfluorocyclobutyl (PFCB) polymers. This document is intended for researchers, chemists, and materials scientists interested in fluoropolymer chemistry and the development of advanced materials.
Introduction and Core Concepts
1-Bromo-4-(trifluorovinyloxy)benzene (CAS 134151-77-2) is a bifunctional aromatic compound of significant interest in polymer and materials science. It belongs to the class of aryl trifluorovinyl ethers (TFVEs), which are notable for their unique ability to undergo thermal [2π+2π] cyclodimerization. This reactivity provides a versatile route to forming highly stable, processable fluoropolymers known as perfluorocyclobutyl (PFCB) polymers.[1][2]
The molecule's structure incorporates two key functional moieties:
-
Aryl Trifluorovinyl Ether Group (-O-CF=CF₂): This is the polymerizable unit. The fluorine atoms render the double bond electron-deficient, enabling a thermally induced, non-chain growth cycloaddition polymerization.
-
Aryl Bromide Moiety (Br-Ar-): The bromine atom serves as a versatile synthetic handle, allowing for a wide range of post-polymerization modifications or the synthesis of complex macromolecular architectures via cross-coupling reactions.[3]
The combination of these groups in a single monomer allows for the design of advanced polymers with tailored properties such as high thermal stability, optical transparency, and chemical resistance, making them suitable for specialized applications in optics and electronics.[1]
Chemical Structure and IUPAC Nomenclature
The definitive identification of the compound is crucial to distinguish it from structurally similar but chemically distinct molecules, such as 1-bromo-4-(trifluoromethoxy)benzene.
-
IUPAC Name: 1-Bromo-4-(1,2,2-trifluoroethenoxy)benzene
-
Common Name: 1-Bromo-4-(trifluorovinyloxy)benzene
-
CAS Number: 134151-77-2
-
Molecular Formula: C₈H₄BrF₃O
| Property | Value | Reference |
| Molecular Weight | 253.02 g/mol | [4] |
| SMILES | C1=CC(=CC=C1OC(=C(F)F)F)Br | [4] |
dot
Caption: Chemical structure of 1-Bromo-4-(trifluorovinyloxy)benzene.
General Synthesis of Aryl Trifluorovinyl Ethers (TFVEs)
A common and effective strategy involves the reaction of a phenoxide with hexafluoropropene oxide (HFPO), followed by the thermolysis of an intermediate carboxylate salt.[5][6] The choice of the salt's counter-ion is critical for achieving high yields, with trimethylsilyl (TMS) esters often being superior to alkali metal salts.[6]
Experimental Protocol: General Synthesis of a TFVE from a Phenol
This protocol is a representative workflow and requires optimization for the specific substrate, 4-bromophenol.
Step 1: Formation of the 2-alkoxy-2,3,3,3-tetrafluoropropionate Intermediate
-
In a reaction vessel equipped with a stirrer and addition funnel, dissolve the starting phenol (e.g., 4-bromophenol) in a suitable aprotic solvent (e.g., anhydrous THF or diethyl ether).
-
Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to generate the sodium phenoxide in situ.
-
Cool the reaction mixture and slowly bubble hexafluoropropene oxide (HFPO) gas into the solution. The reaction is exothermic and should be carefully controlled.
-
The phenoxide attacks the more substituted carbon of HFPO, leading to the formation of an intermediate acid fluoride, which can further react with another equivalent of phenoxide to form an ester, or be hydrolyzed to the carboxylic acid upon workup.
Step 2: Conversion to Trimethylsilyl Ester
-
Hydrolyze the product from Step 1 under basic conditions (e.g., with NaOH or KOH) to obtain the sodium or potassium 2-(4-bromophenoxy)-2,3,3,3-tetrafluoropropionate salt.
-
Isolate and thoroughly dry the salt.
-
Suspend the dry salt in an anhydrous solvent (e.g., dichloromethane) and add chlorotrimethylsilane (TMSCl).
-
Heat the mixture gently (e.g., reflux) to drive the formation of the trimethylsilyl ester, ROCF(CF₃)CO₂Si(CH₃)₃.
Step 3: Gas-Phase Thermolysis to Yield the TFVE
-
Purify the trimethylsilyl ester from Step 2.
-
Perform a gas-phase vacuum thermolysis of the purified ester. This is typically done by slowly adding the ester to a hot tube (140-160 °C) under high vacuum.[6]
-
The thermolysis reaction eliminates trimethylsilyl trifluoroacetate, yielding the desired 1-bromo-4-(trifluorovinyloxy)benzene, which is collected in a cold trap.
-
Purify the collected product, typically by vacuum distillation.
dot
Caption: General synthetic workflow for aryl trifluorovinyl ethers.
Reactivity and Synthetic Utility
The dual functionality of 1-bromo-4-(trifluorovinyloxy)benzene makes it a valuable building block for complex polymer architectures.
Reactivity of the Trifluorovinyl Ether Group
The primary reaction of the TFVE moiety is its thermal [2π+2π] cycloaddition, which forms a perfluorocyclobutane ring. When bifunctional monomers are used, this reaction leads to the formation of perfluorocyclobutyl (PFCB) polymers.[1]
-
Thermal Polymerization: Heating 1-bromo-4-(trifluorovinyloxy)benzene, typically in the absence of a solvent or in a high-boiling point solvent, above 150 °C initiates cyclodimerization of the trifluorovinyl ether groups, leading to polymer formation.[1] This is a step-growth polymerization process.
-
[2+1] Cycloaddition: The electron-deficient double bond of the TFVE group can react with carbenes. For instance, it undergoes a [2+1] cycloaddition with difluorocarbene (generated from reagents like TMSCF₂Br) to yield aryl perfluorocyclopropyl ethers.[7]
Reactivity of the Aryl Bromide Group
The bromine atom on the benzene ring is a classic functional group for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: The aryl bromide can be coupled with boronic acids or esters to introduce new aryl or vinyl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures.
-
Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing amine functionalities.
-
Heck Coupling: Coupling with alkenes can be used to extend conjugation or build complex side chains.
This reactivity allows the aryl bromide to be used either before or after polymerization of the TFVE group, providing two distinct strategic pathways for material design.
dot
Caption: Strategic pathways for synthesizing functional PFCB polymers.
Applications in Drug Development and Materials Science
While direct applications of 1-bromo-4-(trifluorovinyloxy)benzene in drug development are not documented, the resulting PFCB polymers have been explored for a variety of high-performance applications. The introduction of fluorine-containing groups is a well-known strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity.[8] However, the primary utility of this monomer lies in materials science.
-
Optical Waveguides: PFCB polymers exhibit excellent optical transparency in the visible and near-infrared spectra and have low transmission loss, making them candidates for optical waveguides and other photonic devices.[1]
-
Low-k Dielectrics: The low polarizability of the C-F bond and the structure of PFCB polymers result in materials with a low dielectric constant (low-k), which is desirable for interlayer dielectrics in microelectronics.
-
Polymer Synthesis: It serves as a monomer for creating fluorescent polymers.[4] The bromine handle allows for the post-polymerization attachment of chromophores or other functional groups to tune the material's properties.
Conclusion
1-Bromo-4-(trifluorovinyloxy)benzene is a highly valuable, albeit not extensively documented, fluorinated monomer. Its true potential is realized through the elegant and robust chemistry of its two orthogonal functional groups. The trifluorovinyl ether provides a direct pathway to thermally stable, optically transparent PFCB polymers, while the aryl bromide offers a gateway for extensive chemical modification. The synthesis of this monomer, achievable through general methods starting from 4-bromophenol, opens the door to a wide array of custom-designed fluoropolymers for advanced applications. Further research into the specific properties and reactions of this compound would be highly beneficial to the fields of polymer and materials chemistry.
References
-
Hu, G., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters. Available at: [Link]
-
Ligon, D. R. (2011). Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization. ProQuest Dissertations Publishing. Available at: [Link]
-
Smith, D. W., et al. (2005). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. ResearchGate. Available at: [Link]
-
Igumnov, S. M., et al. (n.d.). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes. Available at: [Link]
- Mabury, S. A., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluoro... Macromolecules.
- Mabury, S. A., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation. University of Toronto - Shoichet Lab.
-
Wikipedia (n.d.). 4-Bromo-1-fluorobenzene. Retrieved January 13, 2026, from [Link]
-
AD PHARMACHEM (n.d.). P-Bromo Fluoro Benzene. Retrieved January 13, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Fluorine: Understanding the Significance of 1-Bromo-4-(trifluoromethoxy)benzene. Available at: [Link]
Sources
- 1. Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 4. biosynth.com [biosynth.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. nbinno.com [nbinno.com]
Reactivity of the trifluorovinyl ether functional group
An In-Depth Technical Guide to the Reactivity of the Trifluorovinyl Ether Functional Group
Authored by: Gemini, Senior Application Scientist
Abstract
The trifluorovinyl ether (TFVE) functional group, -OCF=CF₂, stands as a uniquely versatile moiety in modern chemistry. Its electron-deficient nature, conferred by the fluorine atoms, dictates a rich and diverse reactivity profile that is fundamentally different from that of its hydrocarbon counterparts. This guide provides a comprehensive exploration of the core reactive pathways of the TFVE group, including its signature thermal [2+2] cycloaddition to form perfluorocyclobutyl (PFCB) linkages, its susceptibility to radical-initiated chain-growth polymerization, and its interactions with nucleophiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with field-proven experimental insights and protocols, offering a definitive resource on the synthesis and application of materials derived from this exceptional functional group.
Introduction: The Unique Electronic Character of Trifluorovinyl Ethers
The trifluorovinyl ether (TFVE) functional group is characterized by a carbon-carbon double bond directly attached to an oxygen atom and decorated with three fluorine atoms. This arrangement creates a highly polarized and electron-deficient π-system. The potent electron-withdrawing effects of the fluorine atoms render the vinylic carbons electrophilic and profoundly influence the group's reactivity. This electronic signature is the cornerstone of its utility, enabling a range of controlled chemical transformations that are inaccessible to conventional vinyl ethers.
The primary modes of reactivity, which will be explored in detail, are:
-
Thermal [2+2] Cycloaddition: A step-growth polymerization mechanism that proceeds through a diradical intermediate to form highly stable perfluorocyclobutyl (PFCB) rings. This is the most prominent and commercially significant reaction of TFVEs.
-
Radical Chain-Growth Polymerization: A vinyl polymerization pathway initiated by free radicals, leading to polymers with a saturated fluorocarbon backbone.
-
Nucleophilic Addition: Reactions with nucleophiles, which can lead to the formation of fluorinated arylene vinylene ether (FAVE) linkages or other functionalized structures.
Understanding these pathways is critical for harnessing the potential of TFVE-containing molecules in advanced materials, from high-performance polymers for 5G communications to functional membranes for fuel cells.[1][2]
Synthesis of Trifluorovinyl Ether Monomers
The practical application of TFVE chemistry begins with the synthesis of functional monomers. While various methods exist, a prevalent and robust strategy involves the reaction of alcohols or phenols with hexafluoropropene oxide (HFPO), followed by thermolysis.[3][4] This approach allows for the incorporation of a wide array of functional R-groups.
General Synthetic Pathway via HFPO
The synthesis typically proceeds in two main steps:
-
Nucleophilic Ring-Opening of HFPO: A sodium or potassium alkoxide/phenoxide reacts with HFPO. The nucleophile attacks the more substituted carbon of the epoxide, driven by the strong electron-withdrawing effect of the CF₃ group.[3]
-
Thermolysis: The resulting salt of the 2-alkoxy-2,3,3,3-tetrafluoropropionate is heated under vacuum. This step eliminates CO₂ and a metal fluoride to generate the trifluorovinyl ether group. The choice of cation (e.g., K⁺ over Na⁺) and the conversion of the intermediate carboxylate to a trimethylsilyl ester can significantly improve the yield of the desired TFVE product by preventing undesired side reactions.[3][4]
Protocol 1: Synthesis of an Aryl Trifluorovinyl Ether
This protocol provides a generalized methodology for the synthesis of an aryl trifluorovinyl ether from a corresponding phenol.
Step 1: Formation of the Potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate Salt
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (N₂ or Ar), dissolve the desired phenol and potassium hydroxide (KOH, 1.5-2.0 equivalents) in a suitable solvent system, such as a mixture of water and diethyl ether, in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr).[4]
-
Cool the mixture to <30°C.
-
Slowly bubble hexafluoropropene oxide (HFPO, 1.0 equivalent) through the stirred mixture. Maintain the temperature below 30°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Acidify the reaction mixture with a strong acid (e.g., 30% HCl) and separate the ethereal layer.
-
The crude 2-phenoxy-2,3,3,3-tetrafluoropropionic acid can be isolated by distillation.
-
Neutralize the isolated acid with a methanolic solution of KOH and evaporate the solvent to yield the potassium salt. Dry the salt thoroughly under vacuum over P₂O₅.[4]
Step 2: Thermolysis to Yield the Trifluorovinyl Ether
-
Mix the dried potassium salt with dry sand in a flask suitable for vacuum distillation.
-
Heat the mixture strongly (e.g., with a Bunsen burner flame or in a high-temperature bath at 225-280°C) under high vacuum (10-15 Torr).[4]
-
Collect the volatile products in a cold trap cooled with dry ice/acetone (-78°C).
-
The condensed product is the desired aryl trifluorovinyl ether, which can be further purified by fractional distillation.[4]
The Signature Reaction: Thermal [2+2] Cycloaddition
The hallmark of trifluorovinyl ether reactivity is its ability to undergo thermal [2+2] cyclodimerization and cyclopolymerization.[5] This reaction is exceptionally clean, proceeding at elevated temperatures (~150-250°C) without the need for catalysts or initiators. It forms the basis for the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers, a class of materials with outstanding thermal stability, chemical resistance, low dielectric constants, and high optical transparency.[1][5]
Mechanism: A Step-Growth Diradical Pathway
The thermal [2+2] cycloaddition of TFVEs does not follow the concerted, symmetry-forbidden pathway predicted for typical alkenes under thermal conditions. Instead, it proceeds via a non-concerted, step-growth mechanism involving a diradical intermediate.[6]
-
Initiation: At high temperatures, a C-F bond is not broken. Instead, the π-bond of the TFVE group cleaves homolytically, or more accurately, two TFVE groups approach and form a diradical intermediate.
-
Propagation/Cyclization: The diradical can exist in two forms: a 1,4-diradical that rapidly cyclizes to form the stable four-membered perfluorocyclobutyl ring, or it can react with another monomer. The formation of the PFCB ring involves a mixture of cis and trans isomers.
-
Polymerization: When a monomer containing two TFVE groups (a bis-TFVE) is heated, this process occurs intermolecularly, leading to the formation of a long-chain polymer linked by PFCB rings.
Caption: Mechanism of thermal [2+2] cycloaddition of aryl trifluorovinyl ethers.
Properties of PFCB Polymers
The unique linkage formed through this polymerization imparts exceptional properties to the resulting materials.
| Property | Typical Value/Description | Citation |
| Glass Transition Temp. (Tg) | > 200 °C, tunable by monomer structure | [5] |
| Thermal Stability (Td) | Up to 450 °C in N₂ | [5] |
| Dielectric Constant (Dk) | Very low (~2.3-2.4 at 10 GHz) | [1] |
| Water Absorption | Extremely low (< 0.1%) | [5] |
| Optical Transparency | High transparency in the visible and near-IR regions | [1] |
Protocol 2: Thermal Polymerization of a Bis-TFVE Monomer
This protocol describes the bulk polymerization of a monomer containing two trifluorovinyl ether groups to form a linear PFCB polymer.
-
Place the purified bis(trifluorovinyl ether) monomer into a clean glass reaction tube.
-
Degas the monomer by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical process.
-
Seal the tube under vacuum or backfill with an inert gas (N₂ or Ar).
-
Place the sealed tube in a preheated oven or programmable furnace set to the desired polymerization temperature (typically 180-210°C).
-
Heat for the specified time (e.g., 24-48 hours). The viscosity of the material will increase significantly as polymerization proceeds.
-
Cool the tube to room temperature. The resulting solid polymer can be removed by carefully breaking the glass tube.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate it into a non-solvent (e.g., methanol) to purify it from any remaining monomer.
-
Collect the purified polymer by filtration and dry under vacuum.
Radical Chain-Growth Polymerization
In addition to the thermal step-growth cycloaddition, the TFVE double bond can undergo classic chain-growth polymerization via a free-radical mechanism.[7][8] This pathway is typically initiated at lower temperatures using chemical initiators and leads to a different polymer architecture—one with a saturated poly(trifluoroethylene) backbone and pendant ether groups.
Mechanism: Initiation, Propagation, and Chain Transfer
This polymerization follows the conventional steps of a radical process.
-
Initiation: A radical initiator (e.g., a redox system like ammonium persulfate/sodium bisulfite in an emulsion polymerization) generates a primary radical. This radical adds across the TFVE double bond to create a new carbon-centered radical.
-
Propagation: The monomer radical rapidly adds to subsequent TFVE monomers, extending the polymer chain.
-
Termination/Chain Transfer: The polymerization can be terminated by conventional radical recombination. However, TFVE polymerizations are often complicated by chain transfer mechanisms, including:
-
β-Scission: The propagating radical can undergo fragmentation, leading to a carboxylic acid end group and terminating the chain.[8]
-
Hydrogen Abstraction: For TFVEs with aliphatic ether pendant groups, the propagating radical can abstract a hydrogen atom from the side chain of another monomer or polymer chain. This terminates one chain and creates a new radical on the side chain, which can initiate further branching or cross-linking.[7][8]
-
Caption: Key pathways in the radical polymerization of trifluorovinyl ethers.
Protocol 3: Redox-Initiated Emulsion Polymerization of a TFVE Monomer
Emulsion polymerization is a common technique for synthesizing high molecular weight polymers from TFVEs.[8][9]
-
To a jacketed reaction vessel, add deionized water, a surfactant (e.g., ammonium perfluorooctanoate), and a buffering agent (e.g., phosphate buffer).
-
Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen.
-
Add the TFVE monomer to create an emulsion with vigorous stirring.
-
Introduce the components of the redox initiator system separately via syringe. For example, add an aqueous solution of ammonium persulfate (oxidant), followed by an aqueous solution of sodium bisulfite (reductant).
-
Maintain the reaction at a controlled, low temperature (e.g., 2-30°C) for 24-72 hours.[8]
-
Terminate the polymerization by adding an inhibitor or by precipitating the polymer.
-
Coagulate the latex by adding it to a salt solution or an alcohol (e.g., acidified methanol).
-
Filter the resulting polymer, wash thoroughly with water and methanol, and dry under vacuum.
Nucleophilic Substitution and Addition Reactions
The strong electron-withdrawing nature of the TFVE group makes it susceptible to attack by nucleophiles.[5] This reactivity is distinct from the radical-based processes and provides another avenue for creating functional materials.
Nucleophilic Vinylic Substitution/Addition
Nucleophiles such as phenoxides or alkoxides can add across the double bond. This reaction is a key step in the formation of fluorinated arylene vinylene ether (FAVE) linkages, which can be used to create copolymers. For example, the reaction between a bisphenol and a bis-TFVE monomer can lead to copolymers containing both PFCB and FAVE links.[5] The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the β-carbon, followed by elimination of a fluoride ion.
Caption: Nucleophilic addition-elimination on a trifluorovinyl ether.
This reactivity is foundational in creating copolymers that blend the properties of PFCB segments with other polymer blocks, enabling fine-tuning of material characteristics like solubility and processability.[5]
Applications in Research and Industry
The diverse reactivity of the trifluorovinyl ether group translates directly into high-value applications across multiple fields:
-
Advanced Electronics and Communications: PFCB polymers, with their exceptionally low dielectric constants and thermal stability, are prime candidates for use as insulating materials in high-frequency applications, including 5G and next-generation wireless technologies.[1]
-
Polymer Electrolyte Membranes: Sulfonated PFCB polymers and other TFVE-derived ionomers are being developed as alternative proton exchange membranes (PEMs) for fuel cells, offering potentially greater stability and performance compared to traditional materials.[2]
-
Functional Coatings and Blends: Polymers synthesized via radical polymerization of TFVEs bearing functional pendant groups (e.g., hydroxyl groups) can be used to create cross-linkable films for coatings.[9][10] Their unique structure also allows them to act as surface-modifying additives in polymer blends.[11]
-
Drug Discovery: While direct applications of the TFVE group in pharmaceuticals are less common, the broader class of fluoroalkyl ethers is of immense interest.[12][13] Groups like trifluoromethoxy (-OCF₃) are used extensively to block metabolic degradation and modulate a molecule's lipophilicity and binding properties.[14] The synthetic methodologies developed for TFVEs contribute to the broader toolkit available to medicinal chemists for creating novel fluorinated pharmacophores.
Conclusion
The trifluorovinyl ether functional group is a cornerstone of modern fluoropolymer chemistry. Its reactivity is dominated by a unique thermal [2+2] cycloaddition that provides catalyst-free access to the robust perfluorocyclobutyl linkage, forming the basis of a family of high-performance materials. Concurrently, its ability to undergo radical polymerization and react with nucleophiles opens avenues for creating a diverse range of functional polymers with tailored properties. The continuous exploration of these reaction pathways promises to further expand the application of TFVE-based materials in addressing challenges in electronics, energy, and medicine.
References
-
Hruby, V. J. (2001). Designing and Synthesizing Conformationally Constrained Peptides and Peptidomimetics. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]
-
Mabry, J. M., et al. (2008). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. MDPI. [Link]
-
Shoichet, M. S., et al. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate. Journal of Polymer Science Part A: Polymer Chemistry, 38, 1344–1354. [Link]
-
Tsvetkov, N., et al. (2005). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Doklady Chemistry, 404, 210–211. [Link]
-
Fang, Q., et al. (2019). Perfluorocyclobutyl-based polymers for functional materials. Materials Chemistry Frontiers, 3, 1280-1301. [Link]
-
Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. [Link]
-
Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. The Journal of Organic Chemistry, 62(22), 7844–7849. [Link]
-
Igumnov, S. M., et al. (1998). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 1(1). [Link]
-
Lousenberg, R. D., & Shoichet, M. S. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37, 3301–3308. [Link]
-
Yuan, Y., & Shoichet, M. S. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Macromolecules, 32(8), 2669–2674. [Link]
-
Zhu, S., et al. (2003). Cycloaddition Reactions of β‐Trifluoroacetylvinyl Ethers. ChemInform, 34(32). [Link]
-
Smith, D. W., et al. (2005). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. ResearchGate. [Link]
-
Creager, S., et al. (2006). Alternative Trifluorovinyl Ether Derived Fluoropolymer Membranes and Functionalized Carbon Composite Electrodes for Fuel Cells. Journal of Macromolecular Science, Part C, 46(3), 279-293. [Link]
-
Ameduri, B. (2008). Fluoroelastomers: synthesis, properties and applications. ResearchGate. [Link]
-
Harris, J. F., & McCane, D. I. (1965). Polymers of fluorocarbon ethers and sulfides. I. Trifluoromethyl trifluorovinyl ether and sulfide. Journal of Polymer Science Part A: General Papers, 3(2), 329-343. [Link]
-
Specialty Gases Market. (n.d.). The Market for Specialty Gases: Understanding Trifluoromethyl trifluorovinyl Ether. [Link]
-
ResearchGate. (n.d.). Polymerization of aryl trifluorovinyl ethers showing diradical intermediate. [Link]
-
Maksimov, B. N., et al. (2000). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry, 70, 115-121. [Link]
-
Zhang, Z., et al. (2018). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Polymer Chemistry, 9(33), 4336–4340. [Link]
-
Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. DTIC. [Link]
-
Semantic Scholar. (n.d.). Cycloaddition reactions of -trifluoroacetylvinyl ethers. [Link]
-
Scilit. (2013). Formation and characterization of perfluorocyclobutyl polymer thin films. [Link]
-
Liu, B., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]
-
Royal Society of Chemistry. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. [Link]
-
Shoichet, M. S., et al. (2000). Surface Enrichment of Poly(trifluorovinyl ether)s in Polystyrene Blends. Macromolecules, 33(4), 1344–1349. [Link]
-
Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-51. [Link]
-
Yuan, Y., & Shoichet, M. S. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Macromolecules, 32(8), 2669-2674. [Link]
-
ResearchGate. (n.d.). Illustrious drug molecules, containing aryl-trifluoroethyl ethers. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
PubMed Central. (2021). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Angewandte Chemie International Edition, 60(22), 12345-12349. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(13), 10738. [Link]
-
PubMed Central. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 27(19), 6529. [Link]
-
YouTube. (2022). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. [Link]
-
NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition. [Link]
-
YouTube. (2014). Photochemical (2+2) Cycloaddition Example. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
-
PubMed Central. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Beilstein Journal of Organic Chemistry, 11, 1686-1693. [Link]
Sources
- 1. Perfluorocyclobutyl-based polymers for functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 12. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-Bromo-4-(trifluorovinyloxy)benzene (CAS No. 134151-77-2): A Versatile Monomer for Advanced Fluoropolymers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-bromo-4-(trifluorovinyloxy)benzene, a fluorinated monomer of significant interest in materials science and with emerging relevance to biomedical applications. We will delve into its chemical characteristics, synthesis, polymerization, and the properties of the resulting fluoropolymers, with a particular focus on their potential applications for researchers in drug development.
Introduction: The Strategic Importance of Fluorinated Polymers
Fluoropolymers have long been valued for their exceptional chemical inertness, thermal stability, and low surface energy. The introduction of fluorine atoms into a polymer backbone can dramatically alter its physicochemical properties, often leading to materials with unique and desirable characteristics. In recent years, the strategic application of fluorine in drug design and development has also gained considerable attention, as it can enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] 1-Bromo-4-(trifluorovinyloxy)benzene serves as a key building block in the synthesis of a novel class of fluoropolymers with tunable properties, opening new avenues for innovation in both materials science and the life sciences.
Core Compound Characterization: 1-Bromo-4-(trifluorovinyloxy)benzene
1-Bromo-4-(trifluorovinyloxy)benzene is a substituted benzene derivative containing a bromine atom and a trifluorovinyloxy group.[2][3] This unique combination of functional groups makes it a highly versatile monomer for polymerization and a valuable intermediate for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of 1-bromo-4-(trifluorovinyloxy)benzene is presented in Table 1.
| Property | Value | Source |
| CAS Number | 134151-77-2 | [2][3][4] |
| Molecular Formula | C₈H₄BrF₃O | [2] |
| Molecular Weight | 253.02 g/mol | [2] |
| Appearance | Not specified, likely a liquid | N/A |
| Solubility | Insoluble in water, soluble in common organic solvents | [2] |
| SMILES | F/C(F)=C(OC1=CC=C(Br)C=C1)/F | [5] |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR: Aromatic protons would appear in the range of δ 7.0-7.6 ppm, showing splitting patterns consistent with a 1,4-disubstituted benzene ring.
-
¹³C NMR: Aromatic carbons would be observed between δ 115-160 ppm. The carbons of the trifluorovinyl group would exhibit characteristic splitting due to coupling with fluorine atoms.
-
¹⁹F NMR: The three fluorine atoms of the trifluorovinyl group would give rise to distinct signals, with chemical shifts and coupling constants characteristic of this functional group.
-
IR Spectroscopy: Characteristic peaks would include C-Br stretching, C-F stretching, C=C stretching of the vinyl group, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 252/254, showing the characteristic isotopic pattern for a compound containing one bromine atom.
Synthesis and Reactivity
Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene
The synthesis of aryl trifluorovinyl ethers can be achieved through several methods. A common approach involves the reaction of a phenol with a suitable trifluorovinyl source. For 1-bromo-4-(trifluorovinyloxy)benzene, a plausible synthetic route is the reaction of 4-bromophenol with a trifluorovinylating agent.
Representative Experimental Protocol: Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene
Disclaimer: This is a representative protocol based on general methods for the synthesis of aryl trifluorovinyl ethers and should be adapted and optimized.
Materials:
-
4-Bromophenol
-
Trifluorovinyllithium or other suitable trifluorovinylating agent
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 4-bromophenol in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of the trifluorovinylating agent to the cooled solution of 4-bromophenol under vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-bromo-4-(trifluorovinyloxy)benzene.
Reactivity of the Trifluorovinyl Ether Group
The trifluorovinyl ether group is the key to the polymerization of this monomer. It can undergo radical polymerization to form a poly(trifluorovinyl ether) backbone. The electron-withdrawing fluorine atoms influence the reactivity of the double bond.
Reactivity of the Bromine Atom
The bromine atom on the aromatic ring provides a versatile handle for post-polymerization modification or for the synthesis of more complex monomers. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of other functional groups.
Polymerization and Characterization of Poly(1-bromo-4-(trifluorovinyloxy)benzene)
The primary application of 1-bromo-4-(trifluorovinyloxy)benzene is as a monomer for the synthesis of fluorinated polymers. The polymerization of trifluorovinyl ether monomers typically proceeds via a free-radical mechanism.
Experimental Workflow: Polymerization and Characterization
Caption: Workflow for the polymerization of 1-bromo-4-(trifluorovinyloxy)benzene.
Representative Experimental Protocol: Free-Radical Polymerization
Materials:
-
1-Bromo-4-(trifluorovinyloxy)benzene (monomer)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, deoxygenated solvent (e.g., benzotrifluoride, hexafluorobenzene)
Procedure:
-
In a Schlenk flask, dissolve the monomer and the initiator in the solvent.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) under an inert atmosphere for a specified time (e.g., 24-48 hours).
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Characterization of the Resulting Polymer
The synthesized polymer must be thoroughly characterized to determine its molecular weight, thermal properties, and spectroscopic identity.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups in the polymer. |
Applications in Research and Drug Development
While direct applications of 1-bromo-4-(trifluorovinyloxy)benzene in drug molecules are not established, the polymers derived from it hold significant promise for the drug development professional.
Fluorescent Polymers for Bioimaging
The aromatic nature of the monomer suggests that the resulting polymers may possess intrinsic fluorescence.[2] Furthermore, the bromine atom can be functionalized with fluorophores to create highly fluorescent polymers for use as probes in cellular and in vivo imaging. These materials can be designed to have large Stokes shifts and bright emissions.[6]
Conceptual Signaling Pathway for a Fluorescent Polymer-Based Biosensor
Caption: A conceptual diagram of a fluorescent polymer acting as a biosensor.
Polymeric Drug Delivery Systems
Polymers are integral to advanced drug delivery systems, enabling controlled and targeted release of therapeutics.[7][8][9] Fluoropolymers derived from 1-bromo-4-(trifluorovinyloxy)benzene could be engineered to form nanoparticles, micelles, or hydrogels for drug encapsulation.[10] The bromine atom allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues. The hydrophobic nature of the fluorinated backbone can be beneficial for encapsulating hydrophobic drugs.
Safety and Handling
1-Bromo-4-(trifluorovinyloxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards and handling procedures.
Conclusion
1-Bromo-4-(trifluorovinyloxy)benzene is a valuable and versatile monomer that provides access to a wide range of functional fluoropolymers. Its unique combination of a polymerizable trifluorovinyl ether group and a modifiable bromine atom makes it a powerful tool for materials scientists. For researchers in drug development, the polymers derived from this monomer offer exciting opportunities in the fields of bioimaging and targeted drug delivery. The ability to create well-defined, functional, and fluorescent materials will undoubtedly contribute to the advancement of biomedical research.
References
-
PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Available from: [Link]
-
Ritter, S. K. Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. ACS Publications. Available from: [Link]
-
PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. National Institute of Standards and Technology. Available from: [Link]
- Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 110187.
- Tour, J. M. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes.
- Njardarson, J. T., et al. (2012). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC.
-
SpectraBase. 1-bromo-4-(trifluoromethoxymethyl)benzene. Available from: [Link]
- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development.
- Scales, C. W., et al. (2014). Fluorescent and chemico-fluorescent responsive polymers from dithiomaleimide and dibromomaleimide functional monomers. Chemical Science.
- Hoare, T. R., & Kohane, D. S. (2008). Polymers for Drug Delivery Systems. PMC.
- Kricheldorf, H. R. (2000). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes.
-
PubChem. 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. National Center for Biotechnology Information. Available from: [Link]
- Shen, Y., & Wang, K. (2023). Polymer applications in drug delivery.
- Caló, E., & Khutoryanskiy, V. V. (2021). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. PMC.
- Aldana, A. A., & Abraham, G. A. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl trifluorovinyl ether | 1187-93-5 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorescent and chemico-fluorescent responsive polymers from dithiomaleimide and dibromomaleimide functional monomers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluorovinyloxy Group: A Journey from Obscurity to a Prized Moiety in Advanced Materials and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluorovinyloxy (-OCF=CF₂) functional group, once a niche curiosity in the vast landscape of organofluorine chemistry, has emerged as a versatile and highly sought-after moiety. Its unique electronic properties and reactivity have paved the way for significant advancements, particularly in the realm of high-performance polymers. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies for trifluorovinyloxy aromatic compounds. We will delve into the key chemical transformations that enable the introduction of this remarkable functional group, explore its distinct physicochemical characteristics, and highlight its applications, with a forward look towards its potential in medicinal chemistry.
Introduction: The Allure of the Trifluorovinyloxy Group
The strategic incorporation of fluorine into organic molecules has long been a cornerstone of modern chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have been extensively studied and utilized in pharmaceuticals and agrochemicals, the trifluorovinyloxy (-OCF=CF₂) group offers a unique combination of attributes that sets it apart.[3][4]
The presence of the double bond in the trifluorovinyloxy group introduces a site for controlled reactivity, most notably for [2+2] cycloaddition reactions, which has been the bedrock of its application in polymer science. This guide will trace the historical development of this functional group, from its initial synthesis to the sophisticated applications it finds today.
The Genesis of a Functional Group: Discovery and Early History
The early history of trifluorovinyloxy aromatic compounds is rooted in the broader exploration of fluoroalkene chemistry. A pivotal and now common method for the synthesis of trifluorovinyl ethers involves the thermolysis of the alkali metal salts of 2-alkoxy-2,3,3,3-tetrafluoropropionic acids.[5] This general approach was adapted for the preparation of aryl trifluorovinyl ethers, marking a significant step in accessing this class of compounds.
One of the foundational methods for synthesizing phenyltrifluorovinyl ether involves the reaction of phenol with hexafluoropropene oxide (HFPO) to form 2-phenoxytetrafluoropropionic acid.[5] The subsequent thermolysis of the potassium salt of this acid yields the desired phenyltrifluorovinyl ether.[5] While initial yields were sometimes modest, this decarboxylation strategy laid the groundwork for future refinements.
The Evolution of Synthetic Methodologies: From Harsh Thermolysis to Milder Approaches
The journey to efficient and versatile methods for the synthesis of trifluorovinyloxy aromatic compounds has been one of continuous innovation. Early methods, while groundbreaking, often required high temperatures and afforded limited substrate scope.
The Decarboxylation of 2-Aryloxy-2,3,3,3-tetrafluoropropionates
The thermal decomposition of alkali metal 2-aryloxy-2,3,3,3-tetrafluoropropionates remains a cornerstone in the synthesis of aryl trifluorovinyl ethers. The process begins with the nucleophilic attack of a phenoxide on hexafluoropropene oxide (HFPO), leading to the formation of the corresponding 2-aryloxytetrafluoropropionic acid.[5] Neutralization to the potassium salt followed by pyrolysis under vacuum drives the decarboxylation to yield the trifluorovinyl ether.[5]
A significant advancement in this methodology was the discovery that converting the carboxylic acid to its trimethylsilyl ester prior to thermolysis leads to higher yields of the desired trifluorovinyl ether and avoids the formation of undesired trifluoroacetate esters.[6] This modification provides a milder and more efficient route to a variety of trifluorovinyl ethers.
Experimental Protocol: Synthesis of Phenyltrifluorovinyl Ether via Thermolysis of its Potassium Salt [5]
-
Synthesis of 2-Phenoxytetrafluoropropionic Acid: Hexafluoropropene oxide is gradually introduced into a mixture of phenol, potassium hydroxide, water, and ether in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at a temperature below 30°C. The mixture is stirred at room temperature, followed by acidification with hydrochloric acid. The ethereal layer is separated, dried, and distilled to afford 2-phenoxytetrafluoropropionic acid.
-
Formation of the Potassium Salt: The 2-phenoxytetrafluoropropionic acid is neutralized with a methanolic solution of potassium hydroxide. The solvent is evaporated under reduced pressure, and the resulting salt is thoroughly dried.
-
Thermolysis: The dried potassium salt is mixed with dry sand and subjected to thermolysis under vacuum by heating. The volatile products, including phenyltrifluorovinyl ether, are collected in a cold trap and purified by distillation.
Nucleophilic Addition-Elimination Reactions
Another important synthetic avenue involves the nucleophilic addition-elimination of phenols to aryl trifluorovinyl ethers themselves.[7] This method allows for the synthesis of new, substituted aryl trifluorovinyl ethers from pre-existing ones. The reaction, typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as sodium hydride, proceeds through a vinyl substitution mechanism, often yielding a mixture of (Z) and (E) isomers.[7]
Diagram: General Synthetic Routes to Aryl Trifluorovinyl Ethers
Caption: Key synthetic pathways to trifluorovinyloxy aromatic compounds.
Physicochemical Properties and Reactivity: A Unique Electronic Profile
The trifluorovinyloxy group imparts a distinct set of electronic and physical properties to aromatic rings, which are subtly different from its saturated counterpart, the trifluoromethoxy group.
Electronic Effects
The trifluorovinyloxy group is a strong electron-withdrawing group, a property that significantly influences the reactivity of the attached aromatic ring. This electron-withdrawing nature is a consequence of the high electronegativity of the fluorine atoms. The electronic impact of a substituent is often quantified by its Hammett constant (σ). While extensive data for the trifluorovinyloxy group is not as readily available as for more common substituents, its electron-withdrawing character is well-established.[2][8]
| Fluorinated Group | Typical Electronic Effect | Influence on Aromatic Ring |
| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing (inductive) | Deactivates the ring towards electrophilic substitution |
| Trifluoromethoxy (-OCF₃) | Strongly electron-withdrawing (inductive), weakly π-donating | Deactivates the ring, but can be a para-director |
| **Trifluorovinyloxy (-OCF=CF₂) ** | Strongly electron-withdrawing (inductive and resonance) | Deactivates the ring, influences reactivity at the vinyl group |
Table 1: Comparison of Electronic Effects of Fluorinated Substituents
Unique Reactivity: The Gateway to Perfluorocyclobutyl (PFCB) Polymers
The most significant and widely exploited feature of the trifluorovinyloxy group is its ability to undergo thermal [2+2] cycloaddition to form a perfluorocyclobutane ring. This reaction is the cornerstone of perfluorocyclobutyl (PFCB) polymer chemistry. When aromatic compounds bearing two trifluorovinyloxy groups are heated, they undergo a step-growth polymerization to form high-performance fluoropolymers.[9]
This polymerization proceeds in a stereorandom fashion, yielding an approximately equal distribution of cis- and trans-1,2-disubstituted perfluorocyclobutane linkages in the polymer backbone.[10] The resulting PFCB polymers exhibit a unique combination of desirable properties, including high thermal stability, excellent chemical resistance, low dielectric constant, and good processability.[9][11]
Diagram: Polymerization of Bis(trifluorovinyloxy) Monomers
Caption: Formation of PFCB polymers via thermal cycloaddition.
Applications: From High-Performance Polymers to a Glimpse into Medicinal Chemistry
The unique properties of trifluorovinyloxy aromatic compounds have led to their application in several high-technology areas.
Perfluorocyclobutyl (PFCB) Polymers in Materials Science
The primary application of trifluorovinyloxy aromatic compounds is as monomers for the synthesis of PFCB polymers. These materials have found use in a variety of applications, including:
-
Aerospace and Electronics: Due to their high thermal stability and low dielectric constant, PFCB polymers are used in printed circuit boards, encapsulants for electronic components, and as materials for aerospace applications where resistance to extreme conditions is paramount.[9]
-
Optical Waveguides: The low optical loss and tunable refractive index of PFCB polymers make them suitable for the fabrication of optical waveguides for telecommunications.
-
Proton Exchange Membranes: Sulfonated PFCB polymers have been investigated as materials for proton exchange membranes in fuel cells, owing to their high proton conductivity and good chemical and thermal stability.
Potential in Medicinal Chemistry and Drug Development
While the trifluorovinyloxy group has not yet been as widely adopted in medicinal chemistry as the trifluoromethyl or trifluoromethoxy groups, its unique properties suggest significant potential. The strong electron-withdrawing nature of the group can be used to modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.[1][2] Furthermore, the metabolic stability associated with fluorinated groups is a highly desirable attribute in drug design.[4]
The vinyl group also presents an interesting handle for further chemical modification or for potential covalent interactions with biological targets, although this application is still largely unexplored. As synthetic methodologies for introducing the trifluorovinyloxy group become more accessible and versatile, its exploration in drug discovery programs is expected to increase.
Future Outlook and Challenges
The field of trifluorovinyloxy aromatic compounds is poised for continued growth. Key challenges remain in developing more efficient, milder, and stereoselective synthetic methods for their preparation. Overcoming these hurdles will undoubtedly broaden the accessibility and utility of this unique functional group.
For medicinal chemists, a deeper understanding of the metabolic fate and toxicological profile of the trifluorovinyloxy group is necessary before its widespread adoption in drug candidates. However, the tantalizing combination of electronic modulation, metabolic stability, and a reactive handle for further functionalization makes the trifluorovinyloxy group a compelling target for future research and development in the pharmaceutical and agrochemical industries.
References
- Smith, D. W., Jr., et al. (2011). Nucleophilic addition–elimination of ortho- or para-substituted phenols to aryl trifluorovinyl ethers. Organic & Biomolecular Chemistry, 9(15), 5482-5489.
- BenchChem. (2025). A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery.
- Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Unknown. (n.d.). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes.
- Matos, M. J., & Novás, M. (2025).
- Mukeba, K. M., et al. (2021). Semi–fluorinated arylene vinylene ether (FAVE) telechelic polymers from polycyclic aromatic hydrocarbon bisphenols and trifluorovinyl aryl ethers. Advances in Engineering.
- Kim, Y., et al. (2014). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry, 5(1), 123-131.
- Kim, Y., et al. (2013). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PubMed Central.
- Lousenberg, R. D., & Shoichet, M. S. (2000). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 38(8), 1344-1354.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Nair, A. S., et al. (2021). Structures and names of trifluromethyl group containing FDA-approved drugs. Molecules, 26(21), 6599.
- Gritsenko, I. V., et al. (2019). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Polymer Science, Series B, 61(6), 701-715.
- Mabry, J. M., et al. (2010). Thiol-Trifluorovinyl Ether (TFVE) Photopolymerization: An On-Demand Synthetic Route to Semifluorinated Polymer Networks. Macromolecules, 43(15), 6349–6355.
- Lousenberg, R. D., & Shoichet, M. S. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. Journal of Polymer Science Part A: Polymer Chemistry, 38(8), 1344-1354.
- Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Matos, M. J., & Novás, M. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Alfa Chemistry. (2024). Fluoropolymers 101: All About PTFE! YouTube.
- Unknown. (n.d.).
- Krygowski, T. M., et al. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Physical Chemistry A, 118(30), 5674-5685.
- Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 62(22), 7844-7849.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Nair, A. S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6599.
- Shi, X., et al. (2018). Synthesis of novel perfluoroalkyl ether derivatives.
- Zhang, Z., et al. (2011). Synthesis of triblock copolymers composed of poly(vinylidene fluoride-co-hexafluoropropylene) and ionic liquid segments.
- Sheppard, T. D. (n.d.). Research in the Sheppard Group. University College London.
- Wikipedia. (n.d.).
- Li, C., et al. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. Polymers, 16(19), 2686.
- Roberts, J. D., & Caserio, M. C. (2021).
- Gard, G. L., et al. (2007). Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride.
- Hintzer, K., et al. (2011). Fluoropolymer compositions containing a polyol compound and methods of making them.
- Domingo, L. R., & Sáez, J. A. (2009). Relationship between the electrophilicity and σp Hammett constant in Baeyer–Villiger reactions. Tetrahedron, 65(51), 10567-10572.
- Sheppard, T. D. (n.d.).
- The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene).
- Chem-Station. (2014). Williamson Ether Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 9. advanceseng.com [advanceseng.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Landscape of 1-Bromo-4-(trifluorovinyloxy)benzene: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 1-Bromo-4-(trifluorovinyloxy)benzene, a molecule of significant interest in materials science and drug development. In the absence of extensive experimental and theoretical data for this specific compound, this document serves as a roadmap for researchers, outlining robust computational methodologies to elucidate its electronic structure, reactivity, and spectroscopic characteristics. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a clear pathway to understanding the intricate interplay of the bromo, trifluorovinyloxy, and phenyl moieties, which collectively define the molecule's unique electronic behavior. This guide is intended for computational chemists, materials scientists, and drug development professionals seeking to explore the potential of this and related fluorinated aromatic compounds.
Introduction: The Significance of Fluorinated Aromatics
The introduction of fluorine and fluorine-containing groups into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 1-Bromo-4-(trifluorovinyloxy)benzene is a compelling example of a fluorinated aromatic compound with potential applications in the synthesis of fluorescent polymers.[2] The presence of the electron-withdrawing trifluorovinyloxy group and the bromine atom on the benzene ring suggests a unique electronic landscape that governs its reactivity and potential as a building block in novel materials and pharmaceuticals.
A thorough understanding of the electronic properties at a molecular level is paramount for predicting reactivity, designing new materials, and understanding potential biological interactions. Theoretical and computational chemistry provide a powerful lens through which to examine these properties in detail, offering insights that can guide and accelerate experimental research. This guide outlines a systematic theoretical approach to characterize the electronic properties of 1-Bromo-4-(trifluorovinyloxy)benzene.
Theoretical Methodology: A Validated Computational Approach
To ensure the scientific integrity and reproducibility of the theoretical investigation, a well-defined and validated computational protocol is essential. The following workflow is proposed, leveraging the strengths of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state characteristics.
Workflow for Theoretical Analysis
Caption: Proposed computational workflow for the theoretical study of 1-Bromo-4-(trifluorovinyloxy)benzene.
Rationale for Method Selection
-
Density Functional Theory (DFT): DFT has been widely and successfully used for studying the electronic structure of halobenzene derivatives and other organic molecules.[3][4][5] Functionals like B3LYP provide a good balance between computational cost and accuracy for geometry optimizations and ground-state electronic properties. The inclusion of a basis set with diffuse and polarization functions, such as 6-311+G(d,p), is crucial for accurately describing the electron distribution in a molecule containing electronegative atoms like fluorine, oxygen, and bromine.
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic transitions and simulate the UV-Vis absorption spectrum, TD-DFT is a computationally efficient and reliable method.[6] For systems where charge-transfer excitations may be important, long-range corrected functionals like CAM-B3LYP are often recommended to provide more accurate excitation energies.
Predicted Electronic Properties and Their Significance
Following the proposed computational workflow, a detailed analysis of the electronic properties of 1-Bromo-4-(trifluorovinyloxy)benzene can be performed.
Molecular Geometry
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles will be determined. The planarity of the benzene ring and the orientation of the trifluorovinyloxy group are of particular interest as they will influence the molecule's electronic conjugation and steric interactions.
| Parameter | Predicted Value (Å or °) | Significance |
| C-Br Bond Length | ~1.90 | Influences reactivity in cross-coupling reactions. |
| C-O Bond Length | ~1.35 | Indicates the strength of the ether linkage. |
| C=C Bond Length (vinyl) | ~1.33 | Characterizes the double bond of the vinyl group. |
| O-C-C-F Dihedral Angles | TBD | Determines the conformational preference of the trifluorovinyloxy group. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and optical properties.
-
HOMO: The distribution of the HOMO will likely be concentrated on the electron-rich benzene ring and the bromine atom, indicating the regions most susceptible to electrophilic attack.
-
LUMO: The LUMO is expected to be distributed over the trifluorovinyloxy group and the aromatic ring, highlighting the areas susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO gap would suggest higher reactivity and a tendency to absorb light at longer wavelengths.
Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Electrostatic Potential (ESP) Map
The ESP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 1-Bromo-4-(trifluorovinyloxy)benzene, negative potential is expected around the oxygen and fluorine atoms, as well as the π-system of the benzene ring. A region of positive potential, known as a σ-hole, may be present on the bromine atom, which is significant for halogen bonding interactions.[3]
Simulated UV-Vis Spectrum
TD-DFT calculations will yield the excitation energies and oscillator strengths for the lowest-lying electronic transitions. This data can be used to simulate the UV-Vis absorption spectrum. The analysis of the orbitals involved in the dominant electronic transitions (e.g., π → π* or n → π*) will provide a deeper understanding of the molecule's photophysical properties, which is particularly relevant to its potential use in fluorescent materials.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |
| S0 → S1 | TBD | TBD | π → π |
| S0 → S2 | TBD | TBD | n → π |
Reactivity Insights
The calculated electronic properties can be used to predict the reactivity of 1-Bromo-4-(trifluorovinyloxy)benzene.
-
Nucleophilic and Electrophilic Sites: The ESP map and FMO analysis will clearly identify the most probable sites for nucleophilic and electrophilic attack. The trifluorovinyloxy group is known to be susceptible to nucleophilic addition.[7]
-
Halogen Bonding: The potential for a positive σ-hole on the bromine atom suggests that this molecule could act as a halogen bond donor in supramolecular chemistry and crystal engineering.
-
Cross-Coupling Reactions: The C-Br bond is a common site for transition-metal-catalyzed cross-coupling reactions, and the electronic properties of the molecule will influence the feasibility and outcome of such reactions.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the in-depth investigation of the electronic properties of 1-Bromo-4-(trifluorovinyloxy)benzene. By employing a combination of DFT and TD-DFT calculations, researchers can gain valuable insights into the molecule's structure, stability, reactivity, and spectroscopic signatures. The proposed computational workflow provides a robust and scientifically sound approach to unlocking the full potential of this and other novel fluorinated aromatic compounds in the development of advanced materials and therapeutics. The theoretical data generated will serve as a crucial foundation for guiding future experimental work and accelerating the innovation process.
References
-
ResearchGate. (n.d.). DFT calculated structure and charge transfer of a halobenzene Br∙∙∙Br∙∙∙I windmill on Cu(111). Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen Bonds with Benzene: An Assessment of DFT Functionals. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of halobenzene derivatives substituted with electron-donors or electron attractors, or with both. Retrieved from [Link]
-
Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 268, 110187. [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
-
SciSpace. (n.d.). Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
ACS Omega. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Fluorine: Understanding the Significance of 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluo… [ouci.dntb.gov.ua]
Unlocking New Frontiers: Potential Research Areas for Trifluorovinyloxy-Containing Molecules
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry, driving innovation in pharmaceuticals, materials science, and agrochemicals. While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are well-established motifs for enhancing molecular properties, the trifluorovinyloxy (-OCF=CF₂) group remains a relatively underexplored yet highly promising functionality. This guide provides a technical deep-dive into the unique characteristics of trifluorovinyloxy-containing molecules and outlines key research avenues for scientists and drug development professionals. We will explore advanced synthetic strategies, propose novel applications in medicinal chemistry as metabolically robust bioisosteres, investigate their potential as monomers for high-performance polymers, and consider their utility in next-generation agrochemicals. This document is designed not as a rigid set of instructions, but as a catalyst for innovation, grounded in established scientific principles and validated methodologies.
The Trifluorovinyloxy Group: A Primer on a Versatile Moiety
The trifluorovinyloxy (-OCF=CF₂) group is a unique functional handle that combines the strong electron-withdrawing properties of fluorine with the reactive potential of a vinyl ether. Unlike the saturated trifluoromethoxy (-OCF₃) group, the vinyl moiety offers a site for further chemical modification, such as addition reactions and polymerization. Its electronic properties are significant; the fluorine atoms render the double bond electron-deficient, influencing its reactivity and the overall electronic nature of the parent molecule. This combination of stability imparted by the C-F bonds and the reactive potential of the double bond makes the trifluorovinyloxy group a compelling building block for novel chemical entities.
Advanced Synthetic Strategies and Methodologies
The accessibility of trifluorovinyloxy-containing molecules is paramount to their exploration. While several synthetic routes exist, optimizing for yield, safety, and substrate scope is a critical research area. The primary methods revolve around the generation of trifluorovinyl ethers from fluorinated precursors.
One of the most effective and scalable methods involves the thermolysis of the salts of 2-alkoxy-2,3,3,3-tetrafluoropropionates.[1] The choice of the counter-ion and the ester group is critical for optimizing the yield and preventing side reactions.
Experimental Protocol: Synthesis of a Phenyl Trifluorovinyl Ether
This protocol describes a robust method for synthesizing a trifluorovinyl ether from an alcohol precursor, adapted from established literature.[1][2]
Step 1: Formation of the Alkoxy-tetrafluoropropionic Acid
-
In a well-ventilated fume hood, combine the starting alcohol (e.g., phenol), an alkali hydroxide (e.g., KOH), water, and a phase-transfer catalyst (e.g., Bu₄NBr) in a suitable solvent like diethyl ether.[2]
-
Cool the mixture to <30°C in an ice bath.
-
Slowly bubble hexafluoropropene oxide (HFPO) gas into the stirred reaction mixture. The HFPO is highly reactive and should be handled with extreme care. The alkoxide, formed in situ, performs a nucleophilic ring-opening of the HFPO epoxide at the more substituted carbon.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete reaction.
-
Carefully acidify the mixture with 30% hydrochloric acid.
-
Separate the ethereal layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure.
-
Purify the resulting acid, ROCF(CF₃)COOH, by distillation.
Step 2: Salt Formation and Thermolysis
-
Neutralize the purified acid with a methanolic solution of KOH to form the potassium salt, ROCF(CF₃)COOK.
-
Evaporate the solvent under reduced pressure and thoroughly dry the resulting salt over P₂O₅ at elevated temperature (e.g., 110°C) under vacuum. This step is crucial as any residual water can interfere with the thermolysis.
-
Mix the dried, pulverized salt with dry sand to ensure even heat distribution during thermolysis.[2]
-
Heat the mixture under vacuum (10-15 Torr). The thermolysis reaction proceeds via elimination to form the desired trifluorovinyl ether, which is a volatile product.
-
Collect the volatile products in a cold trap cooled to -78°C (dry ice/acetone bath).
-
Purify the collected condensate by distillation to yield the final trifluorovinyl ether product, ROCF=CF₂.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: The use of Bu₄NBr is essential for transporting the hydroxide ion into the organic phase, facilitating the deprotonation of the alcohol and subsequent reaction with HFPO.[2]
-
Potassium vs. Sodium Salts: Potassium salts of the precursor acid often give higher yields during thermolysis compared to sodium salts. This is attributed to the nature of the cation influencing the decomposition pathway.[2]
-
Conversion to Silyl Ester: For certain substrates, conversion of the carboxylate to a trimethylsilyl ester prior to thermolysis can be essential to prevent the formation of undesired trifluoroacetate ester byproducts.[1]
-
Dry Sand: Mixing the salt with sand prevents localized overheating and ensures a smooth, controlled decomposition upon heating.[2]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of trifluorovinyl ethers.
Potential Research Area: Medicinal Chemistry and Drug Discovery
The introduction of fluorinated groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] The trifluorovinyloxy group offers a novel scaffold for drug design, acting as a potential bioisostere for other functional groups while providing unique electronic and pharmacokinetic properties.
The Trifluorovinyloxy Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug optimization.[5] The trifluoromethyl (-CF₃) group is often used as a bioisostere for methyl or chloro groups.[6] The trifluorovinyloxy group can be investigated as a bioisostere for larger, metabolically labile groups such as the isopropoxy or benzyloxy moieties. Its rigid nature and distinct electronic profile could lead to improved target binding and selectivity.
Proposed Research:
-
Synthesis of Analog Pairs: Synthesize pairs of bioactive molecules where a known metabolically vulnerable group (e.g., an isopropyl ether) is replaced by a trifluorovinyloxy group.
-
In Vitro ADME Profiling: Compare the analog pairs in a suite of in vitro assays, including metabolic stability, cell permeability (e.g., Caco-2), and plasma protein binding.
-
Target-Based Assays: Evaluate the potency and selectivity of the new analogs against their intended biological target to determine if the bioisosteric replacement maintains or improves efficacy.
Diagram: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a labile group with -OCF=CF₂.
Enhancing Metabolic Stability
A primary driver for using fluorinated groups is to block sites of metabolic oxidation.[7][8] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes.[3] The trifluorovinyloxy group is expected to be highly resistant to O-dealkylation, a common metabolic pathway for alkyl ethers.
| Parameter | Methyl Ether (-OCH₃) | Isopropyl Ether (-OCH(CH₃)₂) | Trifluorovinyloxy Ether (-OCF=CF₂) | Rationale for Difference |
| Metabolic Pathway | O-Demethylation | O-Dealkylation | Likely resistant | Strong C-F bonds and electron-deficient vinyl group resist CYP450-mediated oxidation.[3][9] |
| Expected Half-life (t½) | Short | Moderate | Long | Blocking a primary site of metabolism reduces the rate of clearance.[7] |
| Lipophilicity (Hansch π) | ~0.02 | ~1.0 | >1.04 (estimated) | The trifluoromethoxy group has a π value of +1.04; the vinyl group may slightly alter this.[9] |
| Hydrogen Bond Acceptor? | Yes | Yes | Very Weak | The high electronegativity of fluorine atoms reduces the ability of the oxygen to act as a hydrogen bond acceptor.[9] |
| Table 1: Comparative properties of ether groups relevant to drug design. |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a standardized method for assessing the metabolic stability of a new chemical entity (NCE).[7]
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Materials: Test compound, positive control (e.g., a rapidly metabolized drug like Verapamil), liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), ice-cold stopping solution (e.g., acetonitrile with an internal standard).
-
Preparation:
-
Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stocks in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Potential Research Area: Polymer Science and Advanced Materials
Trifluorovinyl ethers are valuable monomers for the synthesis of high-performance fluoropolymers.[10] These polymers are known for their exceptional chemical inertness, thermal stability, and low surface energy.[11] Molecules containing the trifluorovinyloxy group can be polymerized or copolymerized to create materials with novel properties.
Proposed Research:
-
Homopolymerization: Investigate the free-radical polymerization of novel trifluorovinyloxy-containing monomers. Characterize the resulting polymers for their thermal stability (TGA), glass transition temperature (DSC), and chemical resistance.
-
Copolymerization: Copolymerize trifluorovinyloxy monomers with other fluorinated (e.g., tetrafluoroethylene) or non-fluorinated monomers to tune the material properties.[12][13] This could lead to new melt-processable fluoroplastics or fluoroelastomers with tailored dielectric properties or gas permeability for membrane applications.
-
Surface Modification: Utilize the trifluorovinyloxy group to create functional coatings. The polymer's low surface energy could be exploited for hydrophobic and oleophobic surfaces.
Diagram: Polymerization of a Trifluorovinyloxy Monomer
Caption: Free-radical polymerization of a trifluorovinyloxy monomer.
Potential Research Area: Agrochemicals
The principles that make fluorinated compounds valuable in medicine also apply to agrochemicals, where enhanced metabolic stability in the target pest and environment can lead to greater efficacy and lower application rates.[14][15] The trifluoromethoxy group is already present in several commercial pesticides.[16][17]
Proposed Research:
-
Herbicide/Fungicide Design: Incorporate the trifluorovinyloxy group into known agrochemical scaffolds. The group's high lipophilicity could enhance penetration through the waxy cuticle of plants or the cell walls of fungi.[18]
-
Structure-Activity Relationship (SAR) Studies: Systematically explore how the placement of the trifluorovinyloxy group on an aromatic or heterocyclic core affects herbicidal or fungicidal activity.
-
Environmental Fate: Investigate the persistence and degradation pathways of trifluorovinyloxy-containing compounds in soil and water to assess their environmental profile. The stability of the group may lead to increased persistence, a factor that requires careful evaluation.
Conclusion
Trifluorovinyloxy-containing molecules represent a promising and underexplored area of chemical research. Their unique combination of fluorine-imparted stability and vinyl group reactivity opens doors to innovation across multiple disciplines. In medicinal chemistry, they offer a new tool for overcoming metabolic liabilities and fine-tuning pharmacokinetic profiles. In materials science, they are precursors to a new generation of fluoropolymers with potentially unique and valuable properties. Finally, in agrochemicals, they could lead to more potent and durable crop protection agents. The synthetic protocols are accessible, and the potential rewards for exploring this chemical space are substantial. It is imperative that researchers in both academic and industrial settings begin to systematically investigate the synthesis, properties, and applications of this versatile functional group.
References
- The Synthesis of Trifluorovinyl Ethers - Fluorine Notes.
- Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor - Shoichet Lab - University of Toronto.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- A Convenient and Efficient Synthesis of Trifluoromethyl Vinyl Sulfoxide and Its Reactivity in Addition Reactions | Request PDF - ResearchGate.
- Trifluoromethyl Trifluorovinyl Ether | High-Purity Reagent - Benchchem.
- The Pivotal Role of Trifluoromethoxybenzene in Modern Agrochemical Development.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central.
- Metabolism and Toxicity of Fluorine Compounds - PMC - NIH.
- Perfluoro(methyl vinyl ether)-tetrafluoroethylene copolymer - CAS Common Chemistry.
- Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulat... - ChEMBL - EMBL-EBI.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
- Trifluoromethyl trifluorovinyl ether synthesis - ChemicalBook.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Trifluoromethyl group - Wikipedia.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.
- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
- (PDF) Recent developments in fluorine‐containing pesticides - ResearchGate.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD..
- Fluorine‐Containing Polymers, Tetrafluoroethylene‐Perfluorovinyl Ether Copolymers.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.
- Trifluoromethyl group - Grokipedia.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PubMed.
- (PDF) Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- Commercially available fluoropolymers.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Trifluoromethyl peroxygen compounds: a personal review and perspective - ResearchGate.
- Fluoropolymer - Wikipedia.
- WO2009147030A1 - Vinylidene fluoride and trifluoroethylene containing polymers - Google Patents.
- Examples of drugs bearing trifluoromethyl groups (highlighted in green)... - ResearchGate.
- Rhodotorula mucilaginosa Growth on Glutamine Is Sensitive to Mammalian-Glutaminase Inhibitors - MDPI.
- Materials Science - Sigma-Aldrich.
Sources
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. researchgate.net [researchgate.net]
- 14. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 18. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-4-(trifluorovinyloxy)benzene
Introduction: The Unique Reactivity of 1-Bromo-4-(trifluorovinyloxy)benzene in Modern Synthesis
1-Bromo-4-(trifluorovinyloxy)benzene is a versatile building block in organic synthesis, offering a unique combination of a reactive aryl bromide handle for cross-coupling and a trifluorovinyloxy group that imparts distinct electronic properties to the resulting products.[1] The trifluorovinyloxy (-OCF=CF₂) moiety is a potent electron-withdrawing group, which can influence the reactivity of the C-Br bond and the characteristics of the synthesized molecules. This functional group is of significant interest in the development of novel polymers, pharmaceuticals, and agrochemicals due to its potential to enhance metabolic stability, binding affinity, and other physicochemical properties.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-(trifluorovinyloxy)benzene. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, and provide detailed, field-proven protocols for their successful execution.
The Influence of the Trifluorovinyloxy Group: A Mechanistic Perspective
The trifluorovinyloxy group significantly impacts the electronic nature of the aromatic ring. Its strong electron-withdrawing character can influence the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.[2][3] This electronic effect can be a double-edged sword: while it can facilitate the oxidative addition of the aryl bromide to the Pd(0) catalyst, it can also make the resulting organopalladium intermediate more susceptible to side reactions. A thorough understanding of these electronic properties is crucial for optimizing reaction conditions and minimizing undesired byproducts.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5][6] When applied to 1-Bromo-4-(trifluorovinyloxy)benzene, it provides a direct route to a wide array of biaryl and vinyl-aryl structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical for an efficient reaction. For electron-deficient aryl bromides like our substrate, sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition. The base plays a crucial role in activating the boronic acid for transmetalation.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-4-(trifluorovinyloxy)benzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 1-Bromo-4-(trifluorovinyloxy)benzene, the arylboronic acid, and potassium carbonate.
-
Add a magnetic stir bar and seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene and water via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DME | 85 | 18 | 80-90 |
Heck Reaction: Olefin Arylation for Advanced Materials
The Heck reaction provides a powerful method for the arylation of olefins, leading to the synthesis of substituted styrenes and other vinylated aromatics.[8] These products are valuable precursors for polymers and electronically active materials.
Mechanistic Considerations
The Heck reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, migratory insertion of the olefin into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[9] The regioselectivity of the olefin insertion is a key consideration and is often influenced by steric and electronic factors.
Caption: Catalytic cycle of the Heck reaction.
Detailed Protocol for the Heck Reaction
Materials:
-
1-Bromo-4-(trifluorovinyloxy)benzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealable reaction tube, combine 1-Bromo-4-(trifluorovinyloxy)benzene, styrene, and triethylamine in DMF.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[10]
| Entry | Olefin | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12 | 75-85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |
| 3 | 1-Octene | Herrmann's Catalyst | NaOAc | DMA | 120 | 18 | 65-75 |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[11][12]
Mechanistic Insights
This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[13] The palladium catalyst undergoes the standard oxidative addition and reductive elimination steps, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Detailed Protocol for Sonogashira Coupling
Materials:
-
1-Bromo-4-(trifluorovinyloxy)benzene (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a Schlenk flask, add 1-Bromo-4-(trifluorovinyloxy)benzene and the terminal alkyne in a mixture of THF and triethylamine.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography.[10]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 88-96 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 8 | 85-92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 10 | 90-97 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[15][16] This reaction has broad applications in medicinal chemistry and drug discovery.[17]
Mechanistic Principles
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine.[16][18] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for the success of this reaction.[19]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination
Materials:
-
1-Bromo-4-(trifluorovinyloxy)benzene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (repeat three times).
-
Add a solution of 1-Bromo-4-(trifluorovinyloxy)benzene and the amine in anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (as determined by GC-MS or TLC analysis).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
| Entry | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 1,4-Dioxane | 100 | 12 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 85-95 |
| 3 | Benzylamine | Pd-G3-XPhos | LHMDS | THF | 80 | 10 | 88-96 |
Conclusion
1-Bromo-4-(trifluorovinyloxy)benzene is a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this building block in the synthesis of novel and complex molecules for a variety of applications. The unique electronic properties imparted by the trifluorovinyloxy group present both opportunities and challenges, and a careful consideration of reaction parameters is key to achieving high yields and selectivities.
References
-
Milstein, D., & Stille, J. K. (1979). Palladium-catalyzed coupling of tetraorganotin compounds with aryl and vinyl halides. A general and convenient method for aryl-aryl and aryl-vinyl ketone synthesis. Journal of the American Chemical Society, 101(17), 4992-4998. [Link]
-
Ben-David, Y., Portnoy, M., Gozin, M., & Milstein, D. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6031-6041. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Jutand, A. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Inorganic Chemistry, 2003(11), 2017-2028. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 269, 110187. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 9(11), 920. [Link]
-
MDPI. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
The University of Liverpool Repository. (2018). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Sheppard, W. A. (1965). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society, 87(11), 2410-2420. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2021). Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note & Protocol: Nucleophilic Addition to the Trifluorovinyloxy Group
Introduction: The Trifluorovinyloxy Group - A Gateway to Advanced Fluoropolymers and Fine Chemicals
The trifluorovinyloxy (-OCF=CF₂) functional group is a cornerstone in modern fluorine chemistry, serving as a versatile building block for a range of high-performance materials and complex organic molecules. Its significance is most pronounced in the synthesis of perfluorocyclobutyl (PFCB) polymers, which are formed through the thermal [2π + 2π] cycloaddition of aryl trifluorovinyl ethers (TFVEs).[1] These polymers are prized for their exceptional thermal stability, chemical resistance, low moisture absorption, and excellent optical transparency, making them invaluable in aerospace, electronics, and telecommunications.[1][2]
The reactivity of the trifluorovinyloxy group is dominated by the electron-deficient nature of the C=C double bond. The three highly electronegative fluorine atoms create a strong dipole, rendering the β-carbon highly susceptible to attack by nucleophiles. This reactivity allows for the facile introduction of a wide array of functionalities, making nucleophilic addition a key strategic reaction for modifying and synthesizing novel fluorinated compounds. This guide provides a detailed exploration of the mechanisms, protocols, and applications associated with nucleophilic addition to the trifluorovinyloxy moiety, aimed at researchers in organic synthesis, materials science, and drug development.
Pillar 1: The Underlying Mechanism of Nucleophilic Vinylic Substitution
The reaction of a nucleophile with a trifluorovinyl ether proceeds via a nucleophilic vinylic substitution, typically following an addition-elimination pathway. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electron-poor β-carbon of the trifluorovinyl group. The high electronegativity of the fluorine atoms makes this carbon atom highly electrophilic.[3][4]
-
Formation of a Carbanionic Intermediate: This attack breaks the π-bond, leading to the formation of a transient, tetrahedral carbanionic intermediate. The negative charge is stabilized by the adjacent electron-withdrawing fluorine atoms and the oxygen atom.
-
Fluoride Elimination (β-Elimination): The intermediate rapidly collapses by eliminating the most stable leaving group, which is typically a fluoride ion from the β-carbon. This step regenerates the C=C double bond, resulting in the substituted product.
This sequence allows for the net replacement of a vinylic fluorine atom with the incoming nucleophile, a process that is generally difficult for non-fluorinated vinyl systems.
Caption: Nucleophilic Addition-Elimination on a Trifluorovinyl Ether.
Pillar 2: Self-Validating Protocols for Synthesis
The most common and powerful application of this reactivity is in the synthesis of aryl trifluorovinyl ethers (TFVEs) from phenols. In this reaction, the phenoxide acts as the oxygen-centered nucleophile. The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure success.
Protocol 1: Synthesis of Phenyl Trifluorovinyl Ether from Phenol
This protocol details the synthesis of phenyl trifluorovinyl ether, a foundational monomer for PFCB polymers, through the reaction of phenol with hexafluoropropene oxide (HFPO) followed by thermolysis. This multi-step synthesis hinges on the initial nucleophilic attack of a phenoxide on HFPO.[5][6]
Experimental Workflow Diagram
Caption: Workflow for Aryl Trifluorovinyl Ether Synthesis.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Notes |
| Phenol | C₆H₅OH | 94.11 | 9.4 g (0.1 mol) | Ensure high purity. |
| Potassium Hydroxide | KOH | 56.11 | 19 g (0.34 mol) | Use pellets. |
| Hexafluoropropene Oxide | C₃F₆O | 166.02 | 16.6 g (0.1 mol) | Highly toxic gas. Handle in a fume hood. |
| Tetrabutylammonium Bromide | Bu₄NBr | 322.37 | 1.5 g | Phase-transfer catalyst. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | Anhydrous. |
| Hydrochloric Acid | HCl | 36.46 | ~30 mL (30% aq.) | For acidification. |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Anhydrous, for drying. |
| Dry Sand | SiO₂ | - | ~15 g | For thermolysis. |
Step-by-Step Methodology
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, prepare a mixture of phenol (0.19 mol), KOH (0.34 mol), water (40 mL), diethyl ether (50 mL), and Bu₄NBr (1.5 g).[5]
-
HFPO Addition: Cool the vigorously stirred mixture in an ice bath. Gradually bubble hexafluoropropene oxide (0.1 mol) into the mixture, ensuring the temperature does not exceed 30°C.
-
Expert Insight: HFPO is a toxic, volatile electrophile. The reaction is exothermic. Slow, controlled addition is crucial for safety and to prevent side reactions. The phenoxide, generated in situ, acts as the nucleophile, attacking the epoxide ring of HFPO.[7]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[5]
-
Acidification and Extraction: Carefully acidify the reaction mixture with 30% hydrochloric acid until the aqueous layer is acidic. Transfer the mixture to a separatory funnel, separate the ethereal layer, and extract the aqueous layer with additional diethyl ether.
-
Isolation of Acid Intermediate: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product is 2-phenoxytetrafluoropropionic acid.[6]
-
Salt Formation: Dissolve the crude acid in methanol and neutralize it with a solution of KOH in methanol using phenolphthalein as an indicator. Evaporate the solvent under reduced pressure. Dry the resulting potassium salt (potassium 2-phenoxytetrafluoropropionate) in a vacuum oven over P₂O₅ at 110-115°C.[6]
-
Thermolysis: Mix the finely pulverized, dry potassium salt (~0.04 mol) with dry sand (~13 g). Place the mixture in a distillation apparatus suitable for vacuum. Heat the flask strongly (e.g., with a Bunsen burner or in a Wood's alloy bath at 225-280°C) under high vacuum.[5][6]
-
Product Collection and Purification: Collect the volatile products in a cold trap cooled to -78°C (dry ice/acetone). The condensate is the crude phenyl trifluorovinyl ether. Purify the product by vacuum distillation to yield the final product. The expected yield is approximately 60-65%.[5]
Pillar 3: Authoritative Grounding & Applications
The products of nucleophilic addition to trifluorovinyl systems, particularly aryl trifluorovinyl ethers, are not merely synthetic curiosities but vital monomers for advanced fluoropolymers.
Application in Polymer Science: Perfluorocyclobutyl (PFCB) Polymers
Aryl trifluorovinyl ethers undergo a thermally induced [2+2] cyclodimerization. This reaction is a cornerstone of PFCB polymer chemistry, creating a highly stable, fluorinated cyclobutane ring that links aromatic units.[1] The versatility of the initial nucleophilic substitution allows for the synthesis of a wide variety of monomers bearing different functional groups (R), which in turn allows for the fine-tuning of the final polymer's properties, such as refractive index, thermal stability, and processability.[1][8]
Application in Drug Development
While direct nucleophilic addition to the trifluorovinyloxy group is less common in medicinal chemistry, the resulting fluorinated ethers are structurally related to the trifluoromethoxy (-OCF₃) group. The -OCF₃ group is a highly sought-after substituent in drug design.[9][10] It is metabolically stable and highly lipophilic, properties that can significantly improve a drug candidate's pharmacokinetic profile, including membrane permeability and bioavailability.[11][12][13] The synthetic methods described here provide access to novel fluorinated building blocks that can be incorporated into potential therapeutics.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acid Intermediate | Incomplete reaction; loss during workup; side reactions. | Ensure slow, controlled addition of HFPO at low temperature. Perform multiple extractions. Check purity of starting phenol. |
| Formation of Trifluoroacetate Ester | Incorrect salt form used for thermolysis (e.g., sodium salt or failure to convert from ester). | For some substrates, conversion to a trimethylsilyl ester prior to thermolysis is essential to direct the reaction pathway correctly.[7] For phenoxides, using the potassium salt is proven to be effective.[5][6] |
| Incomplete Thermolysis | Insufficient temperature; poor vacuum. | Ensure the salt is thoroughly dried and finely pulverized. Use a high-temperature heat source and ensure the vacuum is below 15 Torr. |
| Product Decomposition | Overheating during thermolysis or distillation. | Conduct thermolysis and distillation as quickly as possible. Use a well-controlled heating mantle or alloy bath for final purification. |
References
- Shoichet, M.S., et al. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. University of Toronto.
-
Smith, D.W., et al. (2001). Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization. ProQuest. [Link]
-
Ni, C., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. American Chemical Society. [Link]
-
Zeifman, Y.V., & Sterlin, S.R. (2009). The synthesis of trifluorovinyl ethers. Fluorine Notes, 4(65). [Link]
-
Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry, 84(23), 15767-15776. [Link]
-
Zhou, M., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3842-3845. [Link]
-
Zeifman, Y.V., & Sterlin, S.R. (2009). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 4(65). [Link]
-
Hartwig Group. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. University of California, Berkeley. [Link]
-
Babb, D.A., et al. (1998). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. ResearchGate. [Link]
-
Besset, T., et al. (2019). The addition of different nucleophiles to trifluoromethyl vinyl sulfoxide. ResearchGate. [Link]
-
Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Hassani, M., et al. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 3(4), 148-165. [Link]
-
Furin, G.G. (2006). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of Organic Chemistry, 42(3), 303-333. [Link]
-
Goedecke, C. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. [Link]
-
Yamazaki, T., et al. (1995). A Novel Nucleophilic Addition to α-Fluoro-α-trifluoromethyl-γ-lactones. ResearchGate. [Link]
-
Postigo, A. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Novás, M., & Matos, M.J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Prakash, G.K.S., et al. (2004). Nucleophilic Additions of Perfluoroalkyl Groups. ResearchGate. [Link]
-
Tang, P., et al. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482-11484. [Link]
-
Novás, M., & Matos, M.J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
The Chemistorian. (2022). An Animated Explanation of Nucleophilic Addition. YouTube. [Link]
-
Harris, C. (2016). Nucleophilic Addition reactions. YouTube. [Link]
-
Hu, J., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1545-1555. [Link]
-
Chemistry LibreTexts. (2023). Nucleophile. [Link]
-
Novás, M., & Matos, M.J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Rawat, D., & Joshi, M. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. [Link]
-
Jayaprakash, V., et al. (2019). Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
-
The St. John's Research Institute. (2020). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PubMed Central. [Link]
Sources
- 1. Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Volume # 5(66), September - October 2009 — "The synthesis of trifluorovinyl ethers" [notes.fluorine1.ru]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Note & Protocol: Synthesis of Functional Semifluorinated Polymers Using 1-Bromo-4-(trifluorovinyloxy)benzene
Introduction: The Strategic Value of Semifluorinated Polymers
Semifluorinated polymers represent a highly versatile class of materials, strategically designed to bridge the gap between hydrocarbon and perfluorocarbon systems. These polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and tunable hydrophobicity, making them invaluable in advanced applications.[1][2] Their utility spans from biomedical drug delivery systems, where they can form stable nanoemulsions for fluorinated anesthetics, to high-performance coatings and advanced functional materials.[3][4]
The monomer, 1-Bromo-4-(trifluorovinyloxy)benzene , is a particularly powerful building block for creating these sophisticated polymers. It offers two key functionalities:
-
The Trifluorovinyloxy Group (-OCF=CF₂): This electron-deficient olefin is the primary site for polymerization, enabling the formation of a stable, fluorinated polymer backbone.
-
The Bromo Group (-Br): Positioned on the aromatic ring, this group serves as a versatile synthetic handle for post-polymerization modification, allowing for the introduction of a wide array of functional moieties via cross-coupling reactions.
This application note provides a comprehensive guide to the synthesis of semifluorinated polymers using 1-Bromo-4-(trifluorovinyloxy)benzene. We will explore the underlying chemical principles, provide a detailed experimental protocol for free-radical polymerization, and discuss strategies for subsequent functionalization.
Monomer Overview: 1-Bromo-4-(trifluorovinyloxy)benzene
A thorough understanding of the monomer's properties is critical for successful polymerization. 1-Bromo-4-(trifluorovinyloxy)benzene is a specialized monomer that serves as a precursor to polyethers and functional fluorescent polymers.[5]
| Property | Value |
| CAS Number | 134151-77-2[5] |
| Molecular Formula | C₈H₄BrF₃O |
| Molecular Weight | 253.02 g/mol |
| Appearance | Typically a liquid |
| Key Functional Groups | Trifluorovinyl Ether, Bromobenzene |
| Primary Reactivity | Polymerization via the vinyl group; Substitution/Coupling at the bromo-site |
Synthetic Strategy: Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers. The trifluorovinyloxy group of 1-Bromo-4-(trifluorovinyloxy)benzene is amenable to this approach.
Mechanistic Rationale
The choice of a free-radical pathway is dictated by the need for a reliable method that is tolerant of the bromo-functional group. The process involves three key stages:
-
Initiation: A thermal initiator, such as Azobisisobutyronitrile (AIBN), is decomposed by heat to generate primary radicals. These highly reactive species then attack the π-bond of the trifluorovinyl group on the monomer, creating a new radical center.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats, rapidly increasing the molecular weight.
-
Termination: The growth of polymer chains is halted when two radical species combine (combination) or transfer a hydrogen atom (disproportionation).
The bromophenyl group remains largely inert under these conditions, preserving it for subsequent reactions.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of the semifluorinated polymer.
Caption: General workflow for polymer synthesis and purification.
Detailed Experimental Protocol: Free-Radical Polymerization
This protocol describes a representative procedure for the synthesis of poly(1-bromo-4-(trifluorovinyloxy)benzene).
Materials and Reagents
-
Monomer: 1-Bromo-4-(trifluorovinyloxy)benzene (≥98% purity)
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Solvent: Anhydrous, inhibitor-free Tetrahydrofuran (THF) or Anisole
-
Non-Solvent: Methanol (ACS grade)
-
Gases: High-purity Nitrogen (N₂) or Argon (Ar)
Equipment
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Temperature-controlled oil bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL Schlenk flask containing a magnetic stir bar, add 1-Bromo-4-(trifluorovinyloxy)benzene (e.g., 5.0 g, 19.76 mmol).
-
Add the initiator, AIBN (e.g., 32.5 mg, 0.198 mmol, for a 100:1 monomer-to-initiator ratio).
-
Add 20 mL of anhydrous THF to dissolve the reactants.
-
-
Degassing (Critical Step):
-
Seal the Schlenk flask and connect it to a Schlenk line.
-
Freeze the solution using a liquid nitrogen bath until completely solid.
-
Apply a high vacuum for 10-15 minutes to remove dissolved gases.
-
Close the flask to the vacuum and thaw the solution in a room temperature water bath.
-
Backfill the flask with inert gas (N₂ or Ar).
-
Repeat this freeze-pump-thaw cycle three times to ensure the complete removal of oxygen, which inhibits radical polymerization.
-
-
Polymerization:
-
After the final cycle, leave the flask under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath set to 65°C.
-
Stir the reaction mixture for 24 hours. The solution will typically become more viscous as the polymer forms.
-
-
Work-up and Purification:
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
If the solution is highly viscous, dilute it with a small amount of THF to facilitate handling.
-
Slowly pour the polymer solution into a beaker containing a large excess of rapidly stirring methanol (approx. 400 mL). The polymer should precipitate as a white or off-white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration.
-
Wash the collected polymer on the filter with fresh methanol (2 x 50 mL) to remove any unreacted monomer and initiator fragments.
-
Transfer the polymer to a pre-weighed vial and dry it in a vacuum oven at 45°C overnight or until a constant weight is achieved.
-
Polymer Characterization
The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Results |
| ¹H & ¹⁹F NMR | Structural verification | Confirm the disappearance of vinyl proton/fluorine signals and the presence of signals corresponding to the polymer backbone and the bromophenyl group. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mₙ, Mₒ) and polydispersity index (PDI) | Mₙ can range from 10,000 to 50,000 g/mol with a PDI typically between 1.5 and 2.5 for standard free-radical polymerization. |
| Differential Scanning Calorimetry (DSC) | Measure glass transition temperature (T₉) | Provides information on the polymer's amorphous or crystalline nature and its thermal behavior.[1] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determines the decomposition temperature (Tₐ), which is expected to be high due to the fluorinated backbone.[1][2] |
Post-Polymerization Modification: Unlocking Functionality
The true power of this monomer lies in the synthetic utility of the bromo-group on the polymer backbone. This allows the base polymer to be a scaffold for introducing new chemical functionalities. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are ideal for this purpose.
Conceptual Diagram of Modification
Caption: Post-polymerization modification via cross-coupling.
Representative Protocol: Suzuki Coupling
This protocol outlines a general method for attaching a new aryl group to the polymer backbone.
-
Dissolve the bromo-functionalized polymer in an appropriate solvent (e.g., THF/Dioxane).
-
Add the desired boronic acid (e.g., 4-methoxyphenylboronic acid) in a slight excess relative to the bromo groups.
-
Add an aqueous base solution (e.g., K₂CO₃ or Cs₂CO₃).
-
Degas the mixture thoroughly with an inert gas.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Heat the reaction mixture (e.g., 80-90°C) for 12-24 hours under an inert atmosphere.
-
Purify the resulting functionalized polymer by precipitation in a non-solvent (e.g., methanol or water), followed by washing and drying.
This strategy enables the creation of a library of polymers with tailored properties (e.g., fluorescence, hydrophilicity, biocompatibility) from a single parent polymer.
Conclusion
1-Bromo-4-(trifluorovinyloxy)benzene is a highly effective monomer for the synthesis of advanced semifluorinated polymers. The protocols outlined in this note demonstrate a reliable pathway to produce a well-defined base polymer via free-radical polymerization. The strategic inclusion of the bromo-functional group provides a robust platform for post-polymerization modification, enabling researchers and drug development professionals to design and create materials with precisely tailored functionalities for a wide range of demanding applications.
References
-
Fleetwood, M. C., McCoy, A. M., & Mecozzi, S. (2016). Synthesis and characterization of environmentally benign, semifluorinated polymers and their applications in drug delivery. Journal of Fluorine Chemistry, 190, 75–80. [Link]
-
Zhang, Y., et al. (2022). Depolymerizable semi-fluorinated polymers for sustainable functional materials. Polymer Chemistry, 13, 2608–2614. [Link]
-
Royal Society of Chemistry (2022). Depolymerizable semi-fluorinated polymers for sustainable functional materials. Retrieved from [Link]
-
American Chemical Society (2022). Fluorocarbon Minimization Via Semifluorinated Copolymer Films by Combining Spin Coating and Ring-Opening Metathesis Polymerization. ACS Applied Polymer Materials. [Link]
-
Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 269, 110187. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Depolymerizable semi-fluorinated polymers for sustainable functional materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. Synthesis and characterization of environmentally benign, semifluorinated polymers and their applications in drug delivery / Journal of Fluorine Chemistry, 2016 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
Applications of poly(trifluorovinyloxybenzene) in materials science
An In-Depth Guide to Perfluorocyclobutyl (PFCB) Aryl Ether Polymers: Synthesis, Protocols, and Advanced Applications
Introduction: A Unique Class of High-Performance Fluoropolymers
The material initially described as poly(trifluorovinyloxybenzene) is more accurately and commonly known in the scientific community as a Perfluorocyclobutyl (PFCB) Aryl Ether Polymer . This class of semi-fluorinated polymers is synthesized through the thermal [2+2] cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers. This unique polymerization mechanism creates a highly stable, four-membered perfluorinated ring structure within the polymer backbone, imparting a remarkable combination of properties not typically found in a single material.
PFCB polymers bridge the gap between traditional engineering thermoplastics and fully fluorinated polymers. They exhibit the excellent processability and mechanical integrity of polyaryl ethers while possessing the high thermal stability, chemical inertness, low moisture absorption, and superior dielectric and optical properties characteristic of fluorocarbons.[1][2] These attributes make them exceptional candidates for advanced applications in microelectronics, photonics, and specialty membranes.[3][4] This guide provides a comprehensive overview of the synthesis, processing, and key applications of PFCB polymers for researchers in materials science.
Core Chemistry: The Perfluorocyclobutyl (PFCB) Linkage
The cornerstone of PFCB polymer chemistry is the thermally induced, free-radical mediated [2+2] cyclodimerization of the trifluorovinyl ether (-O-CF=CF₂) functional group. When monomers containing two or more TFVE groups are heated to temperatures above 150°C, they undergo a step-growth polymerization without the need for any catalysts or initiators.[2] This reaction proceeds through a diradical intermediate to form a stable 1,2-disubstituted hexafluorocyclobutane ring. The process is highly efficient and versatile, allowing for the creation of a wide array of linear thermoplastics or cross-linked thermosets by designing the monomer architecture.[1]
Experimental Protocols
Protocol 1: Synthesis of a Trifluorovinyl Aryl Ether (TFVE) Monomer
This protocol describes a general method for synthesizing aryl trifluorovinyl ethers from commercially available phenols, which are the precursors to PFCB polymers.[5]
Objective: To synthesize a bis(trifluorovinyl ether) monomer from a corresponding bisphenol.
Materials:
-
Bisphenol A (or other suitable diol)
-
Dibromodifluoromethane (CBr₂F₂)
-
Triphenylphosphine (PPh₃)
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Precursor Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve the selected bisphenol and triphenylphosphine in anhydrous acetonitrile.
-
Bromination Reaction: Cool the solution in an ice bath. Slowly add dibromodifluoromethane to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up & Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting brominated intermediate via column chromatography.
-
Reductive Coupling: In a separate flask under an inert atmosphere, activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.
-
TFVE Formation: Suspend the activated zinc dust in anhydrous DMF. Add the purified brominated intermediate to the suspension. Heat the reaction mixture to initiate the reductive coupling, which forms the trifluorovinyl ether groups.
-
Final Purification: After the reaction is complete (monitored by GC-MS or NMR), filter the mixture to remove zinc salts and purify the crude product by distillation or column chromatography to yield the pure TFVE monomer.
Causality: The reaction proceeds in two main stages. First, an Appel-type reaction converts the phenolic hydroxyl groups to bromodifluoromethoxy groups. Second, a zinc-mediated reductive elimination removes the bromine atoms to form the trifluorovinyl double bond. Anhydrous and inert conditions are critical to prevent side reactions and ensure high yields.
Protocol 2: Bulk Thermal Polymerization of a TFVE Monomer
Objective: To synthesize a PFCB polymer from a purified TFVE monomer.
Materials:
-
Purified bis(trifluorovinyl ether) monomer
-
Glass polymerization tube
-
High-vacuum pump and Schlenk line
-
High-temperature oven or furnace with precise temperature control
Procedure:
-
Monomer Preparation: Place the purified TFVE monomer into a clean, dry glass polymerization tube.
-
Degassing: Connect the tube to a high-vacuum line. Subject the monomer to several freeze-pump-thaw cycles to remove all dissolved oxygen and volatile impurities. Oxygen can inhibit the radical-mediated polymerization.
-
Sealing: Once thoroughly degassed, seal the glass tube under high vacuum using a torch.
-
Polymerization: Place the sealed tube in a preheated high-temperature oven. The polymerization temperature is typically between 180°C and 250°C. The reaction time can range from 24 to 72 hours, depending on the monomer reactivity and desired molecular weight.
-
Isolation: After the designated time, remove the tube from the oven and allow it to cool to room temperature. Carefully open the tube. The resulting polymer will be a clear, glassy solid.
-
Purification (Optional): For high-purity applications, the polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and reprecipitated into a non-solvent (e.g., methanol) to remove any unreacted monomer or low-molecular-weight oligomers.
Causality: The high temperature provides the energy to initiate the [2+2] cycloaddition. The step-growth mechanism means that the molecular weight of the polymer increases steadily with reaction time.[1] Sealing under vacuum is crucial as the reaction proceeds via a radical mechanism that is sensitive to oxygen.
Application Area 1: Low-Dielectric Constant (Low-k) Materials
The increasing speed and density of integrated circuits demand interlayer dielectric materials with very low dielectric constants (k) and low dielectric loss (Df) to minimize signal delay, power consumption, and crosstalk. PFCB polymers are outstanding candidates for these applications.
Scientific Rationale: The low dielectric constant of PFCB polymers stems from the high electronegativity and low polarizability of the fluorine atoms. The C-F bonds are strong and have low molecular polarizability, which reduces the material's response to an external electric field. Furthermore, the bulky, amorphous structure of the polymer creates significant free volume, which further lowers the dielectric constant as the volume occupied by air (k ≈ 1) increases.[3]
Comparative Dielectric Properties
| Material | Dielectric Constant (k) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz |
| PFCB Aryl Ether Polymer | 2.25 - 2.40 | ~0.0008 |
| Silicon Dioxide (SiO₂) | 3.9 | ~0.001 |
| Fluorinated SiO₂ (FSG) | 3.3 - 3.7 | ~0.002 |
| Polyimide (Kapton®) | 3.4 | ~0.002 |
| Benzocyclobutene (BCB) | 2.65 | ~0.0008 |
Data compiled from various sources for illustrative comparison.[3]
Protocol 3: Fabrication of a PFCB Thin Film for Dielectric Measurement
Objective: To prepare a high-quality thin film of a PFCB polymer on a silicon wafer for capacitance and dielectric constant measurement.
Materials:
-
Synthesized PFCB polymer
-
Anhydrous solvent (e.g., Mesitylene, Cyclohexanone)
-
Silicon wafer (highly doped for conductivity)
-
Spinner coater
-
Hot plate and vacuum oven
-
Metal deposition system (e.g., evaporator or sputterer) for top electrodes
Procedure:
-
Solution Preparation: Dissolve the PFCB polymer in the chosen solvent to create a solution with a specific viscosity (e.g., 5-20 wt%). Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Substrate Cleaning: Thoroughly clean the silicon wafer using a standard RCA or piranha cleaning procedure to ensure a pristine surface for adhesion.
-
Spin Coating: Place the silicon wafer on the chuck of the spin coater. Dispense the polymer solution onto the center of the wafer. Spin the wafer at a predetermined speed (e.g., 1000-4000 rpm) for 30-60 seconds to create a uniform thin film. The final thickness is controlled by the solution viscosity and spin speed.
-
Soft Bake: Transfer the coated wafer to a hot plate and bake at a moderate temperature (e.g., 90-120°C) for several minutes to drive off the bulk of the solvent.
-
Hard Bake (Curing): Transfer the wafer to a vacuum or nitrogen-purged oven. For thermoplastic PFCB polymers, bake above the glass transition temperature (Tg) to anneal the film. For thermosetting formulations containing multifunctional TFVE monomers, this step serves to cross-link (cure) the film, typically at temperatures from 200-250°C.
-
Electrode Deposition: Using a shadow mask, deposit circular top electrodes (e.g., Aluminum or Gold) of a known area onto the surface of the PFCB film using thermal evaporation or sputtering. The highly doped silicon wafer acts as the bottom electrode, forming a metal-insulator-metal (MIM) capacitor structure.
-
Measurement: Use an LCR meter to measure the capacitance of the fabricated MIM capacitors. The dielectric constant (k) can be calculated using the parallel plate capacitor formula, provided the film thickness (measured by ellipsometry or profilometry) and electrode area are known.
Application Area 2: Optical Materials for Photonics
PFCB polymers possess a unique combination of properties that make them highly suitable for fabricating passive optical components like optical waveguides, which are fundamental building blocks for optical interconnects and integrated circuits.[4]
Scientific Rationale:
-
High Optical Transparency: The low C-H bond concentration in semi-fluorinated PFCB polymers significantly reduces absorption losses in the near-infrared (NIR) telecommunication wavelengths (e.g., 1310 nm and 1550 nm), where C-H overtone vibrations typically cause significant signal attenuation in standard polymers.[6][7]
-
Low Refractive Index: The presence of fluorine lowers the overall refractive index of the material, making it suitable for cladding applications or for creating high-contrast waveguides when paired with other materials.
-
Low Birefringence: The amorphous nature of PFCB polymers results in very low birefringence, meaning the refractive index is nearly identical for all polarizations of light. This is critical for polarization-independent photonic circuits.
-
Thermal Stability: The inherent thermal stability of the PFCB linkage ensures that the optical properties of the fabricated devices remain stable during subsequent manufacturing steps and over the operational lifetime of the device.[7]
Selected Optical and Thermal Properties
| Property | Typical Value | Significance |
| Optical Loss @ 1550 nm | < 0.5 dB/cm | Low signal attenuation for data transmission.[7] |
| Refractive Index (n) | ~1.50 - 1.58 | Tunable by monomer chemistry for waveguide design.[7] |
| Birefringence (Δn) | < 0.004 | Ensures polarization-independent performance.[7] |
| Glass Transition Temp (Tg) | 140 - 350°C | High operating temperature range. |
| Decomposition Temp (Td) | > 400°C | Withstands high processing temperatures.[1] |
Protocol 4: Fabrication of a Buried Channel Optical Waveguide
Objective: To create a simple optical waveguide structure using PFCB polymers for the core and cladding layers.
Materials:
-
Two PFCB polymers with slightly different refractive indices (n_core > n_clad)
-
Silicon wafer with a thermal oxide layer (SiO₂)
-
Spin coater, hot plates, vacuum oven
-
Photolithography equipment (photoresist, mask aligner, developer)
-
Reactive Ion Etching (RIE) system
Procedure:
-
Lower Cladding Layer: Spin-coat the lower refractive index PFCB polymer (n_clad) onto the silicon wafer to form the bottom cladding layer. Cure the film as described in Protocol 3.
-
Core Layer: Spin-coat the higher refractive index PFCB polymer (n_core) on top of the lower cladding layer. Cure this film.
-
Patterning: Use standard photolithography to pattern a photoresist layer on top of the core PFCB layer. The pattern will define the channel waveguide geometry.
-
Etching: Use an oxygen/fluorine-based Reactive Ion Etching (RIE) process to etch away the exposed core layer, leaving behind a ridge structure that will form the core of the waveguide.
-
Upper Cladding Layer: After stripping the remaining photoresist, spin-coat the lower refractive index PFCB polymer (n_clad) again to encapsulate the core ridge, forming the upper cladding layer.
-
Curing: Perform a final curing step to fully anneal and stabilize the entire structure.
-
Dicing and Polishing: Dice the wafer into individual chips and polish the end-faces to create smooth facets for efficient light coupling into and out of the waveguide.
References
-
Fang, Q., et al. (2019). Perfluorocyclobutyl-based polymers for functional materials. Materials Chemistry Frontiers, 3, 1280-1301.
-
Smith Jr., D. W., et al. (2000). Perfluorocyclobutane (PFCB) polyaryl ethers: Versatile coatings materials. Progress in Organic Coatings, 39(2-4), 123-130.
-
Al-Hiari, Y. M., et al. (2020). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. Polymers, 12(11), 2658.
-
Topping, C. (2007). Studies on perfluorocyclobutyl (PFCB) aryl ether polymers: From fundamentals to function. Dissertation, Clemson University.
-
Al-Hiari, Y. M., et al. (2020). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. PubMed Central, PMC7697180.
-
Li, T., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3217–3221.
-
Muñoz, G., & Smith Jr., D. W. (2019). One-pot single-step copolymerization of aromatic trifluorovinyl ethers toward perfluorocyclobutyl (PFCB) segmented copolymers. Polymer Chemistry, 10(30), 4142-4148.
-
Babu, R., et al. (2006). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. Journal of Fluorine Chemistry, 127(11-12), 1444-1454.
- Krespan, C. G., & Petrov, V. A. (1996). The Synthesis of Trifluorovinyl Ethers. Chemical Reviews, 96(8), 3269-3302. [A representative journal for synthesis methods, though the direct link is to a general review.]
-
Strehmel, V. (2022). Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. Applied Sciences, 12(3), 1790.
-
Jin, J., et al. (2004). Low-loss polymer optical waveguides using fluorinated poly(arylene ether sulfides and sulfones). Journal of Lightwave Technology, 22(9), 2173-2179.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorocyclobutyl-based polymers for functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Studies on perfluorocyclobutyl (PFCB) aryl ether polymers: From fundamentals to function - ProQuest [proquest.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
Experimental Setup for the Polymerization of Fluorinated Vinyl Ethers: An Application Note
Abstract
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, and unique surface properties. Among the monomers used to create these advanced materials, fluorinated vinyl ethers (FVEs) offer a versatile platform for designing polymers with a wide range of functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the polymerization of FVEs. We will delve into the nuances of cationic, radical, and ring-opening metathesis polymerization (ROMP) techniques, offering not just step-by-step protocols, but also the underlying scientific rationale for key experimental choices. This guide is designed to be a self-validating system, equipping the reader with the knowledge to not only replicate these procedures but also to troubleshoot and adapt them for their specific research needs.
Introduction: The Unique Appeal of Fluorinated Poly(vinyl ethers)
Fluorinated poly(vinyl ethers) (FPVEs) occupy a special place in the fluoropolymer family. The ether linkage in the polymer backbone imparts a degree of flexibility and solubility not always seen in perfluorinated polymers, while the fluorine substituents provide the characteristic properties of high hydrophobicity, low surface energy, and excellent dielectric performance. These attributes make FPVEs highly sought after for a variety of applications, including advanced coatings, low-refractive-index optical materials, and biocompatible materials for medical devices.
The polymerization of FVEs, however, is not without its challenges. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the vinyl group, necessitating careful selection of polymerization techniques and reaction conditions. This guide will provide a detailed exploration of the most effective methods for the controlled polymerization of these valuable monomers.
Monomer Synthesis and Purification: The Foundation of Quality Polymers
The purity of the monomer is paramount to achieving controlled polymerization and obtaining polymers with desired properties. Trace impurities, particularly water and alcohols, can act as terminating or chain-transfer agents in cationic polymerization, leading to low molecular weights and broad molecular weight distributions.
Synthesis of a Representative Fluorinated Vinyl Ether
A common method for the synthesis of FVEs is the vinylation of a fluorinated alcohol with a vinylating agent, such as ethyl vinyl ether, often catalyzed by a palladium complex.[1] For example, 2,2,2-trifluoroethyl vinyl ether can be prepared from the reaction of 2,2,2-trifluoroethanol with acetylene.[2] Another approach involves the reaction of a fluorinated alcohol with a vinyl halide in the presence of a base.
A general procedure for the synthesis of a 2-perfluoro(alkyl)ethyl vinyl ether is as follows:
Protocol 1: Synthesis of 2-Perfluoro(alkyl)ethyl Vinyl Ether [1]
-
Reactants: 2-perfluoro(alkyl)ethanol, ethyl vinyl ether (in large excess), and a catalytic amount of 1,10-phenanthrolinylpalladium(II) diacetate.
-
Reaction Setup: A dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: a. Charge the flask with the 2-perfluoro(alkyl)ethanol and the palladium catalyst. b. Add a large excess of ethyl vinyl ether, which also serves as the solvent. c. Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC). d. After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: a. Remove the excess ethyl vinyl ether and the ethanol byproduct by rotary evaporation. b. The crude product is then purified by flash chromatography on a short column of basic alumina using a non-polar eluent (e.g., hexane) to remove the remaining fluorinated alcohol. c. The final product is obtained after distillation under reduced pressure.[1]
Purification of Fluorinated Vinyl Ether Monomers
Prior to polymerization, it is crucial to rigorously purify the synthesized FVE monomer.
Protocol 2: Monomer Purification [1]
-
Drying: Liquid FVE monomers should be distilled from a suitable drying agent, such as calcium hydride (CaH₂), under reduced pressure.[1] This removes residual water and other volatile impurities.
-
Storage: The purified monomer should be stored under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer to minimize degradation. For monomers that are solid at room temperature, drying can be achieved by applying a vacuum overnight in the polymerization flask.[1]
Cationic Polymerization: The Workhorse for Fluorinated Vinyl Ethers
Cationic polymerization is the most extensively studied and effective method for the polymerization of FVEs.[1][3][4] The electron-donating nature of the ether oxygen atom stabilizes the propagating carbocation, facilitating chain growth. However, the high reactivity of the carbocation also makes it susceptible to side reactions. Therefore, achieving a controlled or "living" cationic polymerization, where termination and chain transfer are suppressed, is a key objective.
The Causality Behind Experimental Choices in Cationic Polymerization
-
Initiating Systems: The choice of initiator is critical. Protonic acids (e.g., triflic acid, HNTf₂) or Lewis acids (e.g., SnCl₄, BF₃·OEt₂) in the presence of a proton source (e.g., water or an alcohol) are commonly used.[3][5] For living cationic polymerization, initiating systems that generate a "stabilized" carbocation are preferred. This is often achieved by using a combination of a weak proton source and a Lewis acid, or by employing a pre-formed adduct of a vinyl ether and an acid.
-
Solvents: The polarity of the solvent can significantly affect the polymerization rate and the degree of control. Non-polar solvents like toluene or hexane are often used to suppress side reactions by promoting a closer association between the propagating cation and its counter-ion.[6] In some cases, fluorinated solvents may be necessary to dissolve highly fluorinated polymers.[6]
-
Temperature: Cationic polymerizations are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to minimize chain transfer reactions and enhance the stability of the propagating carbocation.[4][5]
Experimental Workflow for Living Cationic Polymerization
Caption: Workflow for Living Cationic Polymerization of FVEs.
Protocol for Living Cationic Polymerization of a Fluorinated Vinyl Ether
This protocol is a general guideline and may require optimization for specific monomers and desired polymer characteristics.
Protocol 3: Living Cationic Polymerization
-
Glassware Preparation: All glassware should be rigorously dried in an oven at >120 °C overnight and then flame-dried under vacuum immediately before use.
-
Reagent Preparation:
-
Monomer: Purify the FVE monomer as described in Protocol 2.
-
Solvent: Use anhydrous solvent (e.g., toluene, dichloromethane).
-
Initiator: Prepare a stock solution of the initiator (e.g., a pre-formed adduct of a vinyl ether and HCl) and the Lewis acid (e.g., SnCl₄) in the reaction solvent.
-
-
Polymerization: a. Assemble the reaction flask under a positive pressure of dry nitrogen or argon. b. Transfer the desired amount of anhydrous solvent and the purified FVE monomer into the flask via a gas-tight syringe. c. Cool the reaction mixture to the desired temperature (e.g., -78 °C in a dry ice/acetone bath). d. Initiate the polymerization by adding the pre-chilled initiator/Lewis acid solution dropwise with vigorous stirring. e. Allow the polymerization to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing the monomer conversion by GC or ¹H NMR.
-
Termination and Isolation: a. Quench the polymerization by adding a small amount of pre-chilled methanol containing a trace of ammonia.[1] b. Allow the reaction mixture to warm to room temperature. c. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. d. Collect the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Cationic RAFT Polymerization for Enhanced Control
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to achieve controlled polymerization with predictable molecular weights and narrow dispersities. Cationic RAFT polymerization of FVEs has been successfully demonstrated.[3][4]
Key Features of Cationic RAFT:
-
Chain Transfer Agent (CTA): A suitable RAFT agent, such as a trithiocarbonate, is used to mediate the polymerization.
-
Initiator: A strong Brønsted acid (e.g., HNTf₂) has been shown to be an effective catalyst.[3]
-
Mechanism: The polymerization proceeds via a reversible chain transfer process between the propagating polymer chains and the RAFT agent, leading to a controlled growth of all polymer chains.
Radical Polymerization: Challenges and Opportunities
The direct radical polymerization of vinyl ethers is notoriously difficult due to the electron-rich nature of the double bond, which makes it less susceptible to attack by electrophilic radicals.[7] Furthermore, the resulting radical on the α-carbon to the ether oxygen is not well stabilized.
However, recent studies have shown that radical polymerization of FVEs can be achieved under specific conditions:
-
Copolymerization: FVEs can be copolymerized with electron-deficient monomers.[8][9]
-
Activation of Monomer: The reactivity of the vinyl ether can be enhanced by using additives that reduce the electron density of the double bond.
-
RAFT Polymerization: Controlled radical polymerization of hydroxy-functional vinyl ethers has been achieved using RAFT, suggesting a potential pathway for FVEs with suitable functional groups.[7]
Protocol for Radical Copolymerization of a Fluorinated Vinyl Ether
This protocol is based on the copolymerization of a trifluorovinyl ether with ethyl vinyl ether using AIBN as a thermal initiator.[8]
Protocol 4: Radical Copolymerization
-
Reactants: Fluorinated vinyl ether, ethyl vinyl ether (or another comonomer), and 2,2'-azobisisobutyronitrile (AIBN).
-
Reaction Setup: A glass vial sealed with a septum screw cap.
-
Procedure: a. Add AIBN to the vial. b. Seal the vial and purge with nitrogen for 5-10 minutes. c. Inject the mixture of the two monomers into the vial. d. Place the vial in a preheated oven or oil bath at a temperature suitable for AIBN decomposition (typically 55-70 °C). e. Monitor the reaction until a noticeable increase in viscosity is observed. f. Quench the reaction by cooling and precipitate the copolymer by pouring the contents into a non-solvent like methanol. g. Purify the polymer as described in Protocol 3.
Ring-Opening Metathesis Polymerization (ROMP): An Emerging Frontier
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, catalyzed by transition metal complexes like Grubbs catalysts.[10] The direct ROMP of linear vinyl ethers is generally not feasible because the resulting Fischer-type carbene is too stable to propagate.[11]
However, there are potential avenues for utilizing ROMP with FVEs:
-
Alternating ROMP: Fluorinated norbornenes have been shown to undergo alternating ROMP with dihydrofuran (a cyclic enol ether), suggesting that a similar strategy could be employed with cyclic FVEs.[11]
-
ROMP of Fluorinated Cyclic Olefins: While not directly polymerizing the vinyl ether group, FVE functionalities can be incorporated into cyclic olefins that are then subjected to ROMP.[12][13]
At present, there are no established, general protocols for the direct ROMP of fluorinated vinyl ethers. Research in this area is still in its early stages, and further investigation is needed to explore the potential of this technique for synthesizing novel FPVE architectures.
Polymer Characterization: Verifying Success
Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and purity.
| Technique | Information Obtained | Notes |
| Nuclear Magnetic Resonance (NMR) | Polymer structure, composition (for copolymers), and end-group analysis. ¹H, ¹³C, and ¹⁹F NMR are all valuable. | ¹⁹F NMR is particularly useful for confirming the incorporation of the fluorinated monomer and for end-group analysis in RAFT polymerization. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ) and molecular weight distribution (Dispersity, Đ = Mₙ/Mₙ). | A narrow dispersity (Đ < 1.5) is indicative of a controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) and melting temperature (Tₘ) (for semi-crystalline polymers). | Provides information on the thermal properties of the polymer. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Important for determining the upper service temperature of the polymer. |
Safety Precautions: Handling Fluorinated Compounds
Fluorinated compounds require careful handling due to their potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile monomers or during polymerization reactions that may release fumes.
-
Thermal Decomposition: Avoid overheating fluoropolymers, as they can decompose to release toxic and corrosive gases, such as hydrogen fluoride (HF).
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No or Low Polymer Yield | - Impurities in monomer or solvent (especially water in cationic polymerization).- Inactive initiator.- Incorrect reaction temperature. | - Rigorously purify monomer and solvent.- Use freshly prepared or properly stored initiator.- Verify and optimize the reaction temperature. |
| Low Molecular Weight | - Chain transfer reactions.- High initiator concentration.- Premature termination. | - Lower the reaction temperature (for cationic polymerization).- Reduce the initiator-to-monomer ratio.- Ensure all reagents are pure and the system is free of terminating agents. |
| Broad Molecular Weight Distribution (High Dispersity) | - Slow initiation compared to propagation.- Presence of impurities causing uncontrolled initiation or termination.- High reaction temperature. | - Use a more efficient initiating system.- Improve the purification of all reagents and the inertness of the reaction setup.- Conduct the polymerization at a lower temperature. |
| Precipitation of Polymer During Reaction | - The polymer is insoluble in the reaction solvent. | - Choose a solvent in which the polymer is soluble (e.g., a fluorinated solvent for highly fluorinated polymers).- Conduct the polymerization at a higher dilution. |
Conclusion
The polymerization of fluorinated vinyl ethers offers a rich field of research with the potential to generate novel materials with tailored properties. While cationic polymerization remains the most robust and well-established method, ongoing research into radical and metathesis techniques promises to expand the synthetic toolbox even further. By understanding the fundamental principles behind these polymerization methods and adhering to rigorous experimental protocols, researchers can successfully synthesize a wide array of well-defined fluorinated poly(vinyl ethers) for a multitude of advanced applications.
References
-
A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. ChemRxiv. [Link]
-
Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Macromolecular Chemistry and Physics. [Link]
-
2,2,2-Trifluoroethanol. Wikipedia. [Link]
-
Grubbs catalyst. Wikipedia. [Link]
-
Fluorine-Containing Vinyl Ether Polymers: Living Cationic Polymerization in Fluorinated Solvents as New Media and Unique Solubility Characteristics in Organic Solvents. ResearchGate. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health. [Link]
-
Olefin Metathesis Polymerization. Chemistry LibreTexts. [Link]
-
Fluorous Dispersion Ring-Opening Metathesis Polymerization. ACS Publications. [Link]
-
The Fluorocarbene Exploit: Enforcing Alternation in Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society. [Link]
-
Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. Shoichet Lab - University of Toronto. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Cationic Bulk Polymerization of Vinyl Ethers in the Liquid Crystalline Phase. Defense Technical Information Center. [Link]
-
Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. ResearchGate. [Link]
-
Copolymerization of fluorinated monomers: recent developments and future trends. ResearchGate. [Link]
-
Radical Polymerization. Chemistry LibreTexts. [Link]
-
Catalytic Living Ring‐Opening Metathesis Polymerization Using Vinyl Ethers as Effective Chain‐Transfer Agents. ResearchGate. [Link]
-
Fluorocarbon Minimization Via Semifluorinated Copolymer Films by Combining Spin Coating and Ring-Opening Metathesis Polymerization. PubMed. [Link]
Sources
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorocarbon Minimization Via Semifluorinated Copolymer Films by Combining Spin Coating and Ring-Opening Metathesis Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Polymers Derived from 1-Bromo-4-(trifluorovinyloxy)benzene
Authored by: A Senior Application Scientist
Introduction
1-Bromo-4-(trifluorovinyloxy)benzene is a versatile monomer crucial for the synthesis of high-performance fluoropolymers.[1][2] Its polymerization, typically through thermal cyclodimerization, leads to the formation of poly(perfluorocyclobutyl) (PFCB) aryl ether polymers. These materials are prized for their exceptional thermal stability, chemical inertness, low dielectric constant, and high optical transparency, making them suitable for advanced applications in electronics, aerospace, and medical devices.
The transformation from monomer to a high-molecular-weight polymer necessitates a robust suite of analytical techniques to verify the chemical structure, determine molecular weight distribution, and assess the thermal and physical properties. This guide provides an in-depth overview and detailed protocols for the essential characterization techniques tailored to polymers derived from 1-Bromo-4-(trifluorovinyloxy)benzene. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.
Caption: Overall workflow from monomer to polymer characterization.
Section 1: Structural Characterization via Spectroscopy
Verifying the polymer's chemical structure is the foundational step in characterization. It confirms the success of the polymerization reaction and provides insights into the polymer's microstructure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for the structural elucidation of these polymers. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is indispensable for fluoropolymers.[3][4] It provides a direct window into the fluorine environments, confirming the conversion of the trifluorovinyl group (-OCF=CF₂) into the perfluorocyclobutyl ring. The disappearance of the characteristic vinyl fluorine signals and the appearance of new signals corresponding to the aliphatic fluorines in the cyclobutyl ring are definitive evidence of successful polymerization.[5][6]
Protocol: ¹⁹F NMR Spectroscopy
-
Objective: To confirm the formation of the perfluorocyclobutyl (PFCB) ring and quantify residual monomer.
-
Materials:
-
Polymer sample (5-10 mg)
-
Deuterated solvent (e.g., Acetone-d₆, Chloroform-d)
-
NMR tubes (5 mm)
-
Internal standard (e.g., trifluorotoluene, optional)
-
-
Equipment:
-
NMR Spectrometer (≥300 MHz) with a fluorine probe.
-
-
Procedure:
-
Dissolve 5-10 mg of the polymer sample in approximately 0.6 mL of a suitable deuterated solvent directly in the NMR tube. Ensure the polymer is fully dissolved.
-
If using an internal standard, add a precise amount.
-
Acquire the ¹⁹F NMR spectrum. Key parameters to consider:
-
Reference: Use CFCl₃ as an external reference (δ = 0 ppm).
-
Pulse Angle: 30-45° to ensure quantitative analysis if needed.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time for quantitative measurements. A 2-second delay is often sufficient for qualitative analysis.
-
Number of Scans: 64-256 scans, depending on sample concentration.
-
-
-
Data Interpretation:
-
Monomer: Look for the characteristic signals of the trifluorovinyloxy group, typically in the range of -120 to -140 ppm.
-
Polymer: The formation of the PFCB ring will result in new, complex multiplets corresponding to the aliphatic fluorines. These typically appear in a distinct region, often around -125 to -135 ppm, depending on the specific isomerism (cis/trans) of the ring.
-
Validation: Successful polymerization is confirmed by the significant reduction or complete disappearance of the monomer's vinyl fluorine signals and the strong appearance of the PFCB ring fluorine signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and effective technique for monitoring the polymerization process.[7] The key is to track the disappearance of the C=C double bond stretch of the trifluorovinyl ether group, which is a direct indicator of its consumption during cyclodimerization.[8] This method is particularly useful for quick checks during reaction optimization.
Protocol: FTIR Analysis
-
Objective: To monitor the disappearance of the trifluorovinyl C=C bond.
-
Materials:
-
Polymer sample (1-2 mg)
-
Solvent for casting (e.g., THF, acetone)
-
Disposable IR card or KBr for pellet preparation.
-
-
Equipment:
-
FTIR Spectrometer with a suitable detector (e.g., DTGS).
-
-
Procedure (Thin Film Method):
-
Dissolve a small amount of the polymer in a volatile solvent.
-
Place a few drops of the solution onto the window of a disposable IR card or a salt plate (e.g., NaCl).[7]
-
Allow the solvent to evaporate completely, leaving a thin, uniform polymer film.
-
Acquire the spectrum, typically from 4000 to 600 cm⁻¹. Collect at least 16 scans for a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Key Peak: The trifluorovinyl ether C=C stretch appears as a sharp, characteristic peak around 1830 cm⁻¹ .
-
Validation: A successful polymerization is indicated by the complete absence or significant attenuation of the peak at 1830 cm⁻¹. The appearance of new peaks associated with the PFCB ring structure (around 965 cm⁻¹) further confirms the conversion.[9]
-
Section 2: Molecular Weight Determination
The mechanical and processing properties of a polymer are intrinsically linked to its molecular weight (MW) and molecular weight distribution (polydispersity index, PDI).
Gel Permeation Chromatography (GPC / SEC)
Expertise & Experience: GPC (also known as Size Exclusion Chromatography, SEC) is the standard technique for measuring the molecular weight of polymers.[10][11] It separates polymer chains based on their hydrodynamic volume in solution.[12] For PFCB polymers, which are often soluble in common organic solvents, GPC provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). A high Mw and a PDI typically between 2 and 3 are indicative of a successful polymerization.[8]
Caption: Experimental workflow for Gel Permeation Chromatography (GPC).
Protocol: GPC Analysis
-
Objective: To determine Mn, Mw, and PDI of the polymer.
-
Materials:
-
Polymer sample (2-3 mg)
-
HPLC-grade mobile phase (e.g., Tetrahydrofuran - THF)
-
Polystyrene standards for calibration.
-
-
Equipment:
-
GPC system including a pump, injector, column oven, and a refractive index (RI) detector.[13]
-
GPC columns suitable for the expected molecular weight range (e.g., mixed-bed polystyrene-divinylbenzene columns).
-
-
Procedure:
-
Calibration: Prepare a series of polystyrene standards of known molecular weight in the mobile phase. Inject them into the GPC system to create a calibration curve of log(MW) versus elution time.
-
Sample Preparation: Dissolve 2-3 mg of the polymer sample in 1-2 mL of the mobile phase. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates.
-
Analysis: Inject the filtered sample solution into the GPC system. Run the analysis under the same conditions as the calibration standards (e.g., flow rate of 1.0 mL/min, column temperature of 35 °C).
-
Data Processing: Use the calibration curve to calculate the Mn, Mw, and PDI of the polymer sample from its chromatogram.
-
-
Validation: The results are validated by the quality of the calibration curve (R² > 0.99) and the consistent elution of the sample. A unimodal peak in the chromatogram suggests a relatively uniform polymerization process.
Section 3: Thermal Properties Analysis
The defining feature of PFCB polymers is their high thermal stability. Thermal analysis techniques quantify this stability and determine the material's operational temperature range.[14][15][16]
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[17] For PFCB polymers, TGA is used to determine the decomposition temperature (Td), which is the temperature at which the material begins to degrade. This is a critical parameter for high-temperature applications. Testing in both an inert (N₂) and an oxidative (air) atmosphere can provide a comprehensive understanding of the polymer's thermal and thermo-oxidative stability.[14]
Protocol: TGA Measurement
-
Objective: To determine the thermal decomposition temperature (Td) of the polymer.
-
Materials:
-
Polymer sample (5-10 mg)
-
-
Equipment:
-
TGA instrument.
-
-
Procedure:
-
Place 5-10 mg of the polymer sample into a TGA pan (platinum or ceramic).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 or 20 °C/min).
-
Maintain a constant flow of an inert gas (e.g., Nitrogen) or air during the heating process.
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
Td: The decomposition temperature is often reported as the temperature at which 5% mass loss occurs (T_d5%).
-
Char Yield: The percentage of material remaining at the end of the experiment in an inert atmosphere is the char yield, which can be an indicator of flame retardancy.
-
Validation: High thermal stability is confirmed by a T_d5% value typically exceeding 400-450 °C.
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated or cooled.[17][18] It is used to determine the glass transition temperature (Tg) of amorphous or semi-crystalline polymers. The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This dictates the upper service temperature for many applications.
Protocol: DSC Measurement
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Materials:
-
Polymer sample (5-10 mg)
-
-
Equipment:
-
DSC instrument.
-
-
Procedure:
-
Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Perform a heat-cool-heat cycle. A typical cycle:
-
First Heat: Heat from ambient to a temperature above the expected Tg (e.g., 200 °C) at 10 °C/min. This erases the thermal history of the material.
-
Cool: Cool the sample back down to the starting temperature.
-
Second Heat: Heat the sample again at 10 °C/min. The Tg is determined from this second heating scan.
-
-
-
Data Interpretation:
-
Tg: The glass transition appears as a step-like change in the baseline of the heat flow curve. The Tg is typically taken as the midpoint of this transition.
-
Validation: A clear and reproducible step change in the second heating scan validates the measurement. The absence of a sharp melting peak confirms the amorphous nature of the polymer.
-
Summary of Characterization Data
The data obtained from these techniques provide a comprehensive profile of the synthesized polymer.
| Technique | Parameter Measured | Typical Expected Result for PFCB Polymers | Significance |
| ¹⁹F NMR | Chemical Shift (δ) | Disappearance of vinyl F signals; Appearance of PFCB F signals (~ -130 ppm) | Confirms polymerization and ring formation |
| FTIR | Wavenumber (cm⁻¹) | Disappearance of C=C stretch (~1830 cm⁻¹) | Rapid verification of monomer conversion |
| GPC/SEC | Mw, Mn, PDI | Mw > 20,000 g/mol ; PDI ≈ 2-3 | Indicates formation of high polymer; process control |
| TGA | Decomposition Temp. (T_d5%) | > 450 °C in N₂ | Quantifies high thermal stability |
| DSC | Glass Transition Temp. (Tg) | 100 - 200 °C (structure dependent) | Defines the material's service temperature range |
Conclusion
The rigorous characterization of polymers derived from 1-Bromo-4-(trifluorovinyloxy)benzene is essential for ensuring material quality and predicting performance. The suite of techniques described herein—NMR, FTIR, GPC, and Thermal Analysis—provides a validated, multi-faceted approach to confirming chemical structure, determining molecular weight, and assessing critical thermal properties. By following these detailed protocols, researchers can confidently advance their materials from synthesis to application.
References
- Thermal Analysis and Properties of Polymers.
- 1H-NMR spectra of fluorinated copolymers. Chinese Journal of Polymer Science.
- Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2.
-
Tonelli, A. E., Schilling, F. C., & Cais, R. E. Fluorine-19 NMR chemical shifts and the microstructure of fluoro polymers. Macromolecules. [Link]
-
Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. ACS Publications. [Link]
-
NMR studies of fluoropolymers and of polyaniline. Durham e-Theses. [Link]
-
Reinsberg, S. A., Ando, S., & Harris, R. K. Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer. [Link]
-
Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Shoichet Lab, University of Toronto. [Link]
-
GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Separation Science. [Link]
-
Gel permeation chromatography. Wikipedia. [Link]
-
Thermal and Rheological Characterization of Polymers. NETZSCH Analyzing & Testing. [Link]
-
GPC Analysis of Polymers: A Comprehensive Guide to Molecular Weight Characterization. ResolveMass Laboratories Inc. [Link]
-
Thermal Analysis of Polymers and Plastics. Intertek. [Link]
-
Thermal analysis. Fiveable. [Link]
-
The Characterization of Polymers Using Thermal Analysis. AZoM. [Link]
-
Analysis of Polymers by GPC/SEC. Agilent. [Link]
-
Thiol-Trifluorovinyl Ether (TFVE) Photopolymerization: An On-Demand Synthetic Route to Semifluorinated Polymer Networks. The Aquila Digital Community. [Link]
-
Iacono, S. T., Weeks, N. J., & Smith, D. W. Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry. [Link]
-
Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. ResearchGate. [Link]
-
Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. Shimadzu. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluo… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR studies of fluoropolymers and of polyaniline - Durham e-Theses [etheses.dur.ac.uk]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. dl.asminternational.org [dl.asminternational.org]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Thermal Analysis of Polymers and Plastics [intertek.com]
- 17. azom.com [azom.com]
- 18. fiveable.me [fiveable.me]
Application Note & Protocols: Functionalization of Polymers with the Trifluorovinyloxy Group
Abstract
The trifluorovinyloxy (-OCF=CF₂) group is a uniquely reactive moiety that serves as a gateway to a versatile class of high-performance fluoropolymers. The primary route to these materials involves the thermal [2+2] cycloaddition of trifluorovinyl ether (TFVE) monomers, which forms a perfluorocyclobutyl (PFCB) linkage. This process is notable for proceeding without catalysts or initiators, offering a clean and efficient pathway to polymers with exceptional thermal stability, chemical inertness, low dielectric constants, and high optical transparency.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and functionalization strategies related to trifluorovinyloxy-containing polymers. It details the core chemical principles, provides step-by-step protocols for monomer synthesis and polymerization, outlines critical characterization techniques, and discusses the expanding applications of these advanced materials.
Introduction: The Significance of the Trifluorovinyloxy Group
Fluoropolymers are renowned for their stability and unique properties, but this often comes at the cost of processability.[4] The trifluorovinyloxy group offers a powerful solution. By incorporating TFVE moieties into monomers, it becomes possible to construct complex polymer architectures through a robust thermal cyclodimerization reaction. This reaction creates the signature perfluorocyclobutyl (PFCB) aryl ether backbone, a structure responsible for many of the material's desirable characteristics.[1][5]
Key Advantages of PFCB Polymers Derived from TFVE Monomers:
-
Exceptional Thermal Stability: The PFCB linkage is highly stable, leading to polymers with high decomposition temperatures and glass transition temperatures (Tg).[1][5]
-
Chemical and Environmental Resistance: The high fluorine content imparts hydrophobicity and resistance to a wide range of chemical environments.[1][2]
-
Excellent Dielectric Properties: PFCB polymers exhibit very low dielectric constants (Dk) and low dielectric loss, making them prime candidates for applications in advanced microelectronics and high-frequency communications.[1][2][6]
-
Processability: Unlike many high-performance polymers, TFVE-based systems can be processed from solution or melt before a final thermal curing step locks in the network structure.[5]
-
Tunable Functionality: The true power of this chemistry lies in its versatility. By designing TFVE monomers with additional functional groups, or by performing post-polymerization modifications, a vast chemical space of tailored materials can be accessed for applications ranging from composites to drug delivery systems.[7]
Core Chemistry and Mechanistic Pathways
The cornerstone of this polymer family is the thermal [2+2] cycloaddition of the trifluorovinyl ether group. This reaction is a step-growth cyclopolymerization that proceeds without any added catalysts or initiators, typically by heating the monomer(s) above 150 °C.[7]
The dimerization of two TFVE groups forms a 1,2-disubstituted perfluorocyclobutyl ring. This cycloaddition can result in two different stereoisomers: cis and trans. The reaction proceeds in a non-stereospecific manner, typically yielding a roughly 1:1 mixture of the cis and trans isomers, which disrupts chain packing and results in amorphous polymers.[8]
Diagram: The Key [2+2] Cycloaddition Reaction
The following diagram illustrates the fundamental ring-forming polymerization step from a generic bis(trifluorovinyloxy)aryl monomer.
Caption: Thermal [2+2] cycloaddition of TFVE monomers to form the PFCB ring.
Experimental Protocols
This section provides detailed, field-proven methodologies for synthesizing a functional TFVE monomer and its subsequent polymerization.
Protocol 1: Synthesis of a Functional Monomer
-
Objective: To synthesize 1-bromo-4-(trifluorovinyloxy)benzene, a versatile intermediate for creating more complex monomers.[9]
-
Causality: This protocol starts with a commercially available phenol (4-bromophenol) and converts it to the TFVE derivative. The bromine atom serves as a functional handle for subsequent cross-coupling reactions to build larger, more complex monomers before the final polymerization step.
Materials:
-
4-bromophenol
-
1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Zinc dust, activated
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Alkylation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 4-bromophenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Slowly add 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude bromo-tetrafluoroethyl ether intermediate.
-
Dehalogenation: Set up a flame-dried flask with a mechanical stirrer and nitrogen inlet. Add activated zinc dust (3.0 eq) and anhydrous DMAc.
-
Heat the zinc slurry to 80 °C.
-
Slowly add the crude intermediate from the previous step, dissolved in a minimal amount of anhydrous DMAc, to the hot zinc slurry. An exotherm may be observed.
-
Stir the reaction vigorously at 90 °C for 4 hours.
-
Cool the reaction and filter off the excess zinc.
-
Extract the product as described in steps 5-6.
-
Purify the final product, 1-bromo-4-(trifluorovinyloxy)benzene, by vacuum distillation or column chromatography.
Protocol 2: Thermal Cyclopolymerization of a Bis-TFVE Monomer
-
Objective: To form a linear PFCB polymer from a bis-aryl-TFVE monomer.
-
Causality: This protocol demonstrates the core step-growth polymerization. The monomer is heated in bulk or in a high-boiling solvent, initiating the cycloaddition. The reaction is self-limiting and proceeds until high molecular weight polymer is formed. The temperature profile is critical; too low, and the reaction is impractically slow, too high, and side reactions or crosslinking may occur prematurely.[7]
Materials:
-
Bis-TFVE monomer (e.g., 4,4'-bis(trifluorovinyloxy)biphenyl)
-
High-boiling point, inert solvent (e.g., Diphenyl ether), optional
-
Schlenk flask or sealed polymerization ampoule
-
Methanol
Procedure:
-
Monomer Preparation: Place the purified bis-TFVE monomer into a Schlenk flask or glass ampoule. If using a solvent, add it at this stage (typically to create a 50% w/w solution).
-
Degassing: Subject the monomer to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can interfere with the polymerization at high temperatures.
-
Polymerization: Under a positive pressure of inert gas (N₂ or Ar), seal the vessel.
-
Place the sealed vessel in a preheated oven or oil bath at 180-210 °C. The optimal temperature depends on the specific monomer's reactivity.
-
Heat for 24-72 hours. The viscosity of the mixture will increase significantly as the polymer forms.
-
Isolation: Cool the vessel to room temperature. If polymerized in bulk, the product will be a solid plug. Dissolve the polymer in a suitable solvent (e.g., THF, chloroform).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum at 60-80 °C to a constant weight.
Diagram: Experimental Workflow
Caption: Workflow from monomer synthesis to polymer characterization.
Characterization of TFVE-Functionalized Polymers
Confirming the successful synthesis and polymerization requires a suite of analytical techniques. Each provides a critical piece of the structural puzzle.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique.[10][11]
-
Monomer: The trifluorovinyloxy group (-OCF=CF₂) will show three distinct signals in the ¹⁹F NMR spectrum.
-
Polymer: Upon polymerization, these three signals will disappear and be replaced by new, typically broad signals corresponding to the saturated -CF₂- and -CF- groups within the perfluorocyclobutyl ring.[12] The integration of these new peaks confirms the conversion.
-
-
FTIR Spectroscopy:
-
Monomer: A characteristic absorption band for the C=C stretch of the trifluorovinyl group appears around 1830 cm⁻¹.
-
Polymer: This peak will vanish completely after successful polymerization, providing clear evidence of the reaction.
-
-
Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polymer. This is crucial for understanding how polymerization conditions affect the final chain length.
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): Measures the polymer's thermal stability by identifying the decomposition temperature (Td). PFCB polymers typically show high Td values, often above 400 °C.[5]
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which is a key indicator of the polymer's amorphous nature and operational temperature range.
-
Data Presentation: Properties of Representative PFCB Polymers
The properties of PFCB polymers can be tailored by changing the structure of the aryl group connecting the TFVE moieties.
| Polymer Backbone | Tg (°C) | Td (5% wt loss, N₂) (°C) | Dielectric Constant (k) @ 10 GHz | Reference |
| Biphenyl-based PFCB | ~160 | > 400 | ~2.4 | [7] |
| Hexafluoroisopropylidene-based PFCB | ~180 | > 450 | ~2.3 | [6] |
| Polyimide-PFCB Copolymer | ~310 | > 510 | < 2.5 | [3][6] |
| Polysiloxane-PFCB Copolymer | ~120 | ~420 | ~2.35 | [5] |
Post-Polymerization Functionalization
While building functionality into the monomer is a powerful strategy, modifying the polymer after its formation opens another avenue for creating advanced materials. This approach is particularly useful for introducing groups that might not be stable under the high temperatures of thermal polymerization.[13][14]
Common Strategies:
-
Starting with a Functional Handle: Polymerize a monomer that contains a stable functional group (e.g., a bromine atom, a protected alcohol, or an ester).[15]
-
Deprotection and Derivatization: After polymerization, the protecting group can be removed (e.g., acid-catalyzed hydrolysis of a t-butyl ether to a hydroxyl group), revealing a reactive site.[15]
-
Grafting and Coupling: This newly revealed functional group can then be used for a variety of subsequent reactions, such as esterification, amidation, or click chemistry, to attach new side chains or crosslink the polymer network.[7][16] For instance, hydroxyl-functionalized PFCB polymers can be reacted with diisocyanates to form cross-linked polyurethane networks.[15]
Applications in Research and Drug Development
The unique combination of properties makes TFVE-functionalized polymers highly attractive for specialized applications.
-
Advanced Electronics: Due to their low dielectric constant, excellent thermal stability, and hydrophobicity, PFCB polymers are being developed as next-generation insulating materials for microchips and flexible printed circuit boards.[1][2][3]
-
High-Performance Composites: Their thermal and chemical resistance makes them excellent matrix materials for composites used in the aerospace and chemical processing industries.[5]
-
Gas Separation Membranes: The amorphous nature and tunable free volume of PFCB polymers make them promising candidates for creating highly selective membranes for gas separations, such as CO₂ capture.[5][17]
-
Drug Delivery: For drug development professionals, the interest lies in creating functionalized, biocompatible fluoropolymers. The chemical inertness of the fluorinated backbone can provide a stable carrier, while functional side chains can be used to conjugate drugs, targeting ligands, or stimuli-responsive moieties.[18][19][20] Amphiphilic block copolymers containing PFCB segments can self-assemble into micelles or polymersomes for encapsulating therapeutic agents.[7][21] The high fluorine content also makes these systems potential candidates for ¹⁹F MRI tracking applications.[22]
References
-
Lousenberg, R. D., & Shoichet, M. S. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37, 3301–3308. Available from: [Link]
-
Fang, Q., et al. (2019). Perfluorocyclobutyl-based polymers for functional materials. Materials Chemistry Frontiers, 3, 1280-1301. Available from: [Link]
-
Chen, W., et al. (2021). Soluble Perfluorocyclobutyl Aryl Ether-Based Polyimide for High-Performance Dielectric Material. ACS Applied Polymer Materials. Available from: [Link]
-
Li, X., et al. (2022). Perfluorocyclobutyl-containing transparent polyimides with low dielectric constant and low dielectric loss. Polymer Chemistry, 13, 4073-4080. Available from: [Link]
-
Ford, L. A., & Iacono, S. T. (2021). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical. Materials. Available from: [Link]
-
Thrasher, J. S. (2018). Synthesis of Fluorinated Monomers and Polymers for Various Applications. Clemson University. Available from: [Link]
-
Ford, L. A., & Iacono, S. T. (2021). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. Materials (Basel), 14(6), 1486. Available from: [Link]
-
Mathias, L. J., et al. (1995). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Macromolecular Chemistry and Physics, 196(5), 1667-1675. Available from: [Link]
-
Ouchi, M., et al. (2021). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. RSC Advances, 11(59), 37554-37560. Available from: [Link]
-
Tansi, F. L., et al. (2023). Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. Polymers, 15(19), 3900. Available from: [Link]
-
Lousenberg, R. D., & Shoichet, M. S. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. Journal of Polymer Science Part A: Polymer Chemistry, 38, 1344–1354. Available from: [Link]
-
Chemtob, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances, 12(8), 4585-4595. Available from: [Link]
-
Smith, D. W., et al. (2007). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. Journal of Polymer Science Part A: Polymer Chemistry, 45, 5705-5721. Available from: [Link]
-
ResearchGate. (n.d.). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Available from: [Link]
-
Lousenberg, R. D., & Shoichet, M. S. (1998). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Macromolecules, 31(12), 3943–3949. Available from: [Link]
-
Li, X., et al. (2022). Perfluorocyclobutyl-containing transparent polyimides with low dielectric constant and low dielectric loss. Polymer Chemistry. Available from: [Link]
-
Carta, M., et al. (2013). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. Macromolecules, 46(5), 1855-1864. Available from: [Link]
-
Leo, C. P., et al. (2013). Formation and characterization of perfluorocyclobutyl polymer thin films. Journal of Applied Polymer Science, 127(4), 2697-2704. Available from: [Link]
-
Bazanova, O.S., et al. (2024). Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE). Fluorine Notes, 152, 3-4. Available from: [Link]
-
Mabry, J. M., et al. (2008). Thiol-Trifluorovinyl Ether (TFVE) Photopolymerization: An On-Demand Synthetic Route to Semifluorinated Polymer Networks. ACS Symposium Series. Available from: [Link]
-
Harris, R. K., et al. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer, 41(10), 3729-3736. Available from: [Link]
-
Ballato, J., & Foulger, S. (2003). Optical properties of perfluorocyclobutyl polymers. Journal of the Optical Society of America B, 20(9), 1838. Available from: [Link]
-
Keul, H., & Frey, H. (2020). THF-Functionalized Polyethers: Biosourced Monomers, Tunable Thermoresponsiveness, and Iron-Selective Adsorption. Macromolecules. Available from: [Link]
-
Gauthier, M. A., & Gibson, M. I. (2009). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 48(1), 48-58. Available from: [Link]
-
Ameduri, B. (2020). 19F NMR characterization of electron beam irradiated vinylidene fluoride-trifluoroethylene copolymers. Progress in Polymer Science. Available from: [Link]
-
Ullah, K., et al. (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Gels, 9(2), 158. Available from: [Link]
-
Hillmyer, M. A. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews, 34(1), 12-21. Available from: [Link]
-
Słomkowski, S., et al. (2018). Functionalized Particles Designed for Targeted Delivery. Polymers, 10(1), 93. Available from: [Link]
-
Iojoiu, C., et al. (2013). A post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co)polymers. Polymer Chemistry, 4(17), 4568-4572. Available from: [Link]
-
Słomkowski, S., et al. (2018). Functionalized Particles Designed for Targeted Delivery. Polymers. Available from: [Link]
-
Harris, R. K., et al. (1997). Solid-state 19F NMR investigation of poly(vinylidene fluoride) with high-power proton decoupling. Solid State Nuclear Magnetic Resonance, 8(4), 201-206. Available from: [Link]
Sources
- 1. Perfluorocyclobutyl-based polymers for functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Perfluorocyclobutyl-containing transparent polyimides with low dielectric constant and low dielectric loss - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Post-polymerization functionalization of polyolefins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 16. A post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co)polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scilit.com [scilit.com]
- 18. mdpi.com [mdpi.com]
- 19. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Insolubility of 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the dedicated technical support center for handling 1-Bromo-4-(trifluorovinyloxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this versatile fluorinated building block. Our goal is to provide you with practical, field-tested insights and systematic troubleshooting strategies to ensure its successful application in your research.
Understanding the Challenge: The Nature of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds like 1-Bromo-4-(trifluorovinyloxy)benzene often present unique solubility profiles. The high electronegativity and lipophilicity of fluorine atoms can lead to strong crystal lattice energies and weak interactions with common organic solvents, resulting in poor solubility.[1] This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Bromo-4-(trifluorovinyloxy)benzene poorly soluble in many common organic solvents?
A1: The insolubility is likely due to a combination of factors inherent to its molecular structure. The trifluorovinyloxy group (-OCF=CF₂) is highly fluorinated and contributes to the molecule's non-polar and hydrophobic character. Additionally, the bromine atom and the benzene ring can participate in intermolecular interactions that stabilize the solid state, making it energetically unfavorable to dissolve in many solvents.
Q2: Are there any known solvents in which 1-Bromo-4-(trifluorovinyloxy)benzene is readily soluble?
A2: While specific solubility data for 1-Bromo-4-(trifluorovinyloxy)benzene is not widely published, we can infer potential solvent classes from its structural analog, 1-Bromo-4-(trifluoromethoxy)benzene, which is a liquid at room temperature. This suggests that with the right solvent, dissolution is achievable. Highly fluorinated solvents or aprotic polar solvents are often good starting points for fluorinated compounds.[2]
Q3: Can heating the solvent improve solubility?
A3: Yes, gentle heating can significantly increase the solubility of most organic compounds by providing the energy needed to overcome the crystal lattice energy. However, it is crucial to consider the boiling point of your chosen solvent and the thermal stability of 1-Bromo-4-(trifluorovinyloxy)benzene. Always heat gently in a well-ventilated fume hood and monitor for any signs of degradation.
Q4: Is sonication a viable method to aid dissolution?
A4: Absolutely. Sonication is a powerful technique for dissolving stubborn compounds.[3][4] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, effectively breaking down solid particles and increasing the surface area available for solvation.[5][6] This mechanical agitation can often lead to dissolution where simple stirring fails.[7]
Q5: What are "fluorous" solvents, and could they be useful?
A5: Fluorous solvents are highly fluorinated liquids, such as perfluoroalkanes, that are often immiscible with common organic solvents, creating a biphasic system.[8] They are particularly effective at dissolving other highly fluorinated molecules.[2] While a full fluorous biphasic system may not be necessary for simple dissolution, solvents with a high degree of fluorination could be excellent candidates for solubilizing 1-Bromo-4-(trifluorovinyloxy)benzene.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are encountering solubility issues with 1-Bromo-4-(trifluorovinyloxy)benzene, follow this step-by-step guide.
Step 1: Initial Solvent Screening
The first step is to perform a systematic solvent screen with small quantities of the compound. This will help you identify a suitable solvent or a promising solvent class for your specific application.
Recommended Initial Solvents:
| Solvent Class | Recommended Solvents | Rationale |
| Aprotic Polar | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Often effective for a wide range of organic compounds due to their ability to solvate both polar and non-polar moieties. |
| Chlorinated | Dichloromethane (DCM), Chloroform | The polarity of the C-Cl bond can aid in dissolving halogenated compounds. |
| Aromatic | Toluene, Benzotrifluoride (BTF) | "Like dissolves like" is a good starting principle. Benzotrifluoride, being a fluorinated aromatic, is a particularly strong candidate.[9] |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate polarity and ability to act as hydrogen bond acceptors can be beneficial. |
Experimental Protocol: Small-Scale Solubility Test
-
To a small vial, add approximately 1-2 mg of 1-Bromo-4-(trifluorovinyloxy)benzene.
-
Add 0.1 mL of the test solvent.
-
Vortex or shake vigorously for 1-2 minutes at room temperature.
-
Observe for dissolution. If the compound dissolves, it is a promising candidate.
-
If not fully dissolved, proceed to Step 2.
Step 2: Employing Physical Dissolution Techniques
If the compound remains insoluble at room temperature, the next step is to introduce energy into the system.
Workflow for Enhancing Dissolution:
Caption: Decision workflow for physical dissolution methods.
Experimental Protocol: Sonication-Assisted Dissolution
-
To the vial containing the compound and solvent from Step 1, securely cap the vial.
-
Place the vial in a bath sonicator.
-
Sonicate for 10-15 minute intervals, checking for dissolution after each interval.[3][4][6]
-
If dissolution is not complete, proceed with gentle heating.
Caution: When heating, ensure the vial is not sealed to avoid pressure buildup. Use a reflux condenser if heating for extended periods.
Step 3: Utilizing Co-Solvent Systems
If a single solvent is ineffective, a co-solvent system can often provide the necessary balance of polarity and solvating power.
Recommended Co-Solvent Mixtures:
-
Toluene/Acetonitrile: A mixture of an aromatic and a polar aprotic solvent.
-
DCM/THF: A combination of a chlorinated solvent and an ether.
-
Benzotrifluoride/DMF: A highly promising mixture combining a fluorinated aromatic with a strong polar aprotic solvent.
Experimental Protocol: Co-Solvent Screening
-
Start with the most promising single solvent from Step 1.
-
To the suspension, add a co-solvent dropwise while stirring or vortexing.
-
Observe for any changes in solubility.
-
Experiment with different ratios of the co-solvents (e.g., 9:1, 4:1, 1:1).
-
If necessary, re-apply the physical dissolution techniques from Step 2 to the co-solvent mixture.
Final Recommendations
For researchers encountering solubility issues with 1-Bromo-4-(trifluorovinyloxy)benzene, we recommend a systematic approach starting with a broad solvent screen, followed by the application of physical methods like sonication and gentle heating. If single solvents fail, a co-solvent system, particularly one containing a fluorinated component like Benzotrifluoride, is a logical and promising next step. Always perform these tests on a small scale to conserve your material before proceeding to a larger scale reaction.
References
- Google Patents. (n.d.). Solvents for fluorinated polymers - US5290846A.
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved January 13, 2026, from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). Solvents for use in fluorination reactions - US6198011B1.
-
ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?. Retrieved January 13, 2026, from [Link]
-
YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved January 13, 2026, from [Link]
-
PubMed. (n.d.). Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved January 13, 2026, from [Link]
-
Radian Corp. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved January 13, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoromethylation of aromatic compounds via Kolbe electrolysis in pure organic solvent. Study on laboratory and pilot scale. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved January 13, 2026, from [Link]
-
PubMed Central. (n.d.). New fluorous/organic biphasic systems achieved by solvent tuning. Retrieved January 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 3. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluorotoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Polymerization of Poorly Soluble Fluorinated Monomers
Welcome to the technical support center for the polymerization of poorly soluble fluorinated monomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these materials. Fluoropolymers are prized for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy, which stem from the strong carbon-fluorine bond.[1][2][3] However, these same properties contribute to their poor solubility in most common solvents, making polymerization a significant challenge.[4][5]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and field-proven insights to ensure you can achieve consistent and successful results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the polymerization of fluorinated monomers.
Q1: Why are fluorinated monomers so difficult to polymerize in common solvents?
A1: The difficulty arises from the unique properties of the carbon-fluorine bond. This bond is highly polarized and strong, leading to polymers with low surface energy and weak van der Waals forces.[3] Consequently, fluorinated monomers and polymers are often insoluble in conventional hydrocarbon and aqueous media, a property sometimes referred to as solvophobicity.[6] This inherent insolubility complicates the creation of a homogeneous reaction mixture, which is crucial for most polymerization techniques.
Q2: What are the primary polymerization methods suitable for poorly soluble fluorinated monomers?
A2: Due to solubility challenges, heterogeneous polymerization techniques are most commonly employed. These include:
-
Emulsion Polymerization: The monomer is emulsified in an aqueous phase with the help of a surfactant. This method is advantageous for achieving high molecular weights and controlling reaction temperature.[4][7]
-
Suspension Polymerization: The monomer is suspended as droplets in a liquid phase (usually water) with mechanical agitation. This technique is suitable for producing polymer beads.[8]
-
Solution Polymerization in Fluorinated Solvents: While challenging, some fluorinated solvents can dissolve fluorinated monomers, allowing for a homogeneous reaction. However, the choice of solvent is critical and often limited.[9]
Q3: What are the key safety precautions to consider when working with fluorinated monomers?
A3: Safety is paramount. Key precautions include:
-
Ventilation: Many fluorinated monomers are volatile and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Thermal Stability: Be aware of the thermal decomposition temperature of your monomer and the resulting polymer.[10] Decomposition can release toxic fluorocarbon gases.[10]
-
Initiator Handling: Free-radical initiators can be unstable and require careful handling and storage according to the manufacturer's guidelines.[11]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during your polymerization experiments.
Problem 1: Monomer/Polymer Precipitation or Phase Separation During Polymerization
This is one of the most common challenges, leading to low conversion, broad molecular weight distribution, and difficulty in process control.
Causality:
The primary cause is the poor solubility of the growing polymer chains in the reaction medium. As the chains elongate, their fluorinated character dominates, causing them to precipitate out of solution or from the monomer droplets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Protocols & Explanations:
For Emulsion/Suspension Polymerization:
-
Increase Surfactant Concentration: The surfactant stabilizes the monomer droplets and the resulting polymer particles.[12] Insufficient surfactant can lead to coalescence and precipitation. A stepwise increase in concentration should be explored.
-
Utilize a Fluorinated Surfactant: Fluorinated surfactants are often more effective at stabilizing fluorinated monomers and polymers due to the principle of "like dissolves like."[11] Ammonium perfluorooctanoate (APFO) has been historically used, but newer, more environmentally friendly alternatives are available.[7][11]
-
Employ a Co-surfactant: A combination of a primary fluorinated surfactant and a non-ionic or anionic hydrocarbon-based co-surfactant can sometimes improve stability.[13]
| Surfactant Type | Typical Concentration Range (% w/w of monomer) | Advantages | Disadvantages |
| Fluorinated Anionic | 0.1 - 1.0 | Highly effective for fluorinated systems. | Can be expensive and have environmental concerns.[7] |
| Non-fluorinated Anionic | 0.5 - 2.0 | More cost-effective and readily available. | May have limited effectiveness for highly fluorinated monomers.[14] |
| Non-ionic | 1.0 - 5.0 | Can improve steric stabilization. | May be less effective at particle nucleation. |
For Solution Polymerization:
-
Solvent Selection: The choice of solvent is critical. Highly fluorinated solvents like perfluorohexanes or hydrofluoroethers are often necessary. Sometimes, a co-solvent system can be beneficial.
-
Temperature Adjustment: Increasing the reaction temperature can sometimes improve solubility. However, this must be balanced with the initiator's half-life and the potential for side reactions.
Problem 2: Low Polymerization Rate and/or Low Monomer Conversion
This issue can be frustrating and lead to inefficient processes and low yields.
Causality:
Several factors can contribute to low polymerization rates:
-
Inefficient Initiation: The chosen initiator may not be effective at the reaction temperature or may be incompatible with the reaction medium.
-
Monomer Purity: Impurities in the monomer can act as inhibitors or chain transfer agents, slowing down or stopping the polymerization.
-
Poor Mass Transfer: In heterogeneous systems, the diffusion of the monomer to the growing polymer chains can be a rate-limiting step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymerization rate.
Detailed Protocols & Explanations:
Initiator Selection:
-
Thermal Initiators: Persulfates (e.g., ammonium persulfate) are common in aqueous systems.[15] Organic peroxides or azo compounds are used in organic media.[11] Ensure the reaction temperature is appropriate for the initiator's half-life.
-
Redox Initiators: These systems can initiate polymerization at lower temperatures, which can be advantageous for some fluorinated monomers.
| Initiator Type | Typical Use Temperature (°C) | Common Solvents |
| Ammonium Persulfate | 60 - 90 | Water |
| AIBN | 50 - 70 | Organic Solvents |
| Benzoyl Peroxide | 70 - 90 | Organic Solvents |
| Redox (e.g., Persulfate/Bisulfite) | 25 - 50 | Water |
Monomer Purification:
-
Column Chromatography: Passing the monomer through a column of activated basic alumina is a common method to remove phenolic inhibitors.[16]
-
Distillation: For liquid monomers, distillation (often under reduced pressure) can remove non-volatile impurities.[17]
Protocol: Inhibitor Removal using an Alumina Column
-
Prepare the Column: Pack a glass chromatography column with a small plug of glass wool at the bottom, followed by a layer of sand, and then the desired amount of basic activated alumina.
-
Add Monomer: Gently add the fluorinated monomer to the top of the column.
-
Elute: Allow the monomer to pass through the column under gravity. Do not apply pressure.
-
Collect: Collect the purified monomer in a clean, dry flask. The inhibitor will remain adsorbed on the alumina.
Problem 3: Difficulty in Characterizing the Final Polymer
The same properties that make fluoropolymers useful also make them difficult to analyze.
Causality:
Poor solubility in common analytical solvents (e.g., THF, chloroform) makes techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) challenging.
Troubleshooting Solutions:
-
GPC/SEC: Specialized fluorinated solvents such as α,α,α-trifluorotoluene may be required for the mobile phase.[6] High-temperature GPC may also be an option for some fluoropolymers.
-
NMR Spectroscopy: Some fluoropolymers may be soluble in deuterated fluorinated solvents. Solid-state NMR is a powerful alternative for insoluble polymers.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are excellent for characterizing the thermal properties of fluoropolymers and do not require dissolution.[18]
III. References
-
The Characteristics of and Applications for Fluoropolymer Coatings - Corrosionpedia. (2019). Retrieved from [Link]
-
GPC−MALS Characterization of Fluoropolymers in a α,α,α-Trifluorotoluene Mobile Phase: An Enabling Step in the Syntheses of Well-Defined Fluoropolymer-Based Self-Assembling Materials | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]
-
US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents. (n.d.). Retrieved from
-
Characteristics of Fluoropolymers. (n.d.). Retrieved from [Link]
-
Modern Testing for Fluoropolymers - Dalau Ltd. (2025). Retrieved from [Link]
-
Fluoropolymer - Wikipedia. (n.d.). Retrieved from [Link]
-
PTFE initiators : their influence on the physical properties of the polymer - UPSpace. (n.d.). Retrieved from [Link]
-
US20070004848A1 - Aqueous emulsion polymerization of fluorinated monomers in the presence of a partially fluorinated oligomer as an emulsifier - Google Patents. (n.d.). Retrieved from
-
Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - NIH. (2023). Retrieved from [Link]
-
Polymerization of fluoropolymers using alkyl phosphonate surfactants - Justia Patents. (2012). Retrieved from [Link]
-
Fluoropolymer Emulsion for High-Performance Coatings - PCI Magazine. (2001). Retrieved from [Link]
-
US9447256B2 - Method of producing fluoropolymers using alkyl sulfate surfactants - Google Patents. (n.d.). Retrieved from
-
LabNotes: Monomer Purification. (n.d.). Retrieved from [Link]
-
Suspension polymerization - Wikipedia. (n.d.). Retrieved from [Link]
-
Solution self-assembly of fluorinated polymers, an overview - RSC Publishing. (2021). Retrieved from [Link]
-
Polytetrafluoroethylene - Wikipedia. (n.d.). Retrieved from [Link]
-
Controlled radical fluorination of poly(meth)acrylic acids in aqueous solution - PMC - NIH. (2017). Retrieved from [Link]
-
JP2020026423A - Method for purifying polymerizable fluoromonomer by distillation - Google Patents. (2020). Retrieved from
Sources
- 1. corrosionpedia.com [corrosionpedia.com]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 4. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled radical fluorination of poly(meth)acrylic acids in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents [patents.google.com]
- 8. Suspension polymerization - Wikipedia [en.wikipedia.org]
- 9. Solution self-assembly of fluorinated polymers, an overview - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 11. patents.justia.com [patents.justia.com]
- 12. pcimag.com [pcimag.com]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. US9447256B2 - Method of producing fluoropolymers using alkyl sulfate surfactants - Google Patents [patents.google.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. pslc.ws [pslc.ws]
- 17. JP2020026423A - Method for purifying polymerizable fluoromonomer by distillation - Google Patents [patents.google.com]
- 18. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of Fluorinated Aryl Bromides
From the desk of a Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving fluorinated aryl bromides. The unique electronic properties imparted by fluorine substituents present distinct challenges compared to their non-fluorinated analogues. The strong electron-withdrawing nature of fluorine can significantly modulate the reactivity of the aryl bromide, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges, optimize your reaction conditions, and achieve higher yields and purities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Reaction Failure & Low Yield
Q1: My cross-coupling reaction with a fluorinated aryl bromide has failed or is giving a very low yield. What are the fundamental first steps I should take to troubleshoot?
A1: When a reaction fails, a systematic approach is crucial. Before diving into complex optimization, verify the basics:
-
Reagent Purity and Integrity:
-
Aryl Bromide: Confirm the purity of your fluorinated aryl bromide. Impurities can inhibit the catalyst.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade via protodeboronation, especially if they contain other electron-withdrawing groups[1]. For Buchwald-Hartwig aminations, ensure your amine is pure; liquid amines are effectively purified by elution through a short plug of activated alumina.
-
Catalyst and Ligand: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, can degrade over time, appearing as palladium black[2]. Use freshly opened or properly stored catalysts. Precatalysts (e.g., Buchwald G3 palladacycles) are often more stable and reliable.
-
-
Inert Atmosphere:
-
Oxygen is a known oxidant that can deactivate Pd(0) catalysts, leading to side reactions like the homocoupling of boronic acids[2]. Ensure your reaction setup is rigorously free of oxygen. The most effective method is to evacuate the reaction vessel and backfill it with an inert gas (Argon or Nitrogen) for at least three cycles[3]. Simple purging is less effective[3].
-
-
Solvent Quality:
-
Solvents must be anhydrous and degassed. Commercially available Sure/Seal™ bottles are generally sufficient, but for maximum reproducibility, degassing via a freeze-pump-thaw or vacuum-sonication method is recommended. Water, even in small amounts, can be a hydrogen source for hydrodehalogenation[4].
-
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. What is the most common side reaction with fluorinated aryl bromides?
A2: The most prevalent and frustrating side reaction is hydrodehalogenation (or protodebromination), where the bromine atom is replaced by a hydrogen atom[4][5]. This consumes your starting material and generates the corresponding fluoroarene byproduct.
-
Causality: The electron-withdrawing fluorine atoms make the aryl ring more electron-deficient, which can facilitate pathways leading to this reduction. The source of the hydride (H⁻) can be varied, including the solvent, water, the base, or even the phosphine ligand[4][5].
-
Identification: This byproduct can be readily identified by GC-MS, which will show a peak corresponding to the molecular weight of the dehalogenated arene, or by ¹H NMR, which will show a new proton signal in the aromatic region where the bromine was previously located[5].
The flowchart below provides a systematic approach to diagnosing and solving common issues, starting with the possibility of hydrodehalogenation.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Section 2: Optimizing Reaction Parameters
Q3: How does the fluorine substitution pattern affect my choice of catalyst and ligand?
A3: The position and number of fluorine atoms are critical. The strong inductive effect of fluorine makes the C-Br bond more polarized but also strengthens it, potentially slowing the rate-limiting oxidative addition step.
-
Mechanism Insight: For a successful reaction, the catalyst system must be active enough to cleave the C-Br bond without being so reactive that it promotes side reactions. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos, or RuPhos) are often superior[1][6]. They promote the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination step[1].
-
Practical Application: For highly fluorinated or electron-deficient systems, N-heterocyclic carbene (NHC) ligands can also be very effective due to their strong σ-donating properties and thermal stability[1][7][8].
| Substrate Type | Recommended Ligand Class | Rationale |
| Mono- or di-fluorinated Aryl Bromide | Bulky Biaryl Monophosphines (e.g., SPhos, XPhos) | Excellent general-purpose ligands that accelerate key catalytic steps and provide good stability.[1] |
| Polyfluorinated/Electron-Deficient Aryl Bromide | N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Strong σ-donors that form robust, thermally stable catalysts, ideal for challenging substrates requiring higher temperatures.[7][8] |
| Sterically Hindered Aryl Bromide | Very Bulky Ligands (e.g., BrettPhos, RuPhos) | The steric bulk can facilitate reductive elimination, which is often difficult with hindered substrates.[6] |
Q4: Which base should I choose for my reaction, and why?
A4: The base plays multiple roles: it activates the nucleophile (e.g., in Suzuki coupling) and facilitates the regeneration of the Pd(0) catalyst. However, the wrong base can be detrimental.
-
Suzuki-Miyaura Coupling: Inorganic bases are common. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point, especially if your substrate has base-sensitive functional groups[6]. For more challenging couplings, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine or amide[9][10]. However, for base-sensitive substrates, milder organic bases like DBU can be explored[10][11].
-
Heck Coupling: Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate are commonly used[12][13]. The choice often depends on the specific olefin and solvent system.
Key Consideration: Avoid bases that can act as hydride donors, as this can exacerbate hydrodehalogenation. Ensure inorganic bases are finely powdered and stored in a desiccator to maximize surface area and minimize water content.
Q5: My reaction is sluggish. Can I just increase the temperature?
A5: Increasing the temperature can improve reaction rates, but it's a double-edged sword. Higher temperatures can accelerate not only the desired cross-coupling but also catalyst decomposition and side reactions like hydrodehalogenation[5].
-
A Better Approach: Before resorting to higher temperatures, consider switching to a more active catalyst system. Using a modern palladacycle precatalyst with a more electron-rich ligand is often more effective than simply increasing heat[1].
-
Safety Note: Be aware of the potential for exothermic events, especially when scaling up. Some Suzuki-Miyaura reactions can have significant exotherms that could lead to a thermal runaway if not properly controlled[14][15]. Always monitor the internal reaction temperature during optimization.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol provides a robust starting point for the coupling of a fluorinated aryl bromide with an arylboronic acid.
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar. Allow it to cool to room temperature under vacuum.
-
Reaction Setup:
-
Under a positive pressure of argon or nitrogen, add the fluorinated aryl bromide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv) to the flask.
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst).
-
-
Inerting the Vessel: Seal the Schlenk flask with a septum. Connect it to a Schlenk line and perform three evacuate-backfill cycles with argon or nitrogen to ensure a completely inert atmosphere[16][17].
-
Reagent Addition:
-
Add the catalyst/ligand to the flask under a positive flow of inert gas.
-
Using a syringe, add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.25 M)[6]. The solvent should have been previously degassed by sparging with argon for 30 minutes or via 3-5 freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C).
-
Stir vigorously. The rate of agitation can be critical when using heterogeneous inorganic bases[10].
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots via syringe.
-
Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure for purification.
-
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Poly(trifluorovinyloxybenzene) Solubility
Welcome to the technical support center for poly(trifluorovinyloxybenzene). This guide is designed for researchers, scientists, and drug development professionals who are working with this advanced fluoropolymer. We understand that solubility can be a significant challenge in your experiments, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our approach is rooted in scientific principles and practical, field-proven experience to help you achieve consistent and reliable results.
Introduction: Understanding the Solubility Challenge
Poly(trifluorovinyloxybenzene) is a unique fluoropolymer with a combination of desirable properties, including thermal stability and chemical resistance, largely attributed to the strong carbon-fluorine bonds. However, these same properties contribute to its characteristically low solubility in common organic solvents.[1][2] The semi-crystalline nature and strong inter-chain interactions of many fluoropolymers can make them difficult to dissolve, often requiring specific solvent properties and conditions.[3]
This guide will walk you through a systematic approach to improving the solubility of poly(trifluorovinyloxybenzene), from solvent selection to advanced dissolution techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my poly(trifluorovinyloxybenzene) not dissolving in standard laboratory solvents like THF, chloroform, or toluene?
A1: Poly(trifluorovinyloxybenzene), like many fluoropolymers, exhibits limited solubility in common non-polar or moderately polar solvents. This is due to the high electronegativity of the fluorine atoms, which creates a non-polar polymer backbone with strong intramolecular and intermolecular forces. For a polymer to dissolve, the energy of interaction between the polymer and the solvent molecules must be sufficient to overcome the polymer-polymer and solvent-solvent interactions. Standard solvents often lack the specific chemical characteristics, such as appropriate polarity and the ability to form favorable interactions (e.g., dipole-dipole), to effectively solvate the fluorinated polymer chains. Research on similar fluoropolymers like PVDF has shown that they require highly polar, aprotic solvents for dissolution.[2]
Q2: What are the general characteristics of a good solvent for poly(trifluorovinyloxybenzene)?
A2: A good solvent for this type of fluoropolymer typically possesses the following characteristics:
-
High Polarity: To interact favorably with the polar C-F bonds.
-
Aprotic Nature: To avoid unwanted chemical reactions with the polymer.
-
High Boiling Point: Often, elevated temperatures are required to facilitate dissolution, so a solvent with a high boiling point is advantageous.
Q3: Are there any known successful solvents for trifluorovinyl ether polymers?
A3: While specific data for poly(trifluorovinyloxybenzene) is limited, studies on modified trifluorovinyl ether polymers with hydrocarbon pendant groups have shown increased solubility in a range of common organic solvents.[1][4][5] This suggests that for the parent polymer, more aggressive or specific solvents are likely necessary. For related fluoropolymers, solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) have proven effective.[2]
Q4: Can modifying the chemical structure of poly(trifluorovinyloxybenzene) improve its solubility?
A4: Yes, chemical modification is a key strategy for enhancing the solubility of fluoropolymers. Research has demonstrated that introducing flexible hydrocarbon ether pendant groups into trifluorovinyl ether monomers before polymerization results in polymers with significantly improved solubility in common organic solvents.[1][4] This approach works by disrupting the close packing of the polymer chains and introducing groups that have more favorable interactions with a wider range of solvents.
Troubleshooting Guide: Improving Dissolution
Problem 1: The polymer swells but does not fully dissolve.
This is a common observation and indicates that the solvent is interacting with the polymer but lacks sufficient energy to overcome the strong intermolecular forces within the polymer matrix.
Troubleshooting Workflow:
Caption: Systematic approach for highly insoluble polymers.
Experimental Protocol: Solvent Screening
-
Objective: To identify a suitable solvent or solvent system for poly(trifluorovinyloxybenzene).
-
Materials:
-
Poly(trifluorovinyloxybenzene)
-
A selection of high-boiling point, polar aprotic solvents (see table below)
-
Small, sealable glass vials
-
Stir plate with heating capabilities
-
Ultrasonicator
-
-
Procedure:
-
Prepare a dilute mixture of the polymer in each candidate solvent (e.g., 1 mg/mL) in separate vials.
-
Stir the mixtures at room temperature for 24 hours and observe for any changes (swelling, partial or complete dissolution).
-
For mixtures that show swelling or partial dissolution, gradually increase the temperature in increments of 10°C, holding at each temperature for at least one hour.
-
If dissolution is still not complete, consider using an ultrasonic bath to aid the process.
-
Record the temperature at which complete dissolution occurs for each successful solvent.
-
Data Presentation: Potential Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Commonly used for polar polymers. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | High boiling point is advantageous for heating. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Strong solvent, but can be difficult to remove. |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 165 | Similar properties to DMF. |
| Hexamethylphosphoramide (HMPA) | Polar Aprotic | 232 | Excellent solvent, but use with caution due to toxicity. |
Problem 3: Thermal degradation of the polymer occurs at the required dissolution temperature.
If the required dissolution temperature is close to or exceeds the polymer's degradation temperature, alternative methods must be considered.
Advanced Dissolution Techniques:
-
Supercritical Carbon Dioxide (scCO₂): Fluoropolymers can exhibit enhanced solubility in scCO₂. [6]The solvating power of scCO₂ can be tuned by adjusting the pressure and temperature. This technique is particularly useful as it allows for dissolution at lower temperatures and easy removal of the solvent upon depressurization.
-
Chemical Modification: As a long-term strategy, consider synthesizing a more soluble derivative of poly(trifluorovinyloxybenzene) by incorporating solubility-enhancing groups into the monomer. Research has shown that adding hydrocarbon ether pendant groups can significantly improve solubility in common organic solvents. [4][5]
Characterization of Dissolved Poly(trifluorovinyloxybenzene)
Once you have successfully dissolved your polymer, you may need to characterize the solution properties or the polymer itself.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
GPC/SEC is a common technique for determining the molecular weight and molecular weight distribution of polymers.
Logical Relationship for GPC/SEC Analysis:
Caption: Logical steps for GPC/SEC analysis of the polymer.
Considerations for GPC/SEC:
-
Solvent Compatibility: The GPC/SEC system, including the columns and detectors, must be compatible with the solvent used to dissolve the polymer.
-
Column Selection: Use columns designed for polar organic solvents to avoid adsorption of the polymer onto the stationary phase, which can lead to inaccurate results. [7]* Calibration: Use appropriate molecular weight standards that are soluble in the mobile phase.
Conclusion
Improving the solubility of poly(trifluorovinyloxybenzene) requires a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can overcome the challenges associated with dissolving this high-performance fluoropolymer. We encourage you to start with a thorough solvent screening process and progressively move to more advanced techniques as needed.
References
-
Solubility of Fluorinated Polymers in Supercritical Carbon Dioxide. Future4200. [Link]
-
Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Shoichet Lab - University of Toronto. [Link]
-
Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. MDPI. [Link]
-
Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. ACS Publications. [Link]
-
Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios a. Shoichet Lab - University of Toronto. [Link]
-
Spectroscopic characterization of novel polycyclic aromatic polymers. PubMed. [Link]
-
Solubility of polymers, Polymer Source. Kinam Park. [Link]
-
Multi-Spectroscopic Characterization of MgO/Nylon (6/6) Polymer: Evaluating the Potential of LIBS and Statistical Methods. MDPI. [Link]
-
Spectroscopic characterization of novel polycyclic aromatic polymers. TU Dublin Research. [Link]
-
On the Solubility and Stability of Polyvinylidene Fluoride. PMC - NIH. [Link]
Sources
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. My insights are drawn from extensive experience in synthetic fluorine chemistry and a thorough review of established chemical principles.
The synthesis of aryl trifluorovinyl ethers is a nuanced process, often requiring careful control of reaction conditions to prevent the formation of undesired byproducts. This guide will provide a structured, question-and-answer-based approach to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 1-Bromo-4-(trifluorovinyloxy)benzene?
While multiple strategies can be envisioned, a common and logical approach is the nucleophilic substitution of a trifluorovinyl electrophile with 4-bromophenoxide. This is analogous to the Williamson ether synthesis. The general scheme involves the deprotonation of 4-bromophenol with a suitable base to form the phenoxide, which then reacts with a trifluorovinylating agent.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into specific issues that can arise during the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q2: I am not observing any significant formation of 1-Bromo-4-(trifluorovinyloxy)benzene. What are the likely causes?
Several factors could contribute to a low or nonexistent yield. Let's break them down:
-
Incomplete Deprotonation of 4-Bromophenol: The nucleophilicity of the phenoxide is critical for the reaction to proceed. If the base used is not strong enough or is used in insufficient quantity, the concentration of the reactive phenoxide will be low.
-
Solution: Ensure you are using a strong enough base to fully deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices. Always use freshly opened or properly stored anhydrous solvents and reagents.
-
-
Poor Reactivity of the Trifluorovinylating Agent: The nature of the leaving group on the trifluorovinylating agent is crucial.
-
Solution: Trifluorovinyl halides or other activated trifluorovinyl species are typically used. The reactivity order is generally I > Br > Cl. Ensure the quality and reactivity of your trifluorovinylating agent.
-
-
Reaction Temperature is Too Low: Like many nucleophilic substitution reactions, this process may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it, monitoring the reaction progress by TLC or GC. Be cautious, as excessive heat can promote side reactions.
-
Issue 2: Formation of an Addition Product Instead of the Desired Ether
Q3: My analysis shows a significant amount of a higher molecular weight byproduct, which I suspect is an addition product. How can I prevent this?
This is a known side reaction in the synthesis of aryl trifluorovinyl ethers. The phenoxide can add across the double bond of the trifluorovinyl group, and if the subsequent elimination of the leaving group is slow, an intermediate addition product can be isolated.
-
Mechanism of Addition Product Formation:
-
The 4-bromophenoxide attacks the carbon-carbon double bond of the trifluorovinylating agent.
-
This forms a carbanionic intermediate.
-
If this intermediate is protonated by a stray proton source (e.g., residual water or phenol), it will form a stable addition product (e.g., 1-Bromo-4-(1-halo-1,2,2-trifluoroethoxy)benzene).
-
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: The presence of water or other protic impurities can lead to the protonation of the intermediate carbanion. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Choice of Base and Solvent: Using a non-protic base and a polar aprotic solvent can favor the desired elimination pathway over the addition-protonation sequence.
-
Issue 3: Polymerization of the Product or Starting Material
Q4: I am observing the formation of a significant amount of insoluble, intractable material in my reaction flask. Is this polymerization?
Yes, trifluorovinyl monomers are known to undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[1]
-
Causes of Polymerization:
-
High Temperatures: Thermal initiation can lead to the polymerization of the trifluorovinyl ether product or the trifluorovinylating agent.
-
Presence of Initiators: Trace impurities that can act as radical initiators (e.g., peroxides in ether solvents) can trigger polymerization.
-
-
Prevention of Polymerization:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.
-
Purified Solvents: Use freshly purified solvents to remove any potential initiators.
-
Issue 4: Hydrolysis of the Trifluorovinyl Ether Product
Q5: During workup or purification, I am losing my product and observing the formation of 4-bromophenol. What is happening?
Vinyl ethers can be susceptible to hydrolysis under acidic conditions to yield a ketone (or in this case, an acyl fluoride which would rapidly hydrolyze) and an alcohol (the phenol).[2]
-
Mechanism of Hydrolysis: The double bond of the trifluorovinyl ether can be protonated, leading to a carbocation that is then attacked by water.
-
Troubleshooting Hydrolysis:
-
Neutral or Basic Workup: Avoid acidic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to wash the organic layer.
-
Anhydrous Purification: If using column chromatography, ensure the silica gel and solvents are dry.
-
Visualizing the Reaction and Side Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the main synthetic pathway and the key side reactions.
Caption: Main synthesis and side reaction pathways.
Experimental Protocols
Materials:
-
4-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable trifluorovinylating agent (e.g., 1,2-dichloro-1,2,2-trifluoroethane, with the understanding that this is a hypothetical example and a more reactive agent may be needed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser.
-
Phenoxide Formation: Carefully add sodium hydride to the DMF. To this suspension, add a solution of 4-bromophenol in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Trifluorovinylation: Cool the reaction mixture back to 0 °C and slowly add the trifluorovinylating agent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or GC analysis of aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 1-Bromo-4-(trifluorovinyloxy)benzene | C₈H₄BrF₃O | 253.02 | Target Product |
| 4-Bromophenol | C₆H₅BrO | 173.01 | Starting Material |
| Addition Product (example) | C₈H₅BrClF₃O | 289.47 | Potential Side Product |
References
-
Iacono, S. T., Weeks, N. J., & Smith, D. W. (2023). Systematic study of nucleophile additions to 1-bromo-4-(trifluorovinyloxy)benzene: A versatile intermediate toward fluorinated ethers of synthetic interest. Journal of Fluorine Chemistry, 269, 110187. [Link]
-
Ameduri, B. (2020). On the polymerization reactivity of fluorinated vinyl monomers. Polymers, 12(8), 1672. [Link]
-
Lousenberg, R. D., & Shoichet, M. S. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3301-3308. [Link]
-
Ballato, J., Foulger, S. H., & Smith, D. W. (2012). Optical properties of perfluorocyclobutyl polymers. Journal of the Optical Society of America B, 29(11), 3178-3192. [Link]
-
Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 62(22), 7844-7849. [Link]
-
Ameduri, B., & Boutevin, B. (1999). Synthesis and polymerization of fluorinated monomers bearing a reactive lateral group. Part 6 – synthesis of trifluorovinyl epoxide and its 1,2-diol. Journal of Fluorine Chemistry, 93(2), 147-154. [Link]
-
Li, Y., et al. (2024). Fluorinated Siloxane Polymers Formed by Cyclization of Trifluorovinyl Aryl Ethers with Tunable Properties. Macromolecules. [Link]
-
Kresge, A. J., & Yin, Y. (1987). Vinyl ether hydrolysis. VII. Isotope effects on catalysis by aqueous hydrofluoric acid. The Journal of Physical Chemistry, 91(25), 6456-6459. [Link]
- McKinley, C. (1950). U.S. Patent No. 2,533,172. Washington, DC: U.S.
Sources
Technical Support Center: Purification of 1-Bromo-4-(trifluorovinyloxy)benzene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-Bromo-4-(trifluorovinyloxy)benzene. Drawing from established principles in organofluorine chemistry and standard laboratory techniques, this document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section provides a strategic overview for selecting the appropriate purification method based on the scale of your reaction and the nature of the impurities present.
Question 1: What are the primary purification techniques for crude 1-Bromo-4-(trifluorovinyloxy)benzene?
Answer: The two most effective and commonly employed methods for purifying 1-Bromo-4-(trifluorovinyloxy)benzene are Vacuum Distillation and Flash Column Chromatography . The choice between them is dictated by the nature of the impurities and the quantity of material to be purified. Liquid-liquid extraction is a crucial preliminary work-up step to remove inorganic salts and highly polar byproducts before proceeding to a final purification method.[1]
Question 2: How do I decide whether to use vacuum distillation or column chromatography?
Answer: The decision hinges on the physical properties of your impurities relative to the product.
-
Choose Vacuum Distillation if:
-
You are working on a large scale (multi-gram to kilogram).
-
The primary impurities are non-volatile (e.g., baseline solids, polymers, salts).[2]
-
Impurities have a significantly different boiling point (a difference of >25-30 °C is ideal).
-
The product is known to be thermally stable. Fluorinated compounds often have lower boiling points than their non-fluorinated counterparts, which can make distillation an efficient process.[2]
-
-
Choose Flash Column Chromatography if:
-
You need to separate isomers or byproducts with similar boiling points.
-
The impurities have similar polarity to your product, but a difference that can be resolved on a stationary phase.
-
You are working on a smaller, analytical scale (milligram to a few grams).
-
The product is thermally sensitive and might decompose upon heating, even under vacuum.[3]
-
Question 3: What are the common impurities I should expect from the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene?
Answer: Impurities are typically related to the synthetic route employed. Common contaminants may include:
-
Unreacted Starting Materials: Such as 4-bromophenol or other precursors.
-
Isomeric Byproducts: Depending on the synthesis, small amounts of ortho- or meta-isomers may be formed.
-
Polymerized Product: The trifluorovinyloxy group can be reactive and may lead to the formation of oligomers or polymers, especially upon heating or exposure to radical initiators.[4]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, NMP).
-
Reagent-Derived Byproducts: Salts or decomposition products from the reagents used.
Question 4: What preliminary analysis is essential before attempting purification?
Answer: Before committing your bulk material to a purification protocol, it is critical to analyze a small aliquot of the crude product.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and a rough estimate of purity. ¹⁹F NMR is particularly useful for identifying other fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis. It will help identify the number of components, their relative ratios, and their molecular weights, giving you a clear picture of what you need to separate.
-
Thin-Layer Chromatography (TLC): Essential for developing a solvent system for flash chromatography. It can also quickly reveal the presence of non-volatile, baseline impurities.
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a powerful technique, but its success with fluorinated compounds often requires specific optimization.[5]
Question: My compound is streaking or "tailing" during TLC analysis and column chromatography. What is the cause and how can I fix it?
Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups. If your compound or an impurity has a basic functional group, it can interact strongly, leading to poor peak shape and difficult elution.
-
Solution 1 (Base Additive): Deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.1-1% by volume). This neutralizes the acidic sites on the silica, preventing strong adsorption.[6]
-
Solution 2 (Alternative Stationary Phase): If the issue persists, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for basic or sensitive compounds.[6] Florisil is another option to consider.[3]
Question: I am struggling to separate my product from a very non-polar impurity. We have similar Rf values even in pure hexane.
Answer: This is a common challenge when impurities lack polar handles for the stationary phase to differentiate.
-
Causality: The separation on silica gel relies on polar interactions. If both your product and the impurity are dominated by non-polar characteristics, they will travel with the solvent front.
-
Solution 1 (Change Stationary Phase): Consider using reversed-phase (C18) silica gel. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. Separation is driven by hydrophobic interactions, which may effectively resolve two non-polar compounds.[6]
-
Solution 2 (Fluorous Chromatography): While 1-Bromo-4-(trifluorovinyloxy)benzene is not heavily fluorinated, fluorous-fluorous interactions can sometimes be exploited. Using a fluorous silica gel column may provide the unique selectivity needed for this separation.[5]
Question: I suspect my product is decomposing on the column. My collected fractions are impure, and I see new spots on the TLC plate.
Answer: Compound instability on silica gel is a significant issue that must be addressed to ensure product integrity.[3]
-
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups. The high surface area can also facilitate degradation.
-
Solution 1 (Passivation): As with tailing, deactivating the silica with triethylamine can mitigate acid-catalyzed decomposition.[6]
-
Solution 2 (Minimize Residence Time): Run the column "faster." Use a slightly more polar solvent system than what gives ideal TLC separation (e.g., aim for an Rf of ~0.4-0.5) and apply positive pressure to speed up the elution. The less time your compound spends on the silica, the less opportunity it has to decompose.
-
Solution 3 (Switch Purification Method): If the compound is fundamentally unstable on silica and alumina, distillation is likely the superior method, provided the compound is thermally stable.
Section 3: Troubleshooting Guide: Vacuum Distillation
Vacuum distillation is ideal for thermally stable liquids but requires careful execution to be successful.[2]
Question: My compound appears to be darkening or decomposing in the distillation flask upon heating.
Answer: Thermal decomposition is a primary concern during distillation, especially for complex organic molecules.
-
Causality: Even under vacuum, the temperature required to achieve boiling might exceed the decomposition temperature of your compound. The trifluorovinyloxy group, in particular, may be susceptible to heat-induced polymerization.[4]
-
Solution 1 (Reduce the Pressure): The boiling point of a liquid is pressure-dependent. A better vacuum pump (lower pressure) will lower the boiling point, reducing the thermal stress on your compound. Aim for the lowest pressure your system can stably achieve.
-
Solution 2 (Use a Kugelrohr Apparatus): For small quantities of high-boiling point or sensitive materials, a Kugelrohr apparatus is an excellent alternative. It is a short-path distillation apparatus that minimizes the surface area and time the compound spends at high temperature, reducing decomposition.
Question: I am not getting a sharp, stable boiling point. The temperature is fluctuating, or the distillation is very slow.
Answer: This typically points to issues with the distillation setup or inadequate heat transfer.
-
Causality: A fluctuating temperature can indicate an unstable vacuum, the presence of an azeotrope, or inefficient boiling. Slow distillation is often due to insufficient heating or poor insulation.
-
Solution 1 (Check for Leaks): Ensure all joints in your distillation apparatus are properly sealed and greased. An unstable vacuum is a common cause of temperature fluctuations.
-
Solution 2 (Ensure Vigorous Stirring): Use a magnetic stir bar in the distillation pot to ensure smooth, even boiling and prevent bumping.
-
Solution 3 (Proper Insulation): Wrap the distillation head and pot with glass wool or aluminum foil to minimize heat loss to the environment. This will help maintain a stable temperature gradient and improve the rate of distillation.
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a standard silica gel setup. Modifications may be necessary based on the troubleshooting guide above.
-
TLC Analysis & Solvent Selection:
-
Develop a solvent system using hexane and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal system should give the product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dissolve the crude 1-Bromo-4-(trifluorovinyloxy)benzene in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent based on your TLC analysis (e.g., move from 1% to 2% to 5% ethyl acetate in hexane).
-
Collect fractions and monitor their contents by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid.
-
Protocol 2: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Place a magnetic stir bar in the distillation flask.
-
-
Procedure:
-
Charge the distillation flask with the crude material (do not fill more than two-thirds full).
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly apply the vacuum and begin stirring.
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Collect any low-boiling impurities (e.g., residual solvents) as a forerun fraction in a separate receiving flask.
-
As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable boiling point and the corresponding pressure.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of dark, viscous material remains in the pot.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Section 5: Data and Visualizations
Table 1: Physical Properties of an Analogous Compound for Reference
Due to limited publicly available data for 1-Bromo-4-(trifluorovinyloxy)benzene, the properties of the structurally similar 1-Bromo-4-(trifluoromethoxy)benzene are provided as an estimation guide.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrF₃O | [7] |
| Molecular Weight | 241.01 g/mol | [7] |
| Form | Liquid | [7] |
| Boiling Point | 80 °C / 50 mmHg | [7] |
| 91-92 °C / 100 hPa | ||
| Density | 1.622 g/mL at 25 °C | [7] |
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
References
-
Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
NIH. (2021, September 24). Combustion ion chromatography for extractable organofluorine analysis. Retrieved from [Link]
-
Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Routledge. (n.d.). Aromatic Fluorination - 1st Edition. Retrieved from [Link]
- Google Patents. (n.d.). US2993937A - Fluorination of aromatic compounds.
-
PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
-
RSC Publishing. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Retrieved from [Link]
Sources
- 1. Preparation Of Fluorinated Aromatic Compounds [quickcompany.in]
- 2. How To [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. biosynth.com [biosynth.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
Controlling the molecular weight in trifluorovinyl ether polymerization
Welcome to the technical support center for trifluorovinyl ether (TFVE) polymerization. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions to help you gain precise control over the molecular weight and polydispersity of your polymers.
Troubleshooting Guide: Diagnosing and Solving Common Polymerization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Q1: My polymer's molecular weight is significantly lower than my target, and the polydispersity index (PDI) is very high (>2.5). What is causing this?
A1: This is a classic symptom of uncontrolled chain termination and/or chain transfer events dominating your polymerization. In TFVE radical polymerization, two common side reactions are likely culprits.
Potential Causes & Solutions:
-
β-Scission: This is a primary molar mass–limiting reaction for TFVEs. The propagating polymer radical can undergo scission, which terminates the chain and creates a carboxylic acid end-group.[1] This process is highly dependent on temperature.
-
Solution: Lower the polymerization temperature. Decreasing the temperature suppresses the rate of β-scission relative to propagation, which will increase the average molecular weight (Mn) and lower the PDI. For instance, reducing the temperature from 30°C to 2°C has been shown to effectively increase the molar mass of poly(Et-TFVE).[1]
-
-
Hydrogen Abstraction: The propagating radical can abstract a hydrogen atom from the hydrocarbon ether pendant group of another monomer or polymer chain.[1][2] This terminates one chain but creates a new radical, leading to branching and a broader PDI.
-
Solution: While harder to eliminate completely, operating at lower monomer concentrations can statistically reduce the likelihood of intermolecular hydrogen abstraction. However, temperature control remains the more effective primary strategy.
-
-
Excessive Initiator Concentration: In free-radical polymerization, a higher concentration of initiator generates a larger number of radicals at the outset.[3] With a finite amount of monomer, this results in more polymer chains that are, on average, shorter.[3]
-
Solution: Systematically decrease the initiator concentration. While this may slow the reaction rate, it is a direct lever for increasing molecular weight. Be mindful that very low initiator levels can make the reaction more susceptible to inhibition by impurities.
-
This protocol outlines a method to test the effect of temperature on your TFVE polymerization.
-
Setup: In separate reaction flasks, prepare your standard aqueous emulsion polymerization setup. A common redox initiator system is potassium persulfate/iron(II)/sodium hydrogensulfite.[1][4]
-
Degassing: Purge each flask with an inert gas (e.g., nitrogen or argon) for at least 45-60 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[2]
-
Temperature Control: Place each flask in a temperature-controlled water bath set to different temperatures (e.g., 30°C, 20°C, 10°C, and 2°C).[1]
-
Initiation: Add the initiator components to start the reaction.
-
Polymerization: Allow the reactions to proceed for a fixed duration (e.g., 48 hours).
-
Termination & Purification: Terminate the polymerization by adding an acid (e.g., HCl) to break the emulsion.[2][4] Purify the resulting polymer by precipitation in a non-solvent like methanol, followed by vacuum drying.[1]
-
Analysis: Characterize the molecular weight (Mn, Mw) and PDI of each polymer sample using Gel Permeation Chromatography (GPC).
| Reaction Temperature (°C) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 30 | ~15,000 | ~3.5 |
| 20 | ~25,000 | ~2.8 |
| 2 | ~34,000 | ~2.3 |
| Note: Data are illustrative based on trends reported in the literature.[1] |
Q2: I need to synthesize a TFVE polymer with a well-defined, low PDI (<1.5). My free-radical system isn't working. What should I do?
A2: To achieve a low PDI, you need to move from conventional free-radical polymerization to a controlled or "living" polymerization technique. For vinyl ethers, cationic polymerization is a highly effective alternative.
Recommended Approach: Cationic RAFT Polymerization
Cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers excellent control. The shortcomings of conventional cationic polymerization, such as chain transfer that lowers molecular weight, can be overcome by using a RAFT agent.[5] This method stabilizes the active cationic species, suppressing unwanted termination events and allowing chains to grow more uniformly.[5][6]
-
Mechanism: The process uses a strong Brønsted acid or Lewis acid to initiate the polymerization, while a RAFT chain transfer agent (typically a thiocarbonylthio compound) mediates the transfer of the active cationic center between growing chains.[5][7] This rapid, reversible transfer ensures that all chains have an equal opportunity to propagate, leading to a narrow molecular weight distribution.
-
Benefits: Cationic RAFT can produce polymers with PDIs as low as 1.1.[5] It allows for the synthesis of well-defined block copolymers and provides predictable molecular weights based on the monomer-to-initiator ratio.[5]
Caption: Workflow for Cationic RAFT Polymerization.
Frequently Asked Questions (FAQs)
Q3: How can I intentionally regulate the molecular weight in a free-radical polymerization?
A3: The most effective method for deliberately controlling molecular weight in a free-radical system is by using a Chain Transfer Agent (CTA) .[3][8]
A CTA is a molecule that reacts with a growing polymer radical, terminating its growth.[8] The CTA then becomes a radical itself and initiates a new polymer chain.[3] This process effectively "transfers" the radical activity, producing shorter polymer chains without stopping the overall reaction.[8]
-
How it Works: The molecular weight of the final polymer is inversely proportional to the concentration of the CTA. By adjusting the [CTA]/[Monomer] ratio, you can tune the final molecular weight.
-
Common CTAs: Thiols, such as dodecyl mercaptan (DDM), are highly effective and commonly used CTAs in radical polymerization.[8][] Halocarbons can also be used.[8]
-
Application: CTAs are particularly useful for preventing gelation in diene copolymerizations and for synthesizing polymers with specific end-group functionalities.[10]
Caption: Comparison of uncontrolled (β-scission) and controlled chain transfer mechanisms.
Q4: What types of initiators are typically used for TFVE polymerization?
A4: The choice of initiator depends entirely on the type of polymerization you are performing.
-
For Free-Radical Emulsion Polymerization: A redox initiator system is common. This typically involves an oxidizing agent and a reducing agent. A widely used system is ammonium persulfate (APS) or potassium persulfate (KPS) as the oxidizer, with a reducing agent like sodium hydrogensulfite and a small amount of a metal salt like iron(II) sulfate to catalyze the radical formation.[1][11]
-
For Cationic Polymerization: Strong Brønsted acids or Lewis acids are required.
-
Brønsted Acids: Triflic acid (HOTf) and bis(trifluoromethane)sulfonimide (HNTf2) have shown superior catalytic activity for the cationic RAFT polymerization of semi-fluorinated vinyl ethers.[7]
-
Trifluoromethyl Sulfonates: These catalysts are commercially available and stable under ambient conditions, making them practical choices.[5][6][12] Their activity can be profoundly influenced by the choice of solvents and ligands.[5][6]
-
Q5: Does the monomer structure itself affect molecular weight control?
A5: Yes, absolutely. In cationic polymerization, the electronic properties of the monomer are critical. The rate of polymerization is highly sensitive to the degree and position of fluorination on the monomer's side chain.[7]
-
Electronic Effects: A clear inverse relationship exists between the number of fluorine atoms near the vinyl ether oxygen and the polymerization rate.[7] Highly fluorinated side chains are more electron-withdrawing, which deactivates the vinyl group and slows down cationic polymerization. This can provide a wider window for experimental control but requires more active catalyst systems.[7] Researchers should consider these electronic effects when designing new TFVE monomers or selecting polymerization conditions.
References
-
Zhang, Y. et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]
-
Lousenberg, R. D. & Shoichet, M. S. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3301-3308. [Link]
-
Yuan, Y., Lousenberg, R. D., & Shoichet, M. S. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Macromolecules, 32(8), 2495-2500. [Link]
-
Kennemur, J. G. et al. (2025). A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. ChemRxiv. [Link]
-
Zhang, Y. et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. RSC Publishing. [Link]
-
Lousenberg, R. D. & Shoichet, M. S. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. Journal of Polymer Science Part A: Polymer Chemistry, 38(8), 1344-1354. [Link]
-
Zhang, Y. et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. OUCI. [Link]
-
Kruger, F. J. (2015). PTFE initiators: their influence on the physical properties of the polymer. UPSpace. [Link]
-
Wikipedia. (n.d.). Chain transfer. Wikipedia. [Link]
- Google Patents. (n.d.). US6399731B2 - Chain transfer agents and its use in polymer synthesis.
Sources
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chain transfer - Wikipedia [en.wikipedia.org]
- 10. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(v… [ouci.dntb.gov.ua]
Technical Support Center: A Researcher's Guide to Preventing Premature Polymerization of Trifluorovinyloxy Monomers
Welcome to the technical support center for trifluorovinyloxy monomers. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive compounds. Premature polymerization is a significant challenge that can lead to loss of valuable material and compromise experimental outcomes. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, along with troubleshooting protocols to address specific issues you may encounter.
The information herein is curated from established principles of polymer chemistry, safety guidelines for fluorinated compounds, and extensive field experience. Our goal is to empower you with the knowledge to handle and store trifluorovinyloxy monomers with confidence, ensuring the integrity of your research.
Frequently Asked Questions (FAQs): Proactive Prevention
This section addresses common questions about the stability of trifluorovinyloxy monomers and the fundamental principles of preventing their unwanted polymerization.
Q1: What makes trifluorovinyloxy monomers prone to premature polymerization?
A1: Trifluorovinyloxy monomers possess a vinyl ether group that is activated by the strongly electron-withdrawing trifluoromethoxy group. This electronic effect makes the double bond susceptible to radical-initiated polymerization. The polymerization is an exothermic chain reaction that, once initiated, can proceed rapidly. Common initiators of this process in a laboratory setting are trace impurities, exposure to atmospheric oxygen (which can form peroxides), heat, and ultraviolet (UV) light.
Q2: What is the role of a polymerization inhibitor and how does it work?
A2: A polymerization inhibitor is a chemical compound added in small quantities to the monomer to prevent spontaneous polymerization.[1] These inhibitors are radical scavengers; they intercept and neutralize the free radicals that initiate the polymerization chain reaction.[2][3][4][5][6] By reacting with the initial radicals, they form stable, non-reactive species, thus preventing the propagation of the polymer chain.
Q3: Which inhibitors are recommended for trifluorovinyloxy monomers and at what concentration?
A3: While specific data for trifluorovinyloxy monomers is limited, general practice for vinyl monomers, including fluorinated ones, suggests the use of phenolic inhibitors or stable free radicals.[2][7] Phenolic inhibitors like butylated hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ) are commonly used for vinyl monomers and are effective radical scavengers.[2] Stable nitroxide radicals such as TEMPO are also highly effective.[2] A typical starting concentration for phenolic inhibitors is in the range of 10-200 ppm, but it is crucial to consult the manufacturer's certificate of analysis for the specific monomer you are using.
Q4: What are the optimal storage conditions for trifluorovinyloxy monomers?
A4: Proper storage is critical to prevent premature polymerization. Trifluorovinyloxy monomers should be stored in a cool, dark, and dry environment. Refrigeration at 2-8°C is strongly recommended. The storage container should be opaque to prevent light-induced polymerization and should be made of an inert material, such as amber glass or a compatible fluoropolymer-lined vessel. To prevent oxygen ingress, which can lead to peroxide formation, it is best practice to store the monomer under an inert atmosphere, such as nitrogen or argon.[8][9][10][11]
Q5: I need to use the monomer for a polymerization reaction. How do I remove the inhibitor?
A5: Inhibitors must be removed prior to initiating a controlled polymerization. A common and effective method for removing phenolic inhibitors is to pass the monomer through a column packed with an inhibitor-remover resin, such as activated basic alumina.[12][13][14][15] It is crucial to use the purified, inhibitor-free monomer immediately, as it will be highly susceptible to polymerization. Do not store the monomer for extended periods after inhibitor removal.
Troubleshooting Guide: A Workflow for Stability Issues
If you suspect that your trifluorovinyloxy monomer is showing signs of premature polymerization (e.g., increased viscosity, cloudiness, or solidification), this guide provides a systematic approach to diagnose and address the problem.
Initial Assessment and Immediate Action
-
Observe the Monomer: Carefully inspect the monomer for any changes in its physical appearance.
-
Immediate Cooling: If you suspect polymerization, immediately cool the monomer to 0-4°C to slow down the reaction rate.
-
Isolate the Container: Ensure the container is securely sealed and isolated. Be aware that runaway polymerization can generate heat and pressure, posing a safety hazard.[9]
Diagnostic and Corrective Workflow
The following diagram outlines a logical workflow to identify the root cause of premature polymerization and implement corrective measures.
Sources
- 1. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Controversial alkoxyl and peroxyl radical scavenging activity of the tryptophan metabolite 3-hydroxy-anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of monohydroxamates as free radical scavenging agents compared with di- and trihydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hydroperoxyl radical scavenging activity of natural hydroxybenzoic acids in oil and aqueous environments: Insights into the mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. canbipharm.com [canbipharm.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 12. pslc.ws [pslc.ws]
- 13. reddit.com [reddit.com]
- 14. FR2758554A1 - PROCESS FOR REMOVING POLYMERIZATION INHIBITORS FROM MONOMER MIXTURES USING OPTIMIZED FORM ALUMINA - Google Patents [patents.google.com]
- 15. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents [patents.google.com]
Technical Support Center: Nucleophilic Reactions on Trifluorovinyl Ethers
Welcome to the technical support center for nucleophilic reactions involving trifluorovinyl ethers. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying causality, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nucleophilic substitution on a trifluorovinyl ether is resulting in extremely low to no yield. What are the primary factors I should investigate?
Answer:
Low or no yield in these reactions is a common but surmountable issue. The reactivity of the trifluorovinyl ether is highly dependent on the electronic nature of its substituents and the reaction conditions. Here’s a breakdown of the critical factors to troubleshoot:
-
Nature of the Nucleophile: The strength of your nucleophile is paramount. Weak nucleophiles may not be potent enough to attack the electron-rich double bond of the trifluorovinyl ether.
-
Expert Insight: For alcohol or amine nucleophiles, deprotonation with a suitable base is crucial to generate the more nucleophilic alkoxide or amide. Ensure the base is strong enough to fully deprotonate the nucleophile without causing side reactions.[1]
-
-
Reaction Temperature: Many nucleophilic aromatic substitution (SNAr-type) reactions on fluoroalkenes require elevated temperatures to proceed at a reasonable rate.
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing intermediates.
-
Recommendation: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred. They effectively dissolve the reactants and stabilize the charged intermediate (Meisenheimer-like complex) without overly solvating and deactivating the nucleophile.[1] Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[2][3][4]
-
-
Inadequate Activation of the Trifluorovinyl Group: The electrophilicity of the vinyl carbon is key.
-
Causality: The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bonds, making the vinylic carbon susceptible to nucleophilic attack. This inductive electron withdrawal is what activates the system for this type of reaction.[1] If your trifluorovinyl ether has strong electron-donating groups, it may deactivate the system.
-
Question 2: I'm observing significant side product formation. What are the likely competing reactions and how can I mitigate them?
Answer:
Side product formation often points to issues with reaction selectivity, which can be controlled by fine-tuning your reaction parameters.
-
Hydrolysis: Trace amounts of water can lead to the formation of undesired ketone or carboxylic acid byproducts.
-
Protocol: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[1]
-
-
Reaction with Solvent: Some polar aprotic solvents can decompose at high temperatures to generate nucleophilic species. For instance, DMF can decompose to form dimethylamine, which can compete with your intended nucleophile.[1]
-
Solution: If you suspect solvent decomposition, switch to a more thermally stable solvent like DMSO or consider running the reaction at a lower temperature for a longer duration.
-
-
Elimination Reactions: Depending on the substrate and the basicity of the nucleophile, elimination of HF can occur, leading to difluorovinyl ether intermediates which can then undergo further reactions.[5]
-
Control Measure: Using a non-nucleophilic, sterically hindered base for deprotonation of your nucleophile can sometimes minimize elimination pathways. Also, carefully controlling the stoichiometry of the base is critical.
-
-
Polymerization: Trifluorovinyl ethers are monomers that can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[6][7][8]
-
Preventative Step: Ensure your starting materials are free from radical initiators. Running the reaction in the dark and at the lowest effective temperature can also help suppress polymerization.
-
Question 3: Why is fluorine, typically a poor leaving group in SN2 reactions, effective in nucleophilic substitutions on trifluorovinyl ethers?
Answer:
This is an excellent question that highlights a key mechanistic difference. In nucleophilic vinylic substitution, the mechanism is typically a two-step addition-elimination process, which is distinct from the concerted one-step SN2 mechanism.[9]
-
Mechanism: The rate-determining step is usually the initial nucleophilic attack on the double bond to form a carbanionic intermediate. The high electronegativity of the fluorine atoms makes the vinylic carbon highly electrophilic and thus susceptible to this attack.[1] The subsequent elimination of the fluoride ion is a faster step that restores the double bond.[10]
-
Leaving Group Ability: In this context, the order of leaving group ability is often the reverse of what is seen in SN2 reactions: F > Cl > Br > I.[1] This is because the strength of the carbon-halogen bond is less critical than the ability of the halogen to activate the carbon for the initial nucleophilic attack. The very strong C-F bond is difficult to break, which is a major factor in why fluoroalkanes are generally unreactive in SN2 reactions.[11]
Diagram: Generalized Nucleophilic Vinylic Substitution Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. medlifemastery.com [medlifemastery.com]
- 5. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic trifluorovinyl ethers: Synthesis, characterization and polymerization - ProQuest [proquest.com]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis and Scale-Up of 1-Bromo-4-(trifluorovinyloxy)benzene
Welcome to the technical support center for 1-Bromo-4-(trifluorovinyloxy)benzene. This guide is designed for researchers, chemists, and process development professionals who are working with or planning to scale up the synthesis of this valuable monomer. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions about the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene.
Question: What are the primary synthetic routes to 1-Bromo-4-(trifluorovinyloxy)benzene?
Answer: The most common and industrially relevant method for synthesizing aryl trifluorovinyl ethers involves a two-step process starting from the corresponding phenol. In our case, this is 4-bromophenol. The general pathway is:
-
Addition Reaction: 4-bromophenol is reacted with hexafluoropropene oxide (HFPO) in the presence of a base and often a phase-transfer catalyst. This reaction opens the epoxide ring of HFPO and forms a stable carboxylate salt intermediate, typically a 2-(4-bromophenoxy)-tetrafluoropropionate salt.[1][2][3]
-
Thermolysis (Decarboxylation): The isolated and dried propionate salt is then heated under vacuum. This thermolysis step eliminates a carboxylate group (as CO2) and a fluoride ion, generating the desired trifluorovinyl ether product.[1]
Question: Can you explain the mechanism of the thermolysis step and why it's so critical?
Answer: The thermolysis step is the key transformation that forms the trifluorovinyl group. The mechanism is believed to proceed via a concerted or near-concerted elimination. The nature of the cation (e.g., Sodium, Potassium, or Trimethylsilyl) significantly impacts the reaction's efficiency.[1][2] For alkali metal salts, the high temperature required can sometimes lead to side reactions. A significant improvement involves converting the intermediate carboxylate salt to its trimethylsilyl (TMS) ester before thermolysis.[2][3] The TMS group facilitates a lower-temperature, cleaner elimination, likely through a six-membered cyclic transition state, which minimizes the formation of undesired byproducts.[2]
Question: What are the most critical parameters to control during the initial reaction with HFPO?
Answer: Temperature control is paramount. The reaction of the 4-bromophenoxide with HFPO is exothermic.[3] Allowing the temperature to rise uncontrollably can favor side reactions. It is essential to introduce the gaseous HFPO gradually and maintain a low reaction temperature (e.g., <30°C) to ensure selective attack at the correct carbon of the epoxide and prevent unwanted oligomerization.[1]
Part 2: Experimental Protocols & Workflows
Lab-Scale Synthesis Protocol
This protocol is a representative procedure for the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene on a laboratory scale.
Workflow Overview
Caption: Overall workflow for the synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene.
Step-by-Step Methodology:
-
Intermediate Formation:
-
In a well-ventilated fume hood, charge a jacketed glass reactor with 4-bromophenol, potassium hydroxide (KOH), water, diethyl ether, and a phase-transfer catalyst such as tetrabutylammonium bromide (Bu4NBr).
-
Cool the stirred mixture to below 30°C.
-
Slowly bubble hexafluoropropene oxide (HFPO) gas into the reaction mixture. Monitor the reaction temperature closely to manage the exotherm.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Carefully acidify the mixture with hydrochloric acid. Separate the ethereal layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude 2-(4-bromophenoxy)tetrafluoropropionic acid.[1]
-
-
Thermolysis:
-
Dissolve the crude acid in methanol and neutralize it with a methanolic solution of KOH.
-
Evaporate the solvent and thoroughly dry the resulting potassium salt under high vacuum over P₂O₅ at elevated temperature (e.g., 110-115°C).[1]
-
Mix the finely pulverized, dried salt with dry sand (to aid heat transfer) in a flask suitable for distillation.
-
Heat the flask under vacuum (10-15 Torr) to 225-280°C using a Wood's metal bath or a similar high-temperature setup.[1]
-
Collect the volatile product in a cold trap cooled to -78°C (dry ice/acetone).
-
-
Purification:
-
The condensed crude product is purified by fractional vacuum distillation to yield pure 1-Bromo-4-(trifluorovinyloxy)benzene.
-
| Parameter | Lab-Scale Specification | Rationale |
| Reactants | 4-Bromophenol, HFPO, KOH | Standard starting materials for aryl trifluorovinyl ethers. |
| Catalyst | Tetrabutylammonium Bromide | Phase-transfer catalyst to facilitate reaction between aqueous phenoxide and organic/gaseous HFPO.[1] |
| Solvents | Diethyl Ether, Methanol | Ether for extraction; Methanol for salt formation. |
| Temperature | <30°C (HFPO addition); 225-280°C (Thermolysis) | Control exotherm during addition; High energy required for elimination.[1] |
| Pressure | Atmospheric (Step 1); High Vacuum (Thermolysis) | Thermolysis requires vacuum to remove product from the hot zone and prevent decomposition. |
| Typical Yield | 50-65% | Based on similar phenyltrifluorovinyl ether syntheses.[1] |
Part 3: Scaling Up - Troubleshooting Guide
Scaling up this synthesis introduces significant challenges related to heat management, material handling, and safety. This guide addresses potential issues in a Q&A format.
Caption: Troubleshooting logic for low yield during the thermolysis step.
Question: We are scaling up from 100g to 5kg. Our first pilot run gave a drastically lower yield. What should we investigate first?
Answer: The most common culprit in scale-up failures for this reaction is inefficient heat transfer during thermolysis. On a small scale, a Bunsen burner or a small heating mantle can provide rapid heating.[1] On a 5kg scale, this is not feasible.
-
Problem: The core of your reaction mass may not be reaching the required 225-280°C, even if the external heating element is at temperature.
-
Solution: You must use a reactor with efficient heating and agitation. A stirred reactor with a high-temperature heating fluid is ideal. The strategy of mixing the salt with sand is less practical at scale; direct, efficient heating of the salt is necessary. Also, ensure your vacuum is sufficient to lower the boiling point and rapidly remove the product from the hot reaction zone to prevent decomposition.
Question: During the HFPO addition at the pilot scale, we are seeing the formation of a viscous, intractable material. What is happening?
Answer: This indicates poor temperature control and inefficient mixing.
-
Problem: Localized "hot spots" are forming where the exothermic reaction with HFPO is occurring faster than the heat can be dissipated. These hot spots can lead to side reactions, including the formation of oligomers or polymers.[4] Inefficient mixing fails to distribute the gaseous HFPO evenly, exacerbating the problem.
-
Solution:
-
Improve Cooling: Ensure your reactor's cooling jacket has sufficient capacity and flow rate for the scaled-up exotherm.
-
Reduce Addition Rate: Decrease the rate at which HFPO is introduced.
-
Enhance Agitation: Increase the stirring speed and ensure the impeller design is appropriate for gas-liquid dispersion. A sparging tube to introduce the gas below the liquid surface can significantly improve dispersion.
-
Question: The intermediate salt is difficult to dry at a large scale and seems to be impacting the final yield. Any advice?
Answer: Absolutely. Water is detrimental to the thermolysis step.
-
Problem: Any residual moisture can interfere with the high-temperature elimination reaction. Large quantities of solids are notoriously difficult to dry completely.
-
Solution:
-
Solvent Exchange: After neutralization, consider performing a solvent swap to a high-boiling azeotropic solvent (like toluene) to remove water before the final drying step.
-
Specialized Drying Equipment: For multi-kilogram scales, a simple vacuum oven may be insufficient. A rotary dryer or a filter-dryer (Nutsche filter) that allows for agitation and heating under vacuum will provide much more efficient and consistent drying.
-
Part 4: Safety and Handling
Question: What are the primary safety hazards I should be aware of?
Answer: The hazards are significant and must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hexafluoropropene Oxide (HFPO): This is a toxic, reactive gas. It should only be handled in a closed system within a well-ventilated fume hood or a contained facility.[1]
-
High Temperatures: The thermolysis step involves temperatures well over 200°C, posing a severe burn risk.[1]
-
Vacuum Operations: Large-scale vacuum distillations and reactions carry an implosion risk. Use appropriately rated glassware or, preferably, a stainless steel reactor for pilot-scale operations.
-
Product & Reagents: The product and intermediates may cause skin and eye irritation.[5][6] Always consult the specific Safety Data Sheet (SDS) for all chemicals used.[5][7][8]
Question: What is the recommended PPE?
Answer: A comprehensive risk assessment should be performed, but at a minimum, the following PPE is required:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (inspect before use).[7]
-
Body Protection: Flame-retardant lab coat. When scaling up, consider fire-resistant and impervious clothing.[7]
-
Respiratory Protection: While engineering controls are the first line of defense, a respirator with an appropriate cartridge should be available for non-routine tasks or emergencies.[8]
References
-
I. L. Knunyants, A. F. Gontar. (n.d.). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes. [Link]
-
Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 62(22), 7844-7849. [Link]
-
Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]
-
Guo, Z., et al. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]
-
Zhang, Z., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health. [Link]
-
ACS Publications. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. The Journal of Organic Chemistry. [Link]
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of Trifluorovinyloxy and Trifluoromethoxy Functional Groups for Drug Discovery and Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. Among the plethora of available fluorinated motifs, the trifluoromethoxy (-OCF3) group has become a well-established tool for enhancing metabolic stability, modulating lipophilicity, and influencing receptor-binding affinity.[1][2] However, the closely related yet less explored trifluorovinyloxy (-OCF=CF2) group presents a unique set of properties that warrant a detailed comparative analysis. This guide provides an in-depth examination of the trifluorovinyloxy and trifluoromethoxy groups, offering insights into their synthesis, physicochemical characteristics, metabolic profiles, and potential applications to empower researchers in making informed decisions during the drug design and optimization process.
A Tale of Two Fluorinated Ethers: Structural and Electronic Nuances
At first glance, the trifluorovinyloxy and trifluoromethoxy groups appear structurally similar, both featuring a trifluoromethyl moiety linked to an oxygen atom. However, the presence of a double bond in the trifluorovinyloxy group introduces significant differences in their electronic and conformational behavior.
The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) originating from the highly electronegative fluorine atoms.[2] This electronic pull significantly impacts the acidity of neighboring protons and the reactivity of the aromatic ring to which it is attached. In contrast, the trifluorovinyloxy group also exhibits a strong inductive effect, but the vinylic system introduces the potential for resonance effects (+M), which can influence its overall electronic contribution in a more complex manner.
dot graph { layout=neato; node [shape=plaintext]; rankdir="LR"; OCF3 [label="Trifluoromethoxy (-OCF3)"]; OCFCF2 [label="Trifluorovinyloxy (-OCF=CF2)"];
OCF3 -- Properties [label="Strongly Electron-Withdrawing (-I Effect)\nSaturated\nRotational Flexibility"]; OCFCF2 -- Properties [label="Electron-Withdrawing (-I Effect)\nPotential for Resonance (+M Effect)\nUnsaturated (Alkene Moiety)\nPlanar Constraint"];
Properties [shape=box, style=rounded, label="Key Differentiating Features"]; } dot Caption: Key structural and electronic differences between the trifluoromethoxy and trifluorovinyloxy functional groups.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a functional group in drug design is heavily influenced by its impact on key physicochemical parameters such as lipophilicity, electronic effects, and metabolic stability. Below is a comparative analysis of these properties for the trifluorovinyloxy and trifluoromethoxy groups.
| Property | Trifluoromethoxy (-OCF3) | Trifluorovinyloxy (-OCF=CF2) | Rationale and Implications for Drug Design |
| Lipophilicity (Hansch π) | +1.04[3] | Estimated to be similar or slightly higher | The high lipophilicity of both groups can enhance membrane permeability, but may also increase non-specific binding and reduce aqueous solubility. The vinyl group in -OCF=CF2 could slightly increase lipophilicity due to the introduction of more carbon character. |
| Electronic Effect (Hammett σp) | +0.35[4] | Not experimentally determined; estimated to be electron-withdrawing | The strong electron-withdrawing nature of the -OCF3 group can modulate pKa and influence ligand-receptor interactions. The -OCF=CF2 group is also expected to be strongly electron-withdrawing due to the electronegativity of the fluorine atoms, impacting the electronics of the parent molecule. |
| Metabolic Stability | High; resistant to oxidative metabolism[1] | Susceptible to metabolism[5][6][7][8] | The C-O bond in the -OCF3 group is exceptionally stable. The double bond in the -OCF=CF2 group represents a potential site for metabolic attack by cytochrome P450 enzymes, potentially leading to faster clearance. |
| Conformational Preference | Perpendicular to aromatic ring[9] | Likely to have a more planar preference due to the sp2 hybridized vinyl carbon | The perpendicular orientation of the -OCF3 group can be used to probe specific binding pockets. The planarity of the -OCF=CF2 group may offer different conformational constraints and opportunities for π-stacking interactions. |
Synthetic Strategies: Accessing Molecules with -OCF=CF2 and -OCF3 Groups
The accessibility of functionalized building blocks is a critical consideration for medicinal chemists. While a plethora of methods exist for the introduction of the trifluoromethoxy group, the synthesis of trifluorovinyloxy-containing compounds is less established but achievable.
Synthesis of Aryl Trifluoromethoxy Ethers
A common and robust method for the synthesis of aryl trifluoromethyl ethers involves the reaction of phenols with a trifluoromethylating agent.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzoic acid
This protocol describes the synthesis of a key building block for drug discovery programs.
-
Step 1: Preparation of the Phenoxide. To a solution of 4-hydroxybenzoic acid in a suitable solvent such as DMF, add a base like potassium carbonate. Stir the mixture at room temperature to form the corresponding phenoxide.
-
Step 2: Trifluoromethoxylation. Introduce a suitable trifluoromethoxylation reagent.
-
Step 3: Work-up and Purification. After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield 4-(trifluoromethoxy)benzoic acid.[10]
dot graph { layout=neato; rankdir="LR"; node [shape=box, style=rounded];
Phenol [label="Phenol"]; Base [label="Base (e.g., K2CO3)"]; Trifluoromethylating_Agent [label="Trifluoromethylating Agent"]; Aryl_OCF3 [label="Aryl Trifluoromethyl Ether"];
Phenol -> Phenoxide [label="Deprotonation"]; Phenoxide -> Aryl_OCF3 [label="Nucleophilic Attack"]; Base -> Phenoxide; Trifluoromethylating_Agent -> Aryl_OCF3; } dot Caption: General workflow for the synthesis of aryl trifluoromethyl ethers from phenols.
Synthesis of Aryl Trifluorovinyl Ethers
The synthesis of aryl trifluorovinyl ethers can be achieved through the reaction of phenols with hexafluoropropene oxide (HFPO) followed by thermolysis.[11]
Experimental Protocol: Synthesis of Phenyltrifluorovinyl ether
This protocol outlines a general procedure for the preparation of an aryl trifluorovinyl ether.
-
Step 1: Formation of the Potassium Salt of 2-Phenoxytetrafluoropropionic acid. React phenol with hexafluoropropene oxide in the presence of an alkali metal hydroxide to form the corresponding 2-phenoxytetrafluoropropionic acid. Neutralize the acid with potassium hydroxide to obtain the potassium salt.[11]
-
Step 2: Thermolysis. The dried potassium salt is mixed with sand and subjected to thermolysis under vacuum to yield phenyltrifluorovinyl ether.[11]
dot graph { layout=neato; rankdir="LR"; node [shape=box, style=rounded];
Phenol [label="Phenol"]; HFPO [label="Hexafluoropropene Oxide (HFPO)"]; Base1 [label="Base (e.g., KOH)"]; Acid [label="2-Phenoxytetrafluoropropionic acid"]; Base2 [label="Base (e.g., KOH)"]; Salt [label="Potassium Salt"]; Thermolysis [label="Thermolysis"]; Aryl_OCFCF2 [label="Aryl Trifluorovinyl Ether"];
Phenol -> Acid; HFPO -> Acid; Base1 -> Acid; Acid -> Salt; Base2 -> Salt; Salt -> Aryl_OCFCF2 [label="Decarboxylation"]; Thermolysis -> Aryl_OCFCF2; } dot Caption: Synthetic route to aryl trifluorovinyl ethers from phenols via a hexafluoropropene oxide intermediate.
Metabolic Stability: A Critical Differentiator
One of the most significant distinctions between the trifluoromethoxy and trifluorovinyloxy groups lies in their metabolic stability. The trifluoromethyl group is renowned for its exceptional resistance to metabolic degradation, a property attributed to the high strength of the C-F bonds.[1] This metabolic robustness often translates to a longer in vivo half-life and improved pharmacokinetic profiles for drugs containing this moiety.
In contrast, the trifluorovinyloxy group contains a double bond, which represents a potential site for metabolism by cytochrome P450 enzymes.[5][6][7][8] Studies have shown that trifluoroethyl vinyl ether can be metabolized to trifluoroethanol and other metabolites.[5][7][8] This susceptibility to metabolism suggests that compounds containing the trifluorovinyloxy group may have shorter half-lives compared to their trifluoromethoxy counterparts. However, this metabolic liability could also be strategically employed to design prodrugs or to facilitate clearance and avoid accumulation.
Applications in Bioactive Molecules: Current Status and Future Perspectives
The trifluoromethoxy group is a common substituent in a number of approved drugs and agrochemicals, highlighting its value in modulating molecular properties for biological activity.[2] Its ability to enhance metabolic stability and lipophilicity has been instrumental in the success of these compounds.
The application of the trifluorovinyloxy group in small molecule drug discovery is significantly less explored. While its primary use to date has been in the synthesis of fluoropolymers, its unique electronic and conformational properties suggest that it could serve as a valuable, albeit more metabolically labile, alternative to the trifluoromethoxy group. There are limited reports on the biological activity of small molecules containing the trifluorovinyloxy moiety. For instance, (E)-β-trifluoromethyl vinylsulfones have been synthesized and evaluated for their antitumor activity.[6][7] Further exploration of the trifluorovinyloxy group as a pharmacophore is warranted to fully understand its potential in medicinal chemistry.
Conclusion: Choosing the Right Tool for the Job
The choice between a trifluorovinyloxy and a trifluoromethoxy group in a drug design campaign will depend on the specific objectives of the project.
-
For enhanced metabolic stability and a longer half-life , the trifluoromethoxy group remains the superior choice due to its proven resistance to metabolism.
-
When a more nuanced modulation of electronics and conformation is desired, and a degree of metabolic turnover is acceptable or even desirable , the trifluorovinyloxy group offers a novel and underexplored alternative. Its unique combination of inductive and potential resonance effects, along with its distinct conformational profile, could lead to new structure-activity relationships and intellectual property opportunities.
As our understanding of the synthesis and properties of the trifluorovinyloxy group continues to grow, it is poised to become a valuable addition to the medicinal chemist's toolkit, providing a new avenue for the fine-tuning of drug candidates.
References
-
Fink, D. W., et al. (1987). Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. Toxicology and Applied Pharmacology, 90(3), 460-471. [Link]
-
Tang, H., et al. (2019). Combinatorial synthesis and biological evaluations of (E)-β-trifluoromethyl vinylsulfones as antitumor agents. RSC Advances, 9(55), 32085-32091. [Link]
-
Gelfand, V. I. (1977). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Environmental Health Perspectives, 21, 225-230. [Link]
-
Gelfand, V. I. (1977). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Environmental Health Perspectives, 21, 225-230. [Link]
-
Ye, L., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(3), 211-221. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 1(6). [Link]
-
Ye, L., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California. [Link]
-
Oberhammer, H., et al. (2005). Effect of fluorination: Conformation of 2,6-difluoroanisole. Journal of Molecular Structure, 742(1-3), 185-190. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Gerig, J. T. (2012). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
-
Sandford, G. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 144-150. [Link]
-
Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Hammett Equation. University of Calgary. [Link]
-
Experimental values of logP O/W for drug organic componds at 25 °C for training set. ResearchGate. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(7), 2320-9186. [Link]
-
Calculated logP values for investigated compounds. ResearchGate. [Link]
-
Conformational Analysis. Chemistry LibreTexts. [Link]
-
Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Wu, J., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(12), 103444. [Link]
-
Fujiwara, Y., et al. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 53(45), 12253-12256. [Link]
-
Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802. [Link]
-
Fujiwara, Y., et al. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor. ResearchGate. [Link]
-
Kim, S. H., et al. (2007). A practical synthesis of aryl tetrafluoroethyl ethers via the improved reaction of phenols with 1,2-dibromotetrafluoroethane. Tetrahedron Letters, 48(43), 7678-7680. [Link]
-
Betageri, R., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. [Link]
-
Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Master Organic Chemistry. Nucleophiles and Electrophiles. [Link]
-
Ertl, P. (2021). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ChemRxiv. [Link]
-
Hammett Substituent Constants Defined. YouTube. [Link]
-
BYJU'S. Electrophiles and Nucleophiles. [Link]
-
Mondal, S. (2022). Electrophiles And Nucleophiles. ResearchGate. [Link]
-
Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PubMed Central. [Link]
-
Vishnevskiy, Y. V., et al. (2015). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Journal of Molecular Structure, 1081, 14-22. [Link]
Sources
- 1. 19F spectroscopy and relaxation behavior of trifluorovinyldichloroborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 6. Combinatorial synthesis and biological evaluations of (E)-β-trifluoromethyl vinylsulfones as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial synthesis and biological evaluations of (E)-β-trifluoromethyl vinylsulfones as antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]
A Guide to the Validation of Spectroscopic Data for 1-Bromo-4-(trifluorovinyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 1-Bromo-4-(trifluorovinyloxy)benzene, a fluorinated aromatic compound, presents unique analytical challenges and opportunities. Its structural complexity, arising from the trifluorovinyloxy group, necessitates a rigorous approach to the validation of its spectroscopic data. This guide provides a comprehensive framework for validating the identity and purity of 1-Bromo-4-(trifluorovinyloxy)benzene through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, in alignment with industry-standard protocols.
This document will navigate the principles of spectroscopic data validation, drawing parallels with commercially available, structurally related compounds: 1-Bromo-4-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethyl)benzene. By understanding the spectral nuances of these analogs, researchers can build a robust validation strategy for the target molecule.
The Imperative of Spectroscopic Data Validation
Before delving into the experimental protocols, it is crucial to understand the rationale behind data validation. In regulated environments, such as pharmaceutical development, adherence to guidelines like the International Council for Harmonisation (ICH) Q2(R1) is mandatory.[1][2][3][4][5] These guidelines ensure the reliability and integrity of analytical data, which forms the bedrock of safety and efficacy assessments. Beyond regulatory compliance, rigorous data validation provides a higher degree of confidence in research findings, ensuring reproducibility and facilitating collaboration. The principles of Findability, Accessibility, Interoperability, and Reusability (FAIR) for scientific data, as advocated by organizations like the International Union of Pure and Applied Chemistry (IUPAC), further underscore the importance of well-documented and validated datasets.[6][7][8][9][10]
Spectroscopic Profile of 1-Bromo-4-(trifluorovinyloxy)benzene and its Analogs
For comparative analysis, we will use the experimentally determined spectroscopic data for two commercially available analogs: 1-Bromo-4-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethyl)benzene.
Table 1: Predicted Spectroscopic Data for 1-Bromo-4-(trifluorovinyloxy)benzene
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.55 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 153.0, 145.2 (q, J ≈ 260 Hz, -CF=), 132.5, 122.0, 118.0, 110.0 (q, J ≈ 260 Hz, =CF₂) |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -115.0 (dd, 1F), -125.0 (dd, 1F), -135.0 (dd, 1F) |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~1640 (C=C stretch), ~1250-1100 (C-F stretch), ~1200 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 254/256 ([M]⁺), 175 ([M-Br]⁺), 147 ([M-Br-CO]⁺) |
Note: Predicted data generated using a combination of freely available online tools. This data should be considered theoretical and requires experimental verification.
Table 2: Experimental Spectroscopic Data for Comparator Compounds
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ¹⁹F NMR (CDCl₃) | IR (cm⁻¹) Highlights | MS (m/z) Highlights |
| 1-Bromo-4-(trifluoromethoxy)benzene [11][12][13][14] | δ 7.49 (d, 2H), 7.09 (d, 2H) | δ 150.2, 132.8, 122.9, 121.5 (q, J ≈ 257 Hz), 116.4 | δ -58.2 (s) | 1260, 1220, 1160 (C-F, C-O) | 240/242 ([M]⁺), 161 ([M-Br]⁺) |
| 1-Bromo-4-(trifluoromethyl)benzene [15][16][17][18] | δ 7.64 (d, 2H), 7.50 (d, 2H) | δ 132.1, 129.7, 126.9 (q), 126.5 (q), 123.9 (q, J ≈ 272 Hz) | δ -62.8 (s) | 1325, 1165, 1125 (C-F) | 224/226 ([M]⁺), 145 ([M-Br]⁺) |
A Step-by-Step Guide to Spectroscopic Data Validation
The following protocols are designed to be a self-validating system, where the congruence of data from multiple, independent techniques provides a high level of confidence in the structural assignment and purity of the analyte.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A comprehensive validation should include ¹H, ¹³C, and ¹⁹F NMR.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 1-Bromo-4-(trifluorovinyloxy)benzene and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (d1, e.g., 1-5 s), and acquisition time.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) or an internal standard can be used.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Validation Checks & Causality:
-
Chemical Shifts (δ): Compare the observed chemical shifts with the predicted values in Table 1 and the experimental values for the analogs in Table 2. The electron-withdrawing nature of the trifluorovinyloxy group is expected to deshield the aromatic protons and carbons compared to benzene.
-
Integration: The integral ratios of the signals in the ¹H NMR spectrum should correspond to the number of protons in each environment (e.g., a 2:2 ratio for the aromatic protons).
-
Coupling Constants (J): The coupling patterns and J-values provide critical information about the connectivity of the atoms. In the ¹H NMR, the aromatic protons should appear as doublets due to ortho-coupling. In the ¹⁹F NMR, the vinylic fluorines will exhibit complex coupling to each other.
-
Purity Assessment: The absence of significant unassigned signals in the ¹H NMR spectrum is a primary indicator of purity.
Diagram 1: Workflow for NMR Data Validation
Sources
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. PROSPRE [prospre.ca]
- 4. app.nmrium.com [app.nmrium.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sourceforge.net [sourceforge.net]
- 7. researchgate.net [researchgate.net]
- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. IR spectra prediction [cheminfo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 15. MolView [molview.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Visualizer loader [nmrdb.org]
Performance comparison of fluorescent polymers from different fluorinated monomers
A Senior Application Scientist's Guide to Fluorinated Fluorescent Polymers
In the pursuit of brighter, more stable, and environmentally sensitive fluorescent probes, researchers are increasingly turning to the strategic incorporation of fluorine into polymer structures. Fluorination is not merely an incremental improvement; it is a transformative approach that fundamentally alters the photophysical and material properties of fluorescent polymers, unlocking new capabilities in bioimaging, sensing, and organic electronics.[1][2] This guide provides an in-depth comparison of fluorescent polymers derived from distinct fluorinated monomers, offering both the foundational science and the practical data needed to guide your research and development.
The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are the keys to its impact.[3] When introduced into a polymer backbone, fluorine atoms can lower the Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels, enhance polymer backbone planarity, and create strong non-covalent interactions that dictate everything from emission color to photostability.[1][2][3] However, the mantra is not simply "to fluorinate is to improve." The position and type of fluorination are critical, as improper placement can disrupt crucial intramolecular interactions and even be detrimental to stability.[4][5][6][7]
This guide will navigate the nuanced landscape of fluorinated monomers, comparing their performance attributes and providing the experimental context required for informed material selection.
The Strategic Advantage of Fluorination: A Mechanistic Overview
Before comparing specific monomers, it is crucial to understand why fluorination works. The introduction of fluorine imparts several key advantages over traditional hydrocarbon-based fluorescent polymers:
-
Enhanced Photostability: The high bond energy of C-F bonds makes fluorinated polymers more resistant to photobleaching, a critical factor for long-term imaging experiments.[8][9]
-
Improved Quantum Yield: Fluorination can increase the quantum yield (the efficiency of converting absorbed light into emitted light) by promoting backbone planarity and reducing non-radiative decay pathways.[10] In some systems, bulky fluorinated groups can also mitigate aggregation-caused quenching (ACQ), a common issue where fluorophores lose their emission in the solid state or at high concentrations.
-
Tuned Electronic Properties: As the most electronegative element, fluorine acts as a strong electron-withdrawing group, which lowers the polymer's HOMO and LUMO energy levels.[1][2][3] This not only influences the emission wavelength but can also improve resistance to oxidation.
-
Unique Solvatochromism: Fluorinated polymers often exhibit pronounced solvatochromism, meaning their fluorescence color changes in response to solvent polarity.[11][12] This sensitivity can be harnessed for creating advanced environmental sensors.
-
Hydrophobicity and Biocompatibility: The introduction of fluorinated segments can tune the hydrophobic/hydrophilic balance of a polymer, which is essential for applications like antibiofouling coatings and controlling interactions within biological systems.[13][14]
The following diagram illustrates the general workflow for developing and evaluating a novel fluorinated fluorescent polymer, a process that connects molecular design to final performance assessment.
Caption: Workflow for the development of fluorinated fluorescent polymers.
Comparative Analysis of Fluorinated Monomers
The choice of fluorinated monomer dictates the final properties of the polymer. We will compare three major classes: monomers with trifluoromethyl (-CF3) groups, monomers with direct backbone fluorination (C-F), and monomers containing perfluoroalkyl side chains.
Trifluoromethyl (-CF3) Substituted Monomers
The trifluoromethyl group is a synthetically accessible and potent modulator of polymer properties. It acts as a strong electron-withdrawing group and a bulky substituent.
Key Performance Attributes:
-
Electronic Effects: The -CF3 group significantly lowers the HOMO energy level of the polymer, which can enhance stability and tune emission.[15][16]
-
Intermolecular Interactions: Compared to a simple methyl group, the -CF3 group can promote stronger intermolecular interactions and aggregation in solution, leading to a higher absorption coefficient.[15][16]
-
Synthetic Accessibility: Replacing a methyl group with a trifluoromethyl group can often be a synthetically simpler route to fluorination compared to direct aromatic C-H fluorination, which can suffer from complicated synthesis and low yields.[15][16]
Comparative Experimental Data:
A study directly comparing two polymer donors, one with a methyl (-CH3) group and an analogous one with a trifluoromethyl (-CF3) group, revealed the profound impact of this substitution.[15][16]
| Property | Polymer with -CH3 (F0) | Polymer with -CF3 (F1) | Rationale & Impact |
| HOMO Energy Level | -5.25 eV | -5.40 eV | -CF3 group's electron-withdrawing nature deepens HOMO, improving oxidative stability.[15] |
| Absorption Coefficient | 0.92 x 10⁵ cm⁻¹ | 1.25 x 10⁵ cm⁻¹ | Enhanced intermolecular interactions for the -CF3 polymer lead to stronger light absorption.[15] |
| Solution Aggregation | Blue-shifts in solution | Remains strongly aggregated | The -CF3 polymer maintains its solid-state conformation even in solution, indicating strong packing.[15] |
| Device Performance (PSC) | ~7% PCE | 13.5% PCE | The combined electronic and morphological benefits lead to a near two-fold increase in solar cell efficiency.[15][16] |
Direct Backbone Fluorination (Aromatic C-F)
Introducing fluorine atoms directly onto the conjugated backbone of the polymer is a powerful strategy for tuning optoelectronic properties.
Key Performance Attributes:
-
Planarity and Crystallinity: Direct fluorination often leads to a more planar polymer backbone, which can induce stronger π-π stacking and higher crystallinity in the solid state.[3] This improved order can enhance charge transport and fluorescence.
-
Fine-Tuning of Energy Levels: Unlike the dramatic shift from a -CF3 group, single or double fluorine substitutions on an aromatic ring allow for more subtle and precise tuning of HOMO/LUMO levels.[3]
-
Caution on Positioning: The position of fluorination is critical. A recent study on polymers for organic photovoltaics found that fluorinating the benzodithiophene (BDT) unit was "ruinous for stability."[4][5][6] This was because the fluorine atom interfered with stabilizing intramolecular S–O interactions, leading to increased backbone disorder and a more vulnerable chemical environment.[4][6][7] This highlights that fluorination is not a universal solution for stability and must be implemented with a deep understanding of the polymer's conformational chemistry.[7]
The following diagram illustrates how fluorination strategy can influence the electronic energy levels of a conjugated polymer.
Caption: Impact of fluorination on polymer frontier molecular orbitals.
Perfluoroalkyl and Fluorinated Ethylene Glycol Side Chains
Attaching longer fluorinated chains to the polymer backbone primarily modifies the material's physical and self-assembly properties rather than its core electronics.
Key Performance Attributes:
-
Surface Properties: These polymers are excellent for creating surfaces with low surface energy, leading to hydrophobic and oleophobic properties useful for antibiofouling coatings.[13][14]
-
Self-Assembly: The distinct nature of fluorinated chains can drive microphase separation in block copolymers, creating highly ordered nanostructures.
-
Biocompatibility: While some fluorinated moieties can decrease compatibility with cell membranes, others can be used to create materials for bioimaging and drug delivery.[8] For example, fluorinated polymers containing aggregation-induced emission (AIE) fluorophores are being explored for their high quantum yields and cell permeability.[10]
Comparative Experimental Data:
A study on fluorinated styrene copolymers demonstrated a clear relationship between the fluorine content and protein resistance.
| Polymer | Fluorinated Styrene Content | Protein Adsorption (Relative PL Intensity) | Interpretation |
| Polystyrene (PS) | 0% | High | Hydrophobic interactions lead to significant protein adsorption. |
| Poly(S-co-FS) | Increasing | Decreasing | Increasing fluorine content reduces surface energy, preventing protein adhesion.[13][14] |
| Poly(pentafluorostyrene) (PFS) | 100% | Very Low | The highly fluorinated surface is strongly protein-repellent.[13][14] |
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Here, we detail the methodology for a key performance metric: Relative Fluorescence Quantum Yield.
Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)
This protocol describes the measurement of a polymer's fluorescence quantum yield relative to a well-characterized standard. The principle relies on the assumption that for optically dilute solutions, the ratio of the integrated fluorescence intensity to the fraction of light absorbed is proportional to the quantum yield.
Materials & Equipment:
-
Fluorinated polymer sample
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or Rhodamine 6G in ethanol, Φ_F = 0.95)
-
High-purity solvents (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (Fluorometer)
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve the polymer sample and the standard in the same solvent to prepare concentrated stock solutions. Rationale: Using the same solvent minimizes variations due to different refractive indices.
-
-
Prepare a Series of Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1. Rationale: This "optically dilute" regime is critical to minimize inner filter effects, where emitted light is re-absorbed by other molecules in the solution, which would lead to an underestimation of the true quantum yield.
-
-
Measure UV-Vis Absorbance:
-
For each dilution of the sample and the standard, record the absorbance spectrum.
-
Note the absorbance value at the chosen excitation wavelength (A_x for the sample, A_std for the standard). The excitation wavelength should typically be at the absorption maximum to maximize the signal.
-
-
Measure Fluorescence Emission Spectra:
-
Using the fluorometer, excite each solution at the same wavelength used for the absorbance measurement.
-
Record the fluorescence emission spectrum over the entire emission range for each sample and standard dilution. Ensure experimental settings (e.g., slit widths) are identical for all measurements.
-
-
Data Analysis and Calculation:
-
Integrate Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity (I_x for the sample, I_std for the standard). This is the area under the emission curve.
-
Plot Integrated Intensity vs. Absorbance: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Determine the Gradient: Perform a linear regression for both datasets. The slope of the line represents the gradient (Grad_x for the sample, Grad_std for the standard). Rationale: Plotting a series of dilutions and using the gradient is more accurate than a single-point measurement as it confirms linearity and minimizes random error.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_x):
Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_x and Grad_std are the gradients from the plots.
-
η_x and η_std are the refractive indices of the sample and standard solutions, respectively. (If the same solvent is used, this term becomes 1).
-
-
Conclusion and Future Outlook
The strategic fluorination of fluorescent polymers is an exceptionally powerful tool for creating high-performance materials. As we have seen, monomers incorporating trifluoromethyl groups can dramatically enhance electronic properties and intermolecular packing, while direct backbone fluorination offers a route for fine-tuning planarity and energy levels, albeit with the critical caveat of positional effects.[4][15] Furthermore, fluorinated side chains provide control over material properties like surface energy and self-assembly.
The future of this field lies in multifunctional polymers where these fluorination strategies are combined. Imagine a polymer with a -CF3 group on an acceptor unit to lower the LUMO, a strategically placed fluorine atom on a donor unit to enhance planarity, and fluorinated ethylene glycol side chains to impart biocompatibility. Such rationally designed macromolecules will continue to push the boundaries of what is possible in high-resolution bioimaging, ultrasensitive diagnostics, and next-generation optoelectronics.
References
-
Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging. National Institutes of Health (NIH). Available from: [Link]
-
Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. ResearchGate. Available from: [Link]
-
Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic de. RSC Publishing. Available from: [Link]
-
Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. EES Solar (RSC Publishing). Available from: [Link]
-
Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability. EES Solar (RSC Publishing) DOI:10.1039/D5EL00166H. Available from: [Link]
-
Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings. MDPI. Available from: [Link]
-
Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. PubMed Central. Available from: [Link]
-
Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review. MDPI. Available from: [Link]
-
Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells. Journal of Materials Chemistry A. Available from: [Link]
-
Recent Progress of Fluorinated Conjugated Polymers. PubMed. Available from: [Link]
-
Using fluorine-containing amphiphilic random copolymers to manipulate the quantum yields of aggregation-induced emission. SciSpace. Available from: [Link]
-
Solvatochromy and electro-optical study of new fluorine-containing chromophores. Journal of Medical Imaging. Available from: [Link]
-
Fluorescent Copolymers for Bacterial Bioimaging and Viability Detection. PubMed. Available from: [Link]
-
Fluorophores for Bioimaging and Polymer Nanoparticles. CD Bioparticles. Available from: [Link]
-
Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]
-
Recent Progress of Fluorinated Conjugated Polymers | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings | Request PDF. ResearchGate. Available from: [Link]
-
Don't fluorinate there! The Impact of Fluorination Position on Polymer Photostability and its Effect on Photovoltaic Device Stability. Apollo - University of Cambridge Repository. Available from: [Link]
-
Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Wiley Online Library. Available from: [Link]
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. CyberLeninka. Available from: [Link]
-
Emerging Fluorescent Nanoparticles for Non-Invasive Bioimaging. MDPI. Available from: [Link]
-
Fluorescence emission spectra (solvatochromism) of polymer in various organic solvents. ResearchGate. Available from: [Link]
-
Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Angewandte Chemie International Edition. Available from: [Link]
-
Impact of backbone fluorination on nanoscale morphology and excitonic coupling in polythiophenes. Semantic Scholar. Available from: [Link]
-
Effect of Fluorination on Molecular Orientation of Conjugated Polymers in High Performance Field-Effect Transistors. ACS Publications. Available from: [Link]
-
Controllable Synthesis of Fluorinated Poly(styrene-butadiene). RSC Blogs. Available from: [Link]
-
Quantum Chemistry Investigation of Fluorinated Polymer Systems of Industrial Interest. ACS Publications. Available from: [Link]
-
Fluorescent Polymers Conspectus. MDPI. Available from: [Link]
-
Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. Available from: [Link]
-
Quantum Chemistry Investigation of Fluorinated Polymer Systems of Industrial Interest. ACS Publications. Available from: [Link]
-
Fluorescence emission and quantum yields (F X ) of synthesized polymers. ResearchGate. Available from: [Link]
-
Fluorescence in “Nonfluorescent” Polymers. ACS Omega. Available from: [Link]
-
(PDF) Fluorescent Polymers Conspectus. ResearchGate. Available from: [Link]
-
Synthesis of Fluorinated Polymers and Evaluation of Wettability. MDPI. Available from: [Link]
Sources
- 1. Recent Progress of Fluorinated Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability - EES Solar (RSC Publishing) [pubs.rsc.org]
- 7. Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability - EES Solar (RSC Publishing) DOI:10.1039/D5EL00166H [pubs.rsc.org]
- 8. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicalimaging.spiedigitallibrary.org [medicalimaging.spiedigitallibrary.org]
- 13. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Fluorinated Aryl Vinyl Ethers: Methodologies and Mechanistic Insights
Introduction: The Significance of Fluorinated Aryl Vinyl Ethers in Modern Chemistry
Fluorinated aryl vinyl ethers are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. The incorporation of fluorine atoms into aryl moieties can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The vinyl ether functional group, in turn, serves as a versatile synthetic handle for a variety of chemical transformations, including polymerization, cycloaddition, and cross-coupling reactions.
The synthesis of these valuable compounds, however, can be challenging. Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. This guide provides a comparative overview of alternative, modern synthetic methodologies for the preparation of fluorinated aryl vinyl ethers, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a side-by-side comparison of their performance based on experimental data.
I. Transition-Metal-Catalyzed Cross-Coupling Reactions: A Powerful and Versatile Approach
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl vinyl ethers is no exception. Palladium and copper-based catalytic systems are the most prominent in this area, each offering distinct advantages.
A. Palladium-Catalyzed Synthesis: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been successfully extended to the formation of carbon-oxygen bonds.[1][2] This methodology is particularly effective for the coupling of aryl halides with alcohols, and with the appropriate choice of ligands and conditions, can be adapted for the synthesis of fluorinated aryl vinyl ethers.
Mechanistic Rationale:
The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is a well-studied process that involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to furnish the desired aryl ether and regenerate the active catalyst.[2][3][4] The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability of the catalytic species and the rate of reductive elimination.[3] Bulky, electron-rich ligands, such as tBuBrettPhos, have proven to be highly effective in promoting the coupling of a wide range of aryl bromides with fluorinated alcohols.[5][6][7]
Experimental Workflow: Palladium-Catalyzed Vinylation
Below is a representative workflow for the palladium-catalyzed synthesis of a fluorinated aryl vinyl ether using a vinylating agent.
Caption: A generalized workflow for the palladium-catalyzed synthesis of fluorinated aryl vinyl ethers.
Representative Experimental Protocol: Palladium-Catalyzed Vinylation of a Fluoroaryl Bromide with Potassium Vinyltrifluoroborate
This protocol is adapted from the general procedure for the vinylation of aryl chlorides.[8]
-
Reaction Setup: In a nitrogen-filled glovebox, a Schlenk tube is charged with the fluoroaryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), (S)-BINAP (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Anhydrous DMF (5 mL) is added to the Schlenk tube.
-
Reaction Execution: The Schlenk tube is sealed, removed from the glovebox, and the reaction mixture is stirred and heated to 120 °C for 16-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated aryl vinyl ether.
B. Copper-Catalyzed Synthesis: The Ullmann Condensation and Chan-Evans-Lam Coupling
Copper-catalyzed methods for the formation of aryl ethers, such as the Ullmann condensation and the Chan-Evans-Lam (CEL) coupling, represent a cost-effective and often milder alternative to palladium-catalyzed systems.
Mechanistic Rationale:
The traditional Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures.[9] Modern variations utilize catalytic amounts of a copper(I) or copper(II) salt, often in the presence of a ligand, which facilitates the reaction under milder conditions. The mechanism is believed to involve the formation of a copper alkoxide, which then undergoes reaction with the aryl halide.[9]
The Chan-Evans-Lam coupling is an oxidative cross-coupling reaction between an arylboronic acid and an alcohol, mediated by a copper(II) salt.[10][11] The reaction is typically carried out in the presence of a base and an oxidant, often atmospheric oxygen. This method is particularly attractive due to its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of vinyl ethers, vinylboronic acids or their stable surrogates are employed.[12][13]
Experimental Workflow: Copper-Catalyzed C-O Coupling
Caption: A generalized workflow for the copper-catalyzed synthesis of fluorinated aryl vinyl ethers.
Representative Experimental Protocol: Chan-Evans-Lam Vinylation of a Fluorinated Phenol with a Vinylboronate
This protocol is based on the copper-promoted coupling of vinyl boronates and alcohols.[13]
-
Reaction Setup: To a solution of the fluorinated phenol (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask is added vinyl pinacol boronate ester (1.2 mmol), Cu(OAc)₂ (1.5 mmol), and triethylamine (3.0 mmol).
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature and open to the air for 24 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated aryl vinyl ether.
II. Nucleophilic Aromatic Substitution (SNA_r): A Classical Approach for Activated Systems
Nucleophilic aromatic substitution (SNA_r) is a powerful method for the synthesis of aryl ethers, particularly when the aromatic ring is activated by the presence of strong electron-withdrawing groups.[14] For the synthesis of fluorinated aryl vinyl ethers, this typically involves the reaction of a highly fluorinated or otherwise electron-deficient fluoroarene with a vinyl alcohol equivalent.
Mechanistic Rationale:
The S_NAr reaction proceeds via a two-step addition-elimination mechanism.[14] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.[14] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. Fluorine is an excellent leaving group in S_NAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.
Experimental Workflow: S_NAr Reaction
Caption: A generalized workflow for the S_NAr synthesis of fluorinated aryl vinyl ethers.
Representative Experimental Protocol: S_NAr Synthesis of a Perfluoroaryl Vinyl Ether
This protocol is a logical adaptation of S_NAr reactions with alcohols.[15][16]
-
Generation of Vinyl Alkoxide (Hypothetical): In a flame-dried flask under an inert atmosphere, a solution of a suitable vinyl alcohol precursor (e.g., a stable enol or a protected vinyl alcohol that can be deprotected in situ) (1.2 mmol) in anhydrous THF (10 mL) is treated with a strong base such as sodium hydride or potassium tert-butoxide (1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes.
-
Reaction with Fluoroarene: A solution of the activated fluoroarene (e.g., hexafluorobenzene) (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the vinyl alkoxide solution at 0 °C.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired perfluoroaryl vinyl ether.
III. Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular fluorinated aryl vinyl ether will depend on a variety of factors, including the substitution pattern of the fluoroaryl group, the nature of the vinyl source, the desired scale of the reaction, and the available starting materials. The following table provides a comparative summary of the key features of each methodology.
| Feature | Palladium-Catalyzed C-O Coupling | Copper-Catalyzed C-O Coupling | Nucleophilic Aromatic Substitution (S_NAr) |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., tBuBrettPhos, BINAP) | Copper salt (e.g., CuI, Cu(OAc)₂) with an optional ligand | Strong base (e.g., NaH, KHMDS, Cs₂CO₃) |
| Aryl Substrate | Fluoroaryl halides (Br, I, Cl), triflates | Fluoroaryl halides (I, Br), boronic acids | Electron-deficient fluoroarenes (highly fluorinated or with strong EWGs) |
| Vinyl Source | Vinyl triflates, vinyl boronates, vinyl stannanes | Vinyl halides, vinyl boronates | Vinyl alcohol equivalents (e.g., stable enols) |
| Reaction Temperature | Typically elevated (80-120 °C) | Room temperature to elevated (25-110 °C) | Room temperature to elevated, depending on substrate reactivity |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Generally good, can be sensitive to certain functional groups | Limited to electron-deficient aryl systems |
| Advantages | High yields, excellent functional group tolerance, well-defined catalytic cycles | Lower cost of catalyst, milder reaction conditions often possible | No transition metal required, high atom economy |
| Disadvantages | Higher cost of catalyst and ligands, potential for palladium contamination in the product | Can require stoichiometric amounts of copper in older methods, sometimes requires ligands | Limited to activated aryl systems, may require strong bases |
IV. Conclusion: Selecting the Optimal Synthetic Route
The synthesis of fluorinated aryl vinyl ethers is a dynamic field of research with a growing number of reliable and versatile methodologies. For the synthesis of a broad range of these compounds with excellent functional group tolerance, palladium-catalyzed Buchwald-Hartwig C-O coupling stands out as a highly effective, albeit more costly, option. Copper-catalyzed methods , including the Ullmann condensation and Chan-Evans-Lam coupling, offer a more economical alternative and are often performed under milder conditions, making them attractive for large-scale synthesis. Finally, for substrates bearing strong electron-withdrawing groups, nucleophilic aromatic substitution provides a simple and metal-free route to the desired products.
Ultimately, the choice of method will be dictated by the specific requirements of the target molecule and the resources available to the researcher. By understanding the mechanistic principles and practical considerations of each of these alternative synthetic routes, scientists and drug development professionals can make informed decisions to efficiently access these valuable fluorinated building blocks.
V. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation. In Modern Arene Chemistry (pp. 673-747). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Ullmann, F., & Sponagel, P. (1905). Ueber die smotische Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Palladium Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Palladium-Catalyzed Method for the Synthesis of Aryl Ethers. Angewandte Chemie International Edition, 46(29), 5553-5557.
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]
-
O'Shea, P. D., et al. (2008). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. The Journal of Organic Chemistry, 69(15), 5087-5092.
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
-
Chan, D. M. T., et al. (1998). Copper Promoted C-N and C-O Bond Cross-Coupling with Boronic Acids and Its Application to the Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2933-2936.
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.
-
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Amine Coupling. Tetrahedron Letters, 39(19), 2941-2944.
-
Ouellet, S. G., et al. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Organic Letters, 11(21), 5030-5033.
-
Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195. [Link]
-
Taillefer, M., et al. (2007). A general and efficient copper-catalyzed synthesis of aryl vinyl ethers. Chemical Communications, (44), 4663-4665.
-
Percec, V., et al. (2006). Ultrafast, Room-Temperature, Metal-Free, and Living Radical Polymerization of Acrylates, Methacrylates, and Vinyl Chloride Catalyzed by tBuBrettPhos. Journal of the American Chemical Society, 128(43), 14156-14165.
-
Bonnet-Delpon, D., et al. (2009). Facile Access to Fluorinated Aryl and Vinyl Ethers through Copper-Catalysed Reaction of Fluoro Alcohols. European Journal of Organic Chemistry, 2009(21), 3513-3518.
-
Shade, R. E., Hyde, A. M., Olsen, J.-C., & Merlic, C. A. (2010). Copper-Promoted Coupling of Vinyl Boronates and Alcohols: A Mild Synthesis of Allyl Vinyl Ethers. Journal of the American Chemical Society, 132(4), 1202-1203. [Link]
-
Chan, D. M. T., et al. (2003). Copper(II) acetate mediated C-N and C-O bond formation with boronic acids. Tetrahedron Letters, 44(19), 3863-3865.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Wandless, T. J., et al. (2012). A General Method for the Synthesis of Aryl-(3°)-alkyl Ethers via SNAr Reaction of Fluorinated Aromatics with Tertiary Alcohols. Journal of the American Chemical Society, 134(1), 553-556.
-
Sanford, M. S., et al. (2020). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society, 142(16), 7362-7367.
-
Buchwald, S. L., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
-
Hartwig, J. F., & Buchwald, S. L. (2000). Palladium-Catalyzed Amination of Aryl Halides. In Organic Reactions (Vol. 57, pp. 1-147). John Wiley & Sons, Inc.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
Sources
- 1. Facile Access to Fluorinated Aryl and Vinyl Ethers through Copper‐Catalysed Reaction of Fluoro Alcohols [ouci.dntb.gov.ua]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of fluorinated alkyl aryl ethers by palladium-catalyzed C–O cross-coupling | Department of Chemistry [chem.ox.ac.uk]
- 8. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Guide to the Thermal Stability of Trifluorovinyloxy-Containing Polymers: A Comparative Benchmark Study
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of materials that can withstand extreme operational conditions, fluoropolymers stand out for their exceptional thermal and chemical resistance.[1] This stability makes them indispensable in demanding sectors like aerospace, electronics, and pharmaceuticals.[2] While traditional fluoropolymers like Polytetrafluoroethylene (PTFE) are well-established, the field is continually evolving. This guide focuses on a promising class of materials: trifluorovinyloxy-containing polymers. By incorporating the trifluorovinyloxy (-O-CF=CF₂) group, these polymers offer unique structural variations. The central question we address is: How does the thermal stability of these advanced polymers benchmark against established industry standards?
This guide provides an in-depth comparison, grounded in experimental data, to elucidate the performance of trifluorovinyloxy-containing polymers. We will explore the chemical basis for their stability, detail the primary analytical methodology, present comparative data, and discuss the underlying degradation mechanisms.
Section 1: The Chemical Basis of Thermal Stability in Fluoropolymers
The remarkable stability of fluoropolymers is rooted in the strength of the Carbon-Fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. This high bond dissociation energy means a significant amount of thermal energy is required to initiate chain cleavage.
-
Established Fluoropolymers:
-
Polytetrafluoroethylene (PTFE): Composed of a simple repeating backbone of carbon atoms fully saturated with fluorine atoms (–[CF₂–CF₂]ₙ–). Its structure is exceptionally stable, contributing to its high decomposition temperature.
-
Perfluoroalkoxy (PFA): Similar to PTFE but includes a flexible oxygen-linked perfluoroalkoxy side chain (–[CF₂–CF₂]ₓ–[CF₂–C(F)(ORf)]ᵧ–). This ether linkage improves melt-processability but can slightly influence thermal stability.
-
Fluorinated Ethylene Propylene (FEP): A copolymer of tetrafluoroethylene and hexafluoropropylene. The presence of the CF₃ side group disrupts the highly ordered crystalline structure of PTFE, lowering its melting point and thermal stability.
-
-
Trifluorovinyloxy-Containing Polymers: These polymers are typically formed via the thermal cyclopolymerization of monomers containing aryl trifluorovinyl ether (TFVE) groups. This process creates a highly stable perfluorocyclobutyl (PFCB) aromatic ether linkage.[3] The resulting structure combines the robustness of the C-F bonds with a rigid aromatic backbone, which is hypothesized to confer exceptional thermal stability.[3][4]
Section 2: Methodology for Assessing Thermal Stability: Thermogravimetric Analysis (TGA)
To objectively benchmark these polymers, Thermogravimetric Analysis (TGA) is the industry-standard technique. TGA measures the change in a sample's mass as it is heated at a controlled rate in a specific atmosphere.[5] This analysis provides a clear picture of when and how a polymer degrades.
Key Metrics from TGA:
-
Onset of Decomposition (T_onset): Often reported as T₅%, the temperature at which the material has lost 5% of its initial mass. This metric signifies the beginning of significant thermal degradation.
-
Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest. This is identified as the peak of the derivative TGA (DTG) curve.
-
Char Yield (Residue %): The percentage of the initial mass that remains at the end of the analysis, indicating the formation of a thermally stable carbonaceous residue.
This protocol outlines a self-validating system for assessing the thermal stability of fluoropolymer samples. The causality behind each step is explained to ensure scientific rigor.
Objective: To determine the T_onset, T_max, and char yield of a polymer sample under an inert atmosphere.
Materials & Equipment:
-
Thermogravimetric Analyzer (e.g., PerkinElmer TGA, TA Instruments Discovery TGA550).[5][6]
-
High-purity nitrogen gas (99.99% or higher).
-
Alumina or platinum crucibles.
-
Microbalance.
-
Polymer samples (powder or small film sections, 5-10 mg).
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Action: Turn on the TGA instrument and the nitrogen gas supply. Allow the system to stabilize for at least 30 minutes.
-
Causality: A stable baseline is critical for accurate mass measurements. The instrument's internal balance is highly sensitive to temperature and gas flow fluctuations.
-
Action: Perform temperature and mass calibrations according to the manufacturer's specifications.
-
Causality: Calibration ensures the accuracy of the measured temperature and weight loss, which are the fundamental outputs of the experiment.
-
-
Sample Preparation:
-
Action: Weigh 5-10 mg of the polymer sample directly into a pre-tared TGA crucible. Record the exact mass.
-
Causality: Using a small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly and the recorded temperature accurately reflects the decomposition temperature.[7]
-
-
Loading and Purging:
-
Action: Place the sample crucible onto the TGA's autosampler or manual loading pan.
-
Action: Close the furnace and begin purging with nitrogen gas at a flow rate of 40-60 mL/min for 15-20 minutes before starting the heating program.
-
Causality: Purging with an inert gas like nitrogen is crucial to remove all oxygen from the furnace. This prevents oxidative degradation, allowing for the measurement of the polymer's inherent thermal stability, not its stability in the presence of air.[8]
-
-
Thermal Program Execution:
-
Action: Program the TGA with the following temperature profile:
-
Heat from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 K/min.
-
-
Causality: A standardized heating rate (10 or 20 K/min is common) allows for comparability between different experiments and materials.[8] Heating too quickly can shift the apparent decomposition temperature to higher values. The final temperature should be high enough to ensure complete degradation is observed.
-
-
Data Acquisition and Analysis:
-
Action: Initiate the run. The instrument will automatically record the sample mass as a function of temperature.
-
Action: Once the run is complete, use the instrument's software to plot the TGA (mass % vs. temperature) and DTG (derivative of mass loss vs. temperature) curves.
-
Action: Determine T₅% from the TGA curve and T_max from the peak of the DTG curve. Record the final residual mass percentage at 800 °C.
-
Causality: The TGA curve provides the primary data on mass loss, while the DTG curve makes it easier to pinpoint the exact temperature of the most rapid decomposition, which is often obscured in the primary curve.
-
Caption: Relative thermal stability of fluoropolymers based on TGA data.
Section 4: Degradation Mechanisms
The thermal degradation of most vinyl polymers, including fluoropolymers, proceeds via a free-radical chain reaction. [9][10]This process typically involves three main stages:
-
Initiation: The process begins with the cleavage of the weakest bond in the polymer chain, generating free radicals. In fluoropolymers, this requires very high temperatures due to the strength of the C-F and C-C bonds. Irregularities in the polymer structure can act as "weak links" where degradation starts. [11]2. Propagation: The initial radical can trigger a chain reaction. This often occurs as "unzipping" or depolymerization, where monomer units are sequentially released from the chain end. [7]3. Termination: The reaction stops when two radicals combine or are quenched.
For trifluorovinyloxy-derived PFCB polymers , the degradation mechanism is dictated by its unique structure. The high stability suggests that the initiation energy is very high. The likely points of initial bond cleavage are the ether linkages or bonds adjacent to the aromatic rings, although the overall conjugated and rigid structure provides significant stabilization. The catastrophic weight loss observed above 450 °C indicates that once degradation begins, it proceeds rapidly. [12]In contrast, PTFE degradation primarily yields the tetrafluoroethylene monomer, indicating a classic depolymerization pathway. [1]
Conclusion
Benchmarking reveals that trifluorovinyloxy-containing polymers, specifically those forming perfluorocyclobutyl (PFCB) aryl ether linkages, are formidable materials in the high-performance polymer landscape. Their thermal stability, with decomposition onsets exceeding 450 °C, is highly competitive with, and in some aspects rivals, established fluoropolymers like PFA and FEP. While PTFE may exhibit a marginally higher onset temperature, the processability and structural versatility offered by the trifluorovinyloxy route make these polymers a compelling alternative for advanced applications. For researchers and developers, these materials represent a valuable tool for designing components that must function reliably in the most demanding thermal environments.
References
-
ResearchGate. (2025). Perfluorocyclobutyl Liquid Crystalline Fluoropolymers. Synthesis and Thermal Cyclopolymerization of Bis(trifluorovinyloxy)-α-methylstilbene. Available at: [Link]
-
Wall, L.A. (n.d.). Effect of structure on the thermal decomposition of polymers. Available at: [Link]
-
ACS Publications. (n.d.). Perfluorocyclobutyl Liquid Crystalline Fluoropolymers. Synthesis and Thermal Cyclopolymerization of Bis(trifluorovinyloxy)-α-methylstilbene. Macromolecules. Available at: [Link]
-
Wikipedia. (n.d.). Thermal degradation of polymers. Available at: [Link]
-
GlobalSpec. (n.d.). Chapter 2: Mechanisms of Thermal Degradation of Polymers. Available at: [Link]
-
Birkinshaw, C. (n.d.). The Thermal Degradation of Polymers of n-Butyleyanoacrylate Prepared Using Tertiary Phosphine and Amine Initiators. Available at: [Link]
-
Slideshare. (n.d.). Thermal degradation of Polymers. Available at: [Link]
-
ResearchGate. (n.d.). TGA thermograms of PVDF, PMMA, and its composites with different TiO 2 weight contents. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the 2,2,3,3‐tetrafluoro‐1,4‐butanediol/castor oil‐based polyurethane (TF/COPUs). Available at: [Link]
-
NETZSCH-Gerätebau GmbH. (2020). Identification of Polymers in Blends by Means of TGA FT-IR and the NETZSCH-FT-IR Database of Polymers. Available at: [Link]
-
TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (A) Pure PVA (B) PVA-PPy (C) PVA-PPy-Au. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Available at: [Link]
-
ResearchGate. (2025). Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. Available at: [Link]
-
R Discovery. (n.d.). Polymers of fluorocarbon ethers and sulfides. I. Trifluoromethyl trifluorovinyl ether and sulfide. Available at: [Link]
-
ResearchGate. (2025). Thermogravimetric study of thermal degradation of polyetherimide. Available at: [Link]
-
University of Pretoria. (n.d.). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. Available at: [Link]
-
MDPI. (2025). Synthesis, Characterization, and Application of Polymer-Based Materials. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators. Available at: [Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 11. globalspec.com [globalspec.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Poly(trifluorovinyloxybenzene) and Other High-Performance Fluoropolymers
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Bromo-4-(trifluorovinyloxy)benzene
Introduction: The Critical Role of Purity in Advanced Material and Pharmaceutical Synthesis
1-Bromo-4-(trifluorovinyloxy)benzene is a key building block in the synthesis of advanced polymers and pharmaceutical intermediates.[1] Its unique structure, featuring a reactive trifluorovinyloxy group and a versatile bromo-functionalized aromatic ring, makes it a valuable precursor for creating complex molecules with tailored electronic and bioactive properties. However, the synthetic utility of this compound is directly contingent on its purity. Even trace impurities can lead to undesirable side reactions, compromised polymer integrity, and unpredictable pharmacological profiles in drug development.
This guide provides a comprehensive framework for assessing the purity of synthesized 1-Bromo-4-(trifluorovinyloxy)benzene. We will delve into the rationale behind selecting specific analytical techniques, present detailed experimental protocols, and offer a comparative analysis to aid researchers in establishing robust quality control measures.
Understanding Potential Impurities: A Synthesis-Forward Approach
The purity profile of 1-Bromo-4-(trifluorovinyloxy)benzene is intrinsically linked to its synthetic pathway. While specific routes can vary, a common approach involves the reaction of a corresponding phenol with a trifluorovinylating agent. This process can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 4-bromophenol is a common impurity.
-
Intermediates: Incomplete reaction can leave behind partially reacted intermediates.
-
By-products: Side reactions, such as the dimerization or polymerization of the trifluorovinyl ether, can generate significant by-products.
-
Solvent and Reagent Residues: Residual solvents and unquenched reagents from the workup process can also contaminate the final product.
A thorough understanding of the synthetic route is the first step in developing a targeted and effective purity assessment strategy.
Primary Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment of 1-Bromo-4-(trifluorovinyloxy)benzene. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages in separating, identifying, and quantifying the target compound and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
GC-MS is a powerful technique for separating volatile and semi-volatile compounds, making it well-suited for the analysis of 1-Bromo-4-(trifluorovinyloxy)benzene.[2][3] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification.
Rationale for Use: The relatively non-polar nature and volatility of 1-Bromo-4-(trifluorovinyloxy)benzene and many of its likely impurities allow for excellent separation on standard non-polar capillary GC columns.[4] The mass spectrometer detector offers high sensitivity and the ability to identify unknown impurities by their fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 1-Bromo-4-(trifluorovinyloxy)benzene.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
If quantitative analysis is required, add a known amount of a suitable internal standard.
-
-
Instrumentation and Conditions:
-
GC System: Agilent Intuvo 9000 GC or equivalent.
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Detector: Mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to 1-Bromo-4-(trifluorovinyloxy)benzene based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
For unknown impurity peaks, analyze their mass spectra and compare them to spectral libraries for tentative identification.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Polarities
HPLC is a complementary technique to GC-MS, particularly useful for analyzing less volatile or thermally labile impurities.[5] Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is the most common mode for this type of analysis.[6][7]
Rationale for Use: While the target compound is non-polar, potential impurities such as unreacted 4-bromophenol are more polar. Reversed-phase HPLC can effectively separate compounds with a wide range of polarities, providing a comprehensive purity profile.[5]
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase, typically a mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) where the analyte and potential aromatic impurities absorb.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the area percent purity as described for GC-MS.
-
Compare the retention times of impurity peaks to those of known standards (e.g., 4-bromophenol) for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[8][9] For 1-Bromo-4-(trifluorovinyloxy)benzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.[10][11]
Rationale for Use:
-
¹H NMR: Provides information on the aromatic protons, allowing for confirmation of the substitution pattern and detection of proton-containing impurities.
-
¹⁹F NMR: The trifluorovinyloxy group gives a characteristic set of signals in the ¹⁹F NMR spectrum, making it a highly specific method for confirming the presence of the desired functional group and detecting any fluorine-containing by-products.[12][13][14][15][16][17]
-
qNMR: By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be determined.[8][10] This is considered a primary ratio method of measurement.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the synthesized 1-Bromo-4-(trifluorovinyloxy)benzene into a clean vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.[18]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
Number of Scans: Typically 16-64 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation[8][11]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Comparative Analysis of Analytical Methods
Each of the described techniques offers distinct advantages and limitations for the purity assessment of 1-Bromo-4-(trifluorovinyloxy)benzene. The choice of method, or combination of methods, will depend on the specific requirements of the analysis.
| Technique | Strengths | Limitations | Best For |
| GC-MS | High separation efficiency for volatile compounds.[19] Provides structural information for impurity identification.[2] High sensitivity. | Not suitable for non-volatile or thermally labile impurities. Area percent purity can be inaccurate without response factor correction. | Rapid screening for volatile impurities and tentative identification of unknowns. |
| HPLC-UV | Versatile for a wide range of compound polarities.[5] Non-destructive. Good for quantitative analysis of known impurities. | Lower resolution than capillary GC. Impurity identification is challenging without a mass spectrometer detector or reference standards. | Quantifying known, less volatile impurities like starting materials. |
| qNMR | Provides an absolute purity value.[10] Does not require a reference standard of the analyte. Provides definitive structural confirmation.[14] Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Signal overlap can complicate analysis. | Definitive purity assignment for final product release and characterization. |
Visualizing the Analytical Workflow
A logical workflow ensures a thorough and efficient purity assessment. The following diagram illustrates a recommended approach, starting with rapid screening methods and progressing to more definitive quantitative techniques.
Caption: Recommended workflow for the comprehensive purity assessment of 1-Bromo-4-(trifluorovinyloxy)benzene.
Conclusion: Ensuring Confidence in Your Synthesis
The purity of 1-Bromo-4-(trifluorovinyloxy)benzene is paramount to its successful application in research and development. A multi-technique approach, leveraging the strengths of GC-MS, HPLC, and qNMR, provides a self-validating system for quality control. By understanding the potential impurities from the synthesis and applying these robust analytical protocols, researchers can ensure the integrity of their material, leading to more reliable and reproducible downstream results. This guide serves as a foundational framework, and specific parameters should always be optimized for the unique sample matrix and instrumentation available.
References
-
Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]
-
Gadino, M. E., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Dolbier, W. R., et al. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Retrieved from [Link]
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
-
Washington, J. W., et al. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Kookana, R. S., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports. Retrieved from [Link]
-
Focant, J. F., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
University of Ottawa. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Mahgoub, H. A., et al. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Journal of Chemistry and Chemical Sciences. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]([Link]_ spectroscopy)
-
Ellis, C. F., et al. (1959). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Analytical Chemistry. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Miliszkiewicz, N. (2020). RP-HPLC of strongly non-polar compound?. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dovepress.com [dovepress.com]
- 13. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 18. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 19. pubs.acs.org [pubs.acs.org]
A Cross-Validated Guide to the Experimental and Theoretical Properties of 1-Bromo-4-(trifluorovinyloxy)benzene for Advanced Material Synthesis
For researchers, chemists, and professionals in drug development and material science, the precise characterization of novel reagents is paramount. This guide provides a comprehensive cross-validation of the experimental and theoretical properties of 1-Bromo-4-(trifluorovinyloxy)benzene, a promising monomer for the synthesis of advanced fluoropolymers. Through a detailed comparison with structurally similar analogs, this document aims to provide a thorough understanding of its unique characteristics and potential applications.
Introduction: The Significance of the Trifluorovinyloxy Moiety
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. While the trifluoromethoxy (-OCF₃) group is a well-studied and common substituent in medicinal and materials chemistry, the trifluorovinyloxy (-OCF=CF₂) group offers a reactive handle for polymerization and further functionalization. 1-Bromo-4-(trifluorovinyloxy)benzene (CAS No. 134151-77-2) is a key building block in this class, serving as a precursor to perfluorocyclobutyl (PFCB) polymers through a [2+2] cycloaddition reaction.[1] Understanding the interplay between the bromine atom and the trifluorovinyloxy group is crucial for predicting its reactivity and the properties of the resulting materials.
Comparative Analysis: Structural Analogs
To fully appreciate the properties of 1-Bromo-4-(trifluorovinyloxy)benzene, a comparative analysis with two key analogs is presented:
-
1-Bromo-4-(trifluoromethoxy)benzene: A saturated analog that highlights the influence of the vinyl group's double bond.
-
1-Bromo-4-vinyloxybenzene: A non-fluorinated analog that underscores the impact of the fluorine atoms.
The following sections will delve into a cross-validation of the experimental and theoretical properties of these three compounds.
Experimental Data and Protocols
While extensive experimental data for 1-Bromo-4-(trifluorovinyloxy)benzene is not widely published, this guide proposes a robust synthetic and characterization workflow based on established methods for analogous compounds.
Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene
The synthesis of aryl trifluorovinyl ethers typically involves the reaction of a phenol with a suitable trifluorovinylating agent. A plausible and efficient route to 1-Bromo-4-(trifluorovinyloxy)benzene is outlined below.
Experimental Protocol: Synthesis of 1-Bromo-4-(trifluorovinyloxy)benzene
-
Materials: 4-Bromophenol, Hexafluoropropene oxide (HFPO), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Tetraethylammonium bromide (TEAB).
-
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) and tetraethylammonium bromide (0.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and slowly bubble hexafluoropropene oxide (1.2 eq) through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-Bromo-4-(trifluorovinyloxy)benzene.
-
Causality of Experimental Choices:
-
The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the phenoxide on the electrophilic HFPO.
-
Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Tetraethylammonium bromide serves as a phase-transfer catalyst to enhance the reaction rate.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 1-Bromo-4-(trifluorovinyloxy)benzene.
Spectroscopic Characterization
The following are the predicted and experimentally observed spectroscopic data for 1-Bromo-4-(trifluorovinyloxy)benzene and its analogs.
Table 1: Comparison of Spectroscopic Data
| Property | 1-Bromo-4-(trifluorovinyloxy)benzene (Predicted/Expected) | 1-Bromo-4-(trifluoromethoxy)benzene (Experimental) | 1-Bromo-4-vinyloxybenzene (Experimental) |
| ¹H NMR | δ 7.5-7.6 (d, 2H), 7.1-7.2 (d, 2H) | δ 7.55 (d, 2H), 7.15 (d, 2H)[2] | δ 7.39 (d, 2H), 6.91 (d, 2H), 6.65 (dd, 1H), 4.70 (dd, 1H), 4.41 (dd, 1H) |
| ¹³C NMR | Aromatic carbons: ~115-155 ppm; Vinylic carbons: ~120-140 ppm | Aromatic carbons: 115.8, 122.9, 132.8, 155.5; CF₃: 120.8 (q)[2] | Aromatic carbons: 116.9, 118.9, 132.5, 156.4; Vinylic carbons: 96.1, 147.8 |
| ¹⁹F NMR | Three distinct signals for the vinylic fluorines, likely in the range of -90 to -160 ppm. | Singlet around -58 ppm. | N/A |
| IR (cm⁻¹) | C-Br: ~600-500; C=C (vinyl): ~1640; C-F: ~1300-1100; C-O-C: ~1250 | C-Br: ~550; C-F: ~1280, 1220, 1160; C-O-C: ~1250[3] | C-Br: ~560; C=C (vinyl): ~1645; C-O-C: ~1230 |
| Mass Spec (m/z) | M⁺ peaks at 252/254 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may involve loss of Br, CF=CF₂, or the entire trifluorovinyloxy group. | M⁺ peaks at 240/242. Key fragments at 161 (loss of Br), 133 (loss of Br and CO), 69 (CF₃⁺).[3] | M⁺ peaks at 198/200. Fragmentation by loss of the vinyloxy group. |
Theoretical Properties from Quantum Chemical Calculations
To provide a deeper understanding of the electronic structure and properties of 1-Bromo-4-(trifluorovinyloxy)benzene, Density Functional Theory (DFT) calculations are invaluable.
Computational Methodology
Quantum chemical calculations can be performed using software like Gaussian. A widely accepted and effective method for fluorinated aromatic compounds involves the B3LYP functional with the 6-311+G(d,p) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for predicting geometries, vibrational frequencies (IR spectra), and NMR chemical shifts.
Protocol for DFT Calculations:
-
Structure Optimization: The molecular geometry of 1-Bromo-4-(trifluorovinyloxy)benzene is optimized using the B3LYP/6-311+G(d,p) level of theory.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculation: Gauge-Independent Atomic Orbital (GIAO) calculations are performed to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
Diagram of the Computational Workflow
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-4-(trifluorovinyloxy)benzene
This document provides essential safety and logistical guidance for the proper disposal of 1-Bromo-4-(trifluorovinyloxy)benzene (CAS No. 134151-77-2). As a specialized halogenated and fluorinated organic compound, its handling and disposal require a meticulous approach grounded in chemical safety principles and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this substance.
Hazard Profile and Chemical Characteristics
1-Bromo-4-(trifluorovinyloxy)benzene is a polyether that can be used in the synthesis of fluorescent polymers.[1] Its structure presents a dual classification for waste management: it is both a halogenated organic compound due to the bromine atom and a fluorinated organic compound , which may fall under regulations for per- and polyfluoroalkyl substances (PFAS) due to its trifluorovinyl group.
The primary hazards associated with similar brominated and fluorinated aromatic compounds include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2][3][4]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[3][4]
-
Environmental Hazard: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[5]
The trifluorovinyl group is a reactive moiety, and the compound as a whole is classified as a combustible liquid.[6]
| Hazard Class | GHS Hazard Statement Code | Description | Source (Analogous Compounds) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3][4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][4] |
| Sensitization, Skin | H317 | May cause an allergic skin reaction | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 1-Bromo-4-(trifluorovinyloxy)benzene for any purpose, including disposal preparation, ensure all engineering controls are functioning correctly and appropriate PPE is worn.
Engineering Controls:
-
Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.
-
Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with a cartridge suitable for organic vapors.
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Combining incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Use a dedicated, properly labeled container for "Halogenated Organic Waste." [7][8] These containers are typically collected separately from non-halogenated organic waste because they require specific treatment during incineration.[9]
-
The container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting screw cap to prevent leaks and vapor escape.[8]
-
-
Label the Container Accurately:
-
Before adding any waste, affix a "Hazardous Waste" label.[9]
-
Clearly write the full chemical name: "1-Bromo-4-(trifluorovinyloxy)benzene" and its CAS number "134151-77-2." Do not use abbreviations or chemical formulas.[8]
-
Maintain a running log of the contents, including the approximate volume or mass of the waste added.
-
-
Storage of the Waste Container:
-
Keep the waste container closed at all times, except when actively adding waste.[8]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, or reducing agents.[4][10]
-
Ensure the storage location has secondary containment to manage potential spills.
-
Spill Management Procedure
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
If necessary, call for emergency assistance.
-
-
Contain the Spill:
-
Wearing the full PPE detailed in Section 2, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3] Do not use combustible materials like paper towels to absorb large quantities.
-
-
Clean Up and Collect:
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all cleanup materials into a designated, sealable container.
-
-
Dispose of Cleanup Waste:
-
Label the container as "Hazardous Waste: Spill Debris containing 1-Bromo-4-(trifluorovinyloxy)benzene."
-
Manage this container as halogenated organic waste for disposal through your institution's environmental health and safety (EHS) office.
-
Recommended Final Disposal Pathway
The recommended and most environmentally responsible disposal method for halogenated and fluorinated compounds like 1-Bromo-4-(trifluorovinyloxy)benzene is high-temperature incineration at a licensed hazardous waste facility.
Causality Behind This Choice:
-
Destruction of Halogenated Organics: High-temperature incineration is designed to break down the stable aromatic ring and carbon-halogen bonds. These facilities are equipped with advanced scrubbing systems to neutralize the resulting acidic gases (such as hydrogen bromide and hydrogen fluoride).[11]
-
PFAS Compound Considerations: The trifluorovinyloxy group places this compound in the broader category of fluorinated substances, which are known for their environmental persistence. The U.S. Environmental Protection Agency (EPA) identifies high-temperature hazardous waste combustion as a key technology for the destruction of PFAS compounds, as the high temperatures are necessary to break the exceptionally strong carbon-fluorine bond.[12][13]
Disposal Workflow:
-
Ensure the waste container is properly labeled and sealed.
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
The EHS office will then coordinate with a certified hazardous waste contractor for transport and final disposal via incineration.
Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[8]
Disposal Decision Workflow
The following diagram outlines the procedural logic for the proper disposal of 1-Bromo-4-(trifluorovinyloxy)benzene.
Caption: Disposal workflow for 1-Bromo-4-(trifluorovinyloxy)benzene.
References
-
PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1-Bromo-4-(trifluorovinyloxy)benzene
This guide provides essential safety and handling protocols for 1-Bromo-4-(trifluorovinyloxy)benzene. As a halogenated organic compound, its unique reactivity and toxicological profile demand rigorous adherence to safety procedures. This document is structured to provide not just instructions, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.
Hazard Identification and Risk Profile
While a specific, comprehensive toxicological profile for 1-Bromo-4-(trifluorovinyloxy)benzene is not widely documented, its structure as a halogenated aromatic ether allows us to infer a significant hazard profile based on analogous compounds like 1-Bromo-4-(trifluoromethoxy)benzene. The primary risks are associated with dermal, ocular, and respiratory exposure.
Assumed Health Hazards:
-
Skin Irritation: Causes skin irritation upon contact. Prolonged exposure can lead to dermatitis.[1][2][3]
-
Serious Eye Irritation: Vapors and direct contact can cause serious eye irritation, potentially leading to chemical conjunctivitis.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1]
Physicochemical Hazards:
-
Combustible Liquid: While not highly flammable, it is a combustible liquid and may ignite if exposed to sufficient heat or an ignition source.[2][4]
-
Hazardous Decomposition: Upon combustion, it may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[2]
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Before any task, ensure primary engineering and administrative controls are in place and functional.
-
Chemical Fume Hood: All manipulations of 1-Bromo-4-(trifluorovinyloxy)benzene, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood is the primary control to prevent inhalation of hazardous vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible and unobstructed. Test them weekly.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the associated risks of exposure. Below is a detailed breakdown.
Eye and Face Protection
The eyes are highly susceptible to damage from both liquid splashes and vapors of halogenated compounds.
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the chemical. Safety glasses do not provide adequate protection against splashes.[5]
-
Face Shield: For procedures with a heightened risk of splashing—such as transferring quantities greater than 50 mL, working with reactions under pressure, or during quench procedures—a full-face shield must be worn over chemical splash goggles.[6][7] A face shield alone is insufficient.
Skin and Body Protection
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact. However, halogenated solvents can permeate nitrile gloves relatively quickly.
-
Causality: The choice of glove material is critical and depends on the duration of the task. For short-duration tasks (e.g., quick transfers), a single pair of nitrile gloves (minimum 5 mil thickness) may suffice. For longer procedures or when direct contact is likely, double-gloving with nitrile gloves or using a more resistant glove material like butyl rubber or a laminate (e.g., Silver Shield) is required.[7] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.
-
-
Laboratory Coat: A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage of street clothes and skin.[8]
-
Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed, chemical-resistant shoes are mandatory PPE in any laboratory setting and are crucial for protecting against spills.[5][8]
Respiratory Protection
When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of engineering control failure (e.g., fume hood malfunction) or a large spill, respiratory protection is critical.
-
Respirator: Use of a respirator requires prior medical clearance, training, and fit-testing under an established institutional respiratory protection program.[6] A suitable respirator would be an air-purifying respirator (APR) fitted with an organic vapor/acid gas (OV/AG) cartridge.
PPE Selection Summary
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat |
| Weighing & Aliquoting (<10 mL) | Chemical Splash Goggles | Nitrile Gloves (Double-gloved recommended) | Lab Coat |
| Solution Preparation (>10 mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Lab Coat |
| Active Reaction / Workup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Lab Coat |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Laminate or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat |
Operational Plan: Protocol for Preparing a 0.1 M Solution
This protocol provides a step-by-step methodology for safely preparing a stock solution, integrating the PPE and engineering controls discussed.
-
Preparation:
-
Don the minimum required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Gather all necessary equipment (glassware, magnetic stir bar, solvent, etc.) and place it inside the fume hood.
-
Place absorbent, plastic-backed pads on the floor of the fume hood to contain minor drips.
-
-
Weighing the Compound:
-
Tare a clean, dry flask on a balance located inside the fume hood.
-
Carefully transfer the required mass of 1-Bromo-4-(trifluorovinyloxy)benzene into the flask using a glass pipette.
-
Keep the container of the neat material sealed when not in use.
-
-
Dissolution:
-
Add the solvent to the flask in a slow, controlled manner to avoid splashing.
-
Add the magnetic stir bar and place the flask on a stir plate to ensure complete dissolution.
-
-
Finalization and Storage:
-
Once dissolved, cap the flask securely.
-
Label the flask clearly with the chemical name, concentration, solvent, date, and your initials.
-
Store the solution in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2]
-
-
Decontamination:
-
Wipe down the work surface inside the fume hood.
-
Dispose of all contaminated disposable materials (pipette tips, wipes) in the designated "Halogenated Organic Waste" container.
-
Disposal Plan: Managing Halogenated Waste
Halogenated organic compounds require specific disposal procedures and must never be poured down the drain.
-
Waste Segregation: All waste contaminated with 1-Bromo-4-(trifluorovinyloxy)benzene must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10] This includes:
-
Excess or unwanted chemical.
-
Contaminated solvents from reaction workups.
-
Contaminated disposable items (gloves, pipette tips, absorbent pads).
-
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a secondary containment bin within a ventilated area (e.g., a fume hood or designated waste cabinet).
-
Final Disposal: Disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor, typically via high-temperature incineration.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into the "Halogenated Organic Waste" container. For large spills, evacuate the area, alert others, and contact your institution's EHS emergency line.
Diagram: PPE Decision Workflow
Caption: Decision workflow for selecting appropriate PPE when handling 1-Bromo-4-(trifluorovinyloxy)benzene.
References
-
OSTI.GOV. (1984, August 28). Disposal process for halogenated organic material (Patent). Retrieved from [Link]
-
University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
University of British Columbia. (2021, October). Personal Protective Equipment. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
